molecular formula C7H7NO2 B038722 5-Methoxy-3-pyridinecarboxaldehyde CAS No. 113118-83-5

5-Methoxy-3-pyridinecarboxaldehyde

Cat. No.: B038722
CAS No.: 113118-83-5
M. Wt: 137.14 g/mol
InChI Key: YOVIXSRXKCZJRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-3-pyridinecarboxaldehyde is a high-value, multifunctional heteroaromatic building block extensively employed in synthetic and medicinal chemistry research. This compound features a reactive aldehyde group positioned at the 3-site of a pyridine ring, which is further functionalized with an electron-donating methoxy group at the 5-position. This unique electronic configuration makes it an excellent precursor for the synthesis of diverse heterocyclic scaffolds and complex molecular architectures. Its primary research applications include serving as a key intermediate in the construction of pharmaceutical candidates, particularly kinase inhibitors, and in the development of ligands for various biological targets. The aldehyde group readily undergoes condensation reactions with amines to form Schiff bases, which can be further cyclized or reduced. It is also a crucial substrate in metal-catalyzed cross-coupling reactions and multi-component reactions for generating compound libraries. Furthermore, its structural motif is valuable in material science for the design of novel organic ligands in coordination chemistry and for the synthesis of functionalized polymers. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-methoxypyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-10-7-2-6(5-9)3-8-4-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVIXSRXKCZJRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450343
Record name 5-Methoxypyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113118-83-5
Record name 5-Methoxypyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methoxy-3-pyridinecarboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What are the chemical properties of 5-Methoxy-3-pyridinecarboxaldehyde?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the chemical properties, synthesis, and reactivity of 5-Methoxy-3-pyridinecarboxaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry and organic synthesis.

Core Chemical Properties

This compound, also known as 5-methoxynicotinaldehyde, is a substituted pyridine derivative with the chemical formula C₇H₇NO₂.[1][2] Its chemical structure consists of a pyridine ring substituted with a methoxy group at the 5-position and a carboxaldehyde group at the 3-position. This arrangement of functional groups imparts a unique reactivity profile to the molecule, making it a valuable building block in the synthesis of more complex chemical entities.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₇H₇NO₂[1][2]
Molecular Weight 137.14 g/mol [1]
CAS Number 113118-83-5[1][2]
Appearance Colorless to light yellow solid (<28°C) or liquid (>32°C)
Melting Point 28-32 °C
Boiling Point 262.1 ± 20.0 °C (Predicted)
Density 1.159 ± 0.06 g/cm³ (Predicted)
Flash Point 100 °C[3]
pKa 2.52 ± 0.10 (Predicted)
Purity Typically ≥97%[2]
Spectral Data

The structural identity of this compound is routinely confirmed by spectroscopic methods. Key spectral data are summarized below.

SpectroscopyDataSource
¹H NMR (500 MHz, CDCl₃) δ 10.09 (s, 1H), 8.65 (d, J = 0.9 Hz, 1H), 8.54 (d, J = 3.1 Hz, 1H), 7.60 (dd, J = 5.1, 1.5 Hz, 1H), 3.96 (s, 3H)[1]
¹³C NMR (125 MHz, CDCl₃) δ 190.6, 156.2, 145.1, 144.8, 132.0, 116.3, 55.7[1]

Synthesis of this compound

The synthesis of this compound typically proceeds via the formylation of a suitably substituted pyridine precursor. One common and effective method involves the metal-halogen exchange of 3-bromo-5-methoxypyridine followed by quenching with an electrophilic formylating agent such as N,N-dimethylformamide (DMF).

Experimental Protocol: Synthesis from 3-Bromo-5-methoxypyridine

This protocol details the synthesis of this compound from 3-bromo-5-methoxypyridine.

Materials:

  • 3-Bromo-5-methoxypyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N-Dimethylformamide (DMF)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et₂O)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: A solution of 3-bromo-5-methoxypyridine (4.35 mmol) in anhydrous THF (15 mL) is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (4.6 mmol) is added dropwise to the stirred solution, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

  • Formylation: N,N-Dimethylformamide (8.20 mmol) is added to the reaction mixture. The solution is stirred for an additional 30 minutes at -78 °C.

  • Quenching and Extraction: The reaction is quenched by pouring the cold mixture into a stirred aqueous solution of 5% NaHCO₃ (25 mL). The aqueous layer is extracted with diethyl ether (3 x 15 mL).

  • Drying and Concentration: The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography using a hexane:ethyl acetate gradient (e.g., 4:1 to 2:1) to afford this compound as a colorless solid.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 3-Bromo-5-methoxypyridine 3-Bromo-5-methoxypyridine Lithiation Lithiation 3-Bromo-5-methoxypyridine->Lithiation n-BuLi n-BuLi n-BuLi->Lithiation DMF DMF Formylation Formylation DMF->Formylation Lithiation->Formylation Workup_Purification Aqueous Workup & Purification Formylation->Workup_Purification This compound This compound Workup_Purification->this compound

A simplified workflow for the synthesis of this compound.

Reactivity and Potential Applications

The chemical reactivity of this compound is governed by the interplay of its three key structural features: the aldehyde group, the pyridine ring, and the methoxy group.

  • Aldehyde Group: The aldehyde functionality is a primary site for nucleophilic attack, enabling a wide range of chemical transformations. These include, but are not limited to, reductive amination, Wittig reactions, and the formation of imines and oximes.

  • Pyridine Ring: The nitrogen atom in the pyridine ring imparts a degree of electron-withdrawing character to the aromatic system, influencing the reactivity of the aldehyde group. It can also be protonated or alkylated.

  • Methoxy Group: The electron-donating methoxy group can influence the regioselectivity of electrophilic aromatic substitution reactions, although the pyridine ring is generally deactivated towards such reactions.

A notable application of pyridinecarboxaldehydes is in the N-terminal modification of proteins. The reactivity of the aldehyde can be fine-tuned by the electronic effects of substituents on the pyridine ring. The methoxy group, being electron-donating, can modulate the electrophilicity of the aldehyde and thereby influence the rate and stability of the resulting protein conjugate.

Reactivity_Profile cluster_reactions Typical Aldehyde Reactions cluster_products Product Classes This compound This compound Reductive_Amination Reductive Amination (+ Amine, Reducing Agent) This compound->Reductive_Amination Wittig_Reaction Wittig Reaction (+ Phosphonium Ylide) This compound->Wittig_Reaction Imine_Formation Imine Formation (+ Primary Amine) This compound->Imine_Formation Acetal_Formation Acetal Formation (+ Alcohol, Acid Catalyst) This compound->Acetal_Formation Substituted_Amines Substituted_Amines Reductive_Amination->Substituted_Amines Alkenes Alkenes Wittig_Reaction->Alkenes Imines Imines Imine_Formation->Imines Acetals Acetals Acetal_Formation->Acetals

General reactivity profile of this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile chemical intermediate with a rich and tunable reactivity profile. Its synthesis is well-established, and its utility in organic synthesis and bioconjugation is of growing interest. This guide provides a foundational understanding of its chemical properties to aid researchers and drug development professionals in its effective application.

References

Synthesis of 5-Methoxy-3-pyridinecarboxaldehyde from 3-Bromo-5-methoxypyridine.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5-Methoxy-3-pyridinecarboxaldehyde from 3-Bromo-5-methoxypyridine, a key transformation in the preparation of various pharmaceutical and agrochemical compounds. This document provides a comparative analysis of common synthetic routes, detailed experimental protocols, and a summary of relevant chemical data.

Overview of Synthetic Strategies

The conversion of 3-Bromo-5-methoxypyridine to this compound is primarily achieved through organometallic intermediates, followed by formylation. The two most prevalent and effective methods are the Grignard reaction and the use of organolithium reagents. Both pathways involve a halogen-metal exchange followed by the introduction of a formyl group using N,N-dimethylformamide (DMF).

  • Grignard Reaction: This method involves the formation of a pyridyl Grignard reagent, which is then quenched with an electrophilic formylating agent. It is a widely used and robust method for C-C bond formation.

  • Organolithium Reaction: This approach utilizes a lithium-halogen exchange to generate a highly reactive pyridyllithium species. This intermediate rapidly reacts with a formylating agent, often at very low temperatures to ensure selectivity.

Comparative Data of Synthetic Routes

The following table summarizes the quantitative data for the two primary synthetic methods, allowing for easy comparison of their efficiencies and reaction conditions.

ParameterGrignard ReactionOrganolithium Reaction
Primary Reagent Isopropylmagnesium chloriden-Butyllithium (n-BuLi)
Formylating Agent N,N-dimethylformamide (DMF)N,N-dimethylformamide (DMF)
Solvent Anhydrous Tetrahydrofuran (THF)Anhydrous Tetrahydrofuran (THF)
Reaction Temperature 0 °C to Room Temperature-78 °C
Reaction Time ~2.5 hours~1.5 hours
Reported Yield 63%[1]26% (crude)[1]
Purification Method Gradient silica gel column chromatographyChromatography on silica gel

Experimental Protocols

Method 1: Grignard Reaction

This protocol is based on the formylation of the Grignard reagent derived from 3-Bromo-5-methoxypyridine.[1]

Materials:

  • 3-Bromo-5-methoxypyridine

  • Anhydrous Tetrahydrofuran (THF)

  • Isopropylmagnesium chloride

  • N,N-dimethylformamide (DMF)

  • Deionized water

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • In an oven-dried round-bottomed flask equipped with a magnetic stir bar, dissolve 3-Bromo-5-methoxypyridine (100 mg, 0.53 mmol) in anhydrous tetrahydrofuran (1 mL).

  • Cool the solution to 0 °C and add isopropylmagnesium chloride (0.3 mL).

  • Allow the mixture to warm to room temperature and stir for 2 hours. The solution will turn a light brown color.

  • Slowly add a solution of N,N-dimethylformamide (0.1 mL) in anhydrous tetrahydrofuran (0.1 mL). The initially formed solid will gradually dissolve, and the solution color will change from light brown to light yellow.

  • After 1 hour, cool the reaction mixture to 0 °C and quench with deionized water (2 mL).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 3 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by gradient silica gel column chromatography using a mixture of hexane and ethyl acetate (from 20:1 to 1:1) as the eluent to afford this compound as a colorless slurry (45 mg, 63% yield).[1]

Characterization Data:

  • ¹H NMR (500 MHz, CDCl₃): δ 10.09 (s, 1H), 8.65 (d, J = 0.9 Hz, 1H), 8.54 (d, J = 3.1 Hz, 1H), 7.60 (dd, J = 5.1, 1.5 Hz, 1H).[1]

  • ¹³C NMR (125 MHz, CDCl₃): δ 190.6, 156.2, 145.1, 144.8, 132.0, 116.3, 55.7.[1]

Method 2: Organolithium Reaction

This protocol involves a lithium-halogen exchange followed by formylation.[1]

Materials:

  • 3-Bromo-5-methoxypyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi)

  • N,N-dimethylformamide (DMF)

  • 5% Aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ether

  • Hexane

  • Ethyl acetate

  • Silica gel

Procedure:

  • To a stirred solution of 3-Bromo-5-methoxypyridine (0.815 g, 4.35 mmol) in anhydrous THF (15 mL) at -78 °C, add n-BuLi (4.6 mmol).

  • Stir the mixture at -78 °C for 1 hour.

  • Add DMF (0.64 g, 8.20 mmol) and continue stirring for 30 minutes at -78 °C.

  • Pour the cold mixture into a stirred aqueous solution of 5% NaHCO₃ (25 mL).

  • Extract the aqueous layer with ether (3 x 15 mL).

  • Combine the organic extracts and evaporate the solvent.

  • Purify the crude product by chromatography on silica gel with a hexane:EtOAc gradient (4:1 to 2:1) to yield this compound (155 mg, 26% yield).[1]

Characterization Data:

  • ¹H NMR (CD₃OD): δ 9.88 (s, 1H), 8.44 (s, 1H), 8.32 (s, 1H), 3.70 (s, 3H).[1]

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from 3-Bromo-5-methoxypyridine via an organometallic intermediate.

Synthesis_Workflow cluster_reaction Start 3-Bromo-5-methoxypyridine Intermediate Organometallic Intermediate (Grignard or Organolithium) Start->Intermediate  Halogen-Metal  Exchange (i-PrMgCl or n-BuLi) Product This compound Intermediate->Product  Formylation DMF N,N-dimethylformamide (DMF) DMF->Product Workup Aqueous Workup & Extraction Product->Workup Quenching Purification Column Chromatography Workup->Purification Purification->Product  Isolated  Product

Caption: Synthetic workflow for this compound.

Chemical Properties and Identifiers

The table below provides key physical and chemical properties for the starting material and the final product.

Compound3-Bromo-5-methoxypyridineThis compound
Molecular Formula C₆H₆BrNO[2]C₇H₇NO₂[1]
Molecular Weight 188.02 g/mol [2]137.14 g/mol [1]
CAS Number 50720-12-2[2]113118-83-5[1]
Appearance Off-white solid[2]Colorless slurry[1]

Conclusion

Both the Grignard and organolithium routes are viable for the synthesis of this compound from 3-Bromo-5-methoxypyridine. The Grignard method, as reported, offers a significantly higher yield under milder temperature conditions, making it a potentially more favorable approach for larger-scale synthesis. However, the choice of method may also depend on the availability of reagents, equipment, and the desired purity of the final product. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.

References

The Aldehyde Nexus: An In-Depth Technical Guide to the Reactivity of 5-Methoxy-3-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-3-pyridinecarboxaldehyde, also known as 5-methoxynicotinaldehyde, is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis. Its unique electronic properties, arising from the interplay between the electron-withdrawing pyridine nitrogen and the electron-donating methoxy group, impart a distinct reactivity profile to the aldehyde functionality. This guide provides a comprehensive technical overview of the reactivity of the aldehyde group in this compound, offering detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its application in research and drug development.

Synthesis of this compound

The most common synthetic routes to this compound typically start from 3-bromo-5-methoxypyridine. Two primary methods are highlighted below, involving either organolithium or Grignard reagents.

Synthesis via Organolithium Intermediate

A prevalent method involves the lithiation of 3-bromo-5-methoxypyridine at low temperatures, followed by quenching with N,N-dimethylformamide (DMF) to introduce the formyl group.

Experimental Protocol: To a stirred solution of 3-bromo-5-methoxypyridine (0.815 g, 4.35 mmol) in anhydrous tetrahydrofuran (THF) (15 mL) at -78°C under an inert atmosphere, n-butyllithium (n-BuLi) (4.6 mmol) is added dropwise. After stirring for 1 hour at -78°C, DMF (0.64 g, 8.20 mmol) is added. The reaction mixture is stirred for an additional 30 minutes at the same temperature. The reaction is then quenched by pouring it into a 5% aqueous sodium bicarbonate (NaHCO3) solution (25 mL). The aqueous layer is extracted with diethyl ether (3 x 15 mL). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate, 4:1 to 2:1) to yield this compound.[1]

Synthesis via Grignard Reagent

An alternative approach utilizes a Grignard reagent, which can be advantageous in terms of functional group tolerance and milder reaction conditions.

Experimental Protocol: A solution of 3-bromo-5-methoxypyridine (100 mg, 0.53 mmol) in anhydrous THF (1 mL) is cooled to 0°C in an oven-dried flask under an inert atmosphere. Isopropylmagnesium chloride (0.3 mL) is added, and the mixture is stirred at room temperature for 2 hours. The reaction is then cooled back to 0°C, and a solution of N,N-dimethylformamide (0.1 mL) in anhydrous THF (0.1 mL) is added slowly. After stirring for 1 hour, the reaction is quenched with deionized water (2 mL). The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 3 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo. Purification by silica gel column chromatography (eluent: hexane/ethyl acetate, 20:1 to 1:1) affords this compound.[1]

Starting MaterialReagentsSolventTemperatureTimeYieldReference
3-Bromo-5-methoxypyridinen-BuLi, DMFTHF-78°C1.5 h0.26%[1]
3-Bromo-5-methoxypyridinei-PrMgCl, DMFTHF0°C to RT3 h63%[1]

Synthesis Workflow

Synthesis_Workflow cluster_organolithium Organolithium Route cluster_grignard Grignard Route start1 3-Bromo-5-methoxypyridine step1_1 1. n-BuLi, THF, -78°C 2. DMF start1->step1_1 product This compound step1_1->product start2 3-Bromo-5-methoxypyridine step2_1 1. i-PrMgCl, THF, 0°C to RT 2. DMF start2->step2_1 product2 This compound step2_1->product2

Caption: Synthetic routes to this compound.

Reactivity of the Aldehyde Group

The aldehyde group in this compound is a versatile functional handle that participates in a wide array of chemical transformations. Its reactivity is modulated by the electronic effects of the pyridine ring and the methoxy substituent.

Nucleophilic Addition Reactions

The electrophilic carbon of the aldehyde is susceptible to attack by various nucleophiles.

The aldehyde can be readily reduced to the corresponding primary alcohol, (5-methoxypyridin-3-yl)methanol, using mild reducing agents such as sodium borohydride (NaBH₄).

Experimental Protocol (General): To a solution of this compound (1 eq.) in a suitable solvent such as methanol or ethanol at 0°C, sodium borohydride (1.2 eq.) is added portion-wise. The reaction mixture is stirred at room temperature for a specified time (typically 1-4 hours) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of water or a dilute acid (e.g., 1N HCl). The product is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield (5-methoxypyridin-3-yl)methanol.

AldehydeReductantSolventTemperatureTimeYield
General AldehydeNaBH₄THFRT4 hHigh

Reduction Mechanism

Reduction_Mechanism aldehyde This compound intermediate Alkoxide Intermediate aldehyde->intermediate Hydride Attack nabh4 NaBH₄ nabh4->intermediate alcohol (5-methoxypyridin-3-yl)methanol intermediate->alcohol Protonation workup H₂O Workup workup->alcohol

Caption: General mechanism for the reduction of an aldehyde.

The addition of Grignard reagents to the aldehyde provides a route to secondary alcohols.

Experimental Protocol (General): A solution of the Grignard reagent (e.g., Phenylmagnesium bromide, 1.1-1.5 eq.) in an anhydrous ether solvent (e.g., THF or diethyl ether) is prepared or obtained commercially. To this solution, cooled to 0°C, a solution of this compound (1 eq.) in the same anhydrous solvent is added dropwise. The reaction mixture is stirred at 0°C and then allowed to warm to room temperature over several hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give the crude secondary alcohol, which can be purified by column chromatography.

AldehydeGrignard ReagentSolventTemperatureTimeYield
General AldehydeRMgXTHF/Ether0°C to RT1-3 hVariable

Grignard Reaction Mechanism

Grignard_Reaction aldehyde This compound intermediate Magnesium Alkoxide aldehyde->intermediate Nucleophilic Attack grignard R-MgX grignard->intermediate alcohol Secondary Alcohol intermediate->alcohol Protonation workup H₃O⁺ Workup workup->alcohol

Caption: General mechanism of a Grignard reaction with an aldehyde.

Carbon-Carbon Double Bond Forming Reactions

The Wittig reaction is a powerful method for converting the aldehyde into an alkene. The stereochemical outcome (E/Z ratio) is dependent on the nature of the phosphorus ylide used.

Experimental Protocol (General): To a suspension of a phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq.) in an anhydrous solvent like THF, a strong base (e.g., n-BuLi or NaH) is added at low temperature to generate the ylide. After stirring for a period to ensure complete ylide formation, a solution of this compound (1 eq.) in the same solvent is added dropwise. The reaction is typically stirred at room temperature for several hours. After completion, the reaction is quenched, and the product is extracted. The triphenylphosphine oxide byproduct is often removed by precipitation or chromatography.

AldehydeYlideBaseSolventTemperatureTimeYield
General AldehydePh₃P=CHRn-BuLi/NaHTHF-78°C to RT2-12 hVariable

Wittig Reaction Mechanism

Wittig_Reaction aldehyde This compound betaine Betaine Intermediate aldehyde->betaine ylide Phosphorus Ylide (Ph₃P=CHR) ylide->betaine [2+2] Cycloaddition oxaphosphetane Oxaphosphetane betaine->oxaphosphetane Ring Closure alkene Alkene oxaphosphetane->alkene Cycloreversion phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide

Caption: General mechanism of the Wittig reaction.

This condensation reaction with active methylene compounds provides access to α,β-unsaturated products, which are valuable intermediates in synthesis.

Experimental Protocol (General): A mixture of this compound (1 eq.), an active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1-1.2 eq.), and a catalytic amount of a weak base (e.g., piperidine or ammonium acetate) in a suitable solvent (e.g., ethanol or toluene) is heated to reflux. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product often precipitates. If not, the solvent is removed, and the residue is purified by recrystallization or column chromatography.

AldehydeActive Methylene CompoundCatalystSolventTemperatureTimeYield
4-MethoxybenzaldehydeMalonic AcidPyridine---59%
General Aromatic AldehydeMalononitrileAmmonium AcetateEthanolReflux2 hHigh

Knoevenagel Condensation Mechanism

Knoevenagel_Condensation aldehyde This compound intermediate Aldol-type Adduct aldehyde->intermediate active_methylene Active Methylene (Z-CH₂-Z') enolate Enolate active_methylene->enolate Deprotonation enolate->intermediate Nucleophilic Attack base Base base->enolate product α,β-Unsaturated Product intermediate->product Dehydration

Caption: General mechanism of the Knoevenagel condensation.

Oxidation to Carboxylic Acid

The aldehyde group can be oxidized to a carboxylic acid, 5-methoxynicotinic acid, a valuable compound in its own right, using various oxidizing agents.

Experimental Protocol (General): A common method involves the use of potassium permanganate (KMnO₄) in an aqueous solution. A solution of this compound in water is treated with a solution of KMnO₄. The reaction mixture is stirred at room temperature or with gentle heating. The progress of the reaction is monitored by the disappearance of the purple color of the permanganate. After the reaction is complete, the manganese dioxide (MnO₂) byproduct is filtered off. The filtrate is then acidified to precipitate the carboxylic acid, which is collected by filtration and can be further purified by recrystallization.

Starting MaterialOxidizing AgentSolventTemperatureTimeYield
3,5-DimethylpyridineKMnO₄Water25-45°C20 h59.4% (of 5-methylnicotinic acid)

Oxidation Workflow

Oxidation_Workflow aldehyde This compound acid 5-Methoxynicotinic Acid aldehyde->acid Oxidation oxidation Oxidizing Agent (e.g., KMnO₄) oxidation->acid

Caption: Oxidation of the aldehyde to a carboxylic acid.

Applications in Drug Development

The versatile reactivity of this compound makes it a valuable synthon in the development of new pharmaceutical agents. The aldehyde functionality allows for the facile introduction of diverse molecular fragments and the construction of complex molecular architectures. Its derivatives have been explored for a range of biological activities, underscoring the importance of understanding its chemical transformations for the design and synthesis of novel drug candidates.

Conclusion

This compound is a reactant of significant interest, with a rich and varied chemistry centered on its aldehyde group. This guide has provided an in-depth overview of its synthesis and key reactions, complete with experimental protocols and mechanistic diagrams. A thorough understanding of these transformations is crucial for leveraging the full potential of this versatile building block in the design and synthesis of novel molecules for research and pharmaceutical applications. Further exploration into its reactivity will undoubtedly continue to yield new and valuable chemical entities.

References

5-Methoxy-3-pyridinecarboxaldehyde: An Unexplored Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Despite its potential as a versatile scaffold, a comprehensive review of scientific and patent literature reveals a notable absence of 5-Methoxy-3-pyridinecarboxaldehyde in the synthesis of clinically evaluated or late-stage drug candidates. While the compound is commercially available and its synthesis is well-documented, its application in the development of novel therapeutics appears to be largely unexplored by the medicinal chemistry community.

This in-depth technical guide sought to elucidate the potential applications of this compound in medicinal chemistry, targeting an audience of researchers, scientists, and drug development professionals. The core requirements were to present quantitative data in structured tables, provide detailed experimental protocols, and create visualizations of relevant biological pathways and workflows. However, an exhaustive search of available data has yielded no specific examples of this molecule being utilized as a key starting material or intermediate in the synthesis of bioactive compounds with reported quantitative biological data (e.g., IC50, EC50 values) and detailed experimental methodologies for their biological evaluation.

Chemical Profile and Synthesis

This compound is a pyridine derivative with the chemical formula C₇H₇NO₂ and a molecular weight of 137.14 g/mol . Its structure features a pyridine ring substituted with a methoxy group at the 5-position and a carboxaldehyde group at the 3-position.

Several synthetic routes for this compound have been reported, primarily starting from 3-bromo-5-methoxypyridine. One common method involves a Grignard reaction followed by formylation.

General Synthetic Workflow:

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product 3-Bromo-5-methoxypyridine 3-Bromo-5-methoxypyridine Reaction Mixture Reaction Mixture 3-Bromo-5-methoxypyridine->Reaction Mixture 1. Grignard Reagent (e.g., i-PrMgCl) Grignard Reagent (e.g., i-PrMgCl) Grignard Reagent (e.g., i-PrMgCl)->Reaction Mixture 2. Formylating Agent (e.g., DMF) Formylating Agent (e.g., DMF) Formylation Step Formylation Step Formylating Agent (e.g., DMF)->Formylation Step 3. This compound This compound Intermediate 5-Methoxy-3-pyridylmagnesium halide Reaction Mixture->Intermediate Forms Grignard reagent in situ Intermediate->Formylation Step Formylation Step->this compound 4. Workup and Purification

Caption: General workflow for the synthesis of this compound.

Potential, Yet Unrealized, Applications in Drug Discovery

The pyridine scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous approved drugs across various therapeutic areas. The presence of a methoxy group and a reactive aldehyde functionality on the this compound core suggests its potential as a versatile building block for creating diverse chemical libraries.

The aldehyde group can readily participate in a wide range of chemical transformations, including:

  • Reductive amination: To introduce diverse amine-containing side chains, a common strategy for modulating solubility, basicity, and receptor interactions.

  • Wittig and Horner-Wadsworth-Emmons reactions: To form carbon-carbon double bonds, enabling the synthesis of stilbene and chalcone-like structures.

  • Condensation reactions: With various nucleophiles to construct heterocyclic rings, such as imidazoles, oxazoles, and pyrimidines.

The methoxy group can influence the electronic properties of the pyridine ring and can also serve as a handle for demethylation to reveal a phenol, providing another point for diversification or a key hydrogen bond donor for target engagement.

Given these chemical features, this compound could theoretically be employed in the synthesis of inhibitors for various enzyme classes or modulators of G-protein coupled receptors (GPCRs). For instance, pyridine-containing molecules have shown activity as kinase inhibitors, and the aldehyde could be a key anchor point for building out a molecule to occupy an ATP-binding pocket.

Conclusion

While the chemical properties of this compound position it as a potentially valuable tool for medicinal chemists, there is a conspicuous lack of published research demonstrating its practical application in drug discovery projects. The absence of concrete examples in the scientific and patent literature prevents a detailed analysis of its role in generating molecules with specific biological activities, the compilation of quantitative data, and the outlining of relevant experimental protocols.

Therefore, this document serves not as a guide to the established applications of this compound in medicinal chemistry, but rather as a highlight of a significant gap in the exploration of this potentially useful building block. For researchers and drug discovery professionals, this represents an untapped opportunity to synthesize novel chemical entities based on this scaffold and explore their therapeutic potential. Future work in this area would be necessary to unlock any latent value this compound may hold for the development of new medicines.

The Strategic Intermediate: 5-Methoxy-3-pyridinecarboxaldehyde as a Cornerstone for Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Discovery Professionals

Introduction

In the landscape of medicinal chemistry, the pyridine scaffold is a privileged structure, forming the core of numerous approved therapeutic agents. Its ability to engage in hydrogen bonding and its favorable physicochemical properties make it a cornerstone of drug design. Within this class, 5-Methoxy-3-pyridinecarboxaldehyde (also known as 5-methoxynicotinaldehyde) has emerged as a particularly valuable and versatile building block. Its strategic placement of a reactive aldehyde group and an electron-donating methoxy substituent on the pyridine ring allows for diverse chemical transformations, providing a robust starting point for the synthesis of complex, biologically active molecules.

This technical guide provides a comprehensive overview of this compound as a precursor, detailing its own synthesis, its application in the construction of potent kinase inhibitors and G protein-coupled receptor (GPCR) agonists, and the specific experimental methodologies required.

Chemical Properties:

PropertyValue
CAS Number 113118-83-5
Molecular Formula C₇H₇NO₂
Molecular Weight 137.14 g/mol
Synonyms 5-Methoxynicotinaldehyde, 3-Formyl-5-methoxypyridine
Appearance Off-white to yellow solid

Synthesis of the Precursor: this compound

The efficient synthesis of the title compound is critical for its utility. Two common laboratory-scale methods start from 3-Bromo-5-methoxypyridine, employing either organomagnesium or organolithium chemistry.

Synthesis_Workflow cluster_0 Method 1: Grignard Reaction cluster_1 Method 2: Lithium-Halogen Exchange start1 3-Bromo-5-methoxypyridine reagent1 i-PrMgCl THF, 0°C to RT intermediate1 Pyridyl Grignard Reagent reagent1->intermediate1 Formation reagent2 DMF THF product This compound reagent2->product Formylation start2 3-Bromo-5-methoxypyridine reagent3 n-BuLi THF, -78°C intermediate2 Pyridyl Lithium Reagent reagent3->intermediate2 Exchange reagent4 DMF -78°C product2 This compound reagent4->product2 Formylation

Caption: Synthetic routes to this compound.
Experimental Protocols

Protocol 1: Synthesis via Grignard Reagent This method involves the formation of a Grignard reagent followed by formylation.

  • Grignard Formation : Dissolve 3-Bromo-5-methoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C and add isopropylmagnesium chloride (i-PrMgCl) dropwise. Allow the mixture to warm to room temperature and stir for 2 hours.

  • Formylation : Slowly add a solution of N,N-dimethylformamide (DMF) in anhydrous THF to the Grignard reagent mixture. Stir for 1 hour.

  • Work-up and Purification : Quench the reaction with deionized water at 0 °C. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the final product.[1]

Protocol 2: Synthesis via Lithium-Halogen Exchange This alternative method is suitable for reactions requiring lower temperatures.

  • Lithiation : Dissolve 3-Bromo-5-methoxypyridine (1.0 eq) in anhydrous THF and cool to -78 °C. Add n-butyllithium (n-BuLi) dropwise and stir for 1 hour.

  • Formylation : Add DMF and continue stirring for 30 minutes at -78 °C.

  • Work-up and Purification : Pour the cold mixture into an aqueous 5% NaHCO₃ solution and extract with diethyl ether.

  • Purification : Evaporate the combined organic extracts and purify the crude residue by silica gel chromatography (hexane/ethyl acetate gradient) to afford the desired aldehyde.[1]

Table 1: Comparison of Synthetic Protocols for this compound

ParameterMethod 1 (Grignard)Method 2 (Lithium-Halogen Exchange)
Starting Material 3-Bromo-5-methoxypyridine3-Bromo-5-methoxypyridine
Key Reagents i-PrMgCl, DMFn-BuLi, DMF
Temperature 0 °C to Room Temp.-78 °C
Reported Yield ~63%[1]~0.26% (Note: Yields can be highly variable)[1]

Application in Bioactive Molecule Synthesis

The aldehyde functionality serves as a versatile handle for constructing more complex heterocyclic systems. Below are key examples demonstrating the role of this compound as a precursor to potent, targeted therapeutic agents.

Logical_Relationship cluster_targets Bioactive Molecule Classes & Therapeutic Targets precursor 5-Methoxy-3- pyridinecarboxaldehyde gpr84 GPR84 Agonists (Inflammation, Metabolic Dysfunction) precursor->gpr84 Claisen-Schmidt Condensation kinase Kinase Inhibitors (Autoimmune Disease, Cancer, Parkinson's) precursor->kinase Condensation & Cyclization

Caption: Derivatization of the precursor into major bioactive classes.
GPR84 Agonists

G protein-coupled receptor 84 (GPR84) is an inflammatory-related receptor primarily expressed in immune cells, making it a target for treating inflammatory and metabolic diseases.[2] Potent and selective GPR84 agonists have been developed using 5-methoxynicotinaldehyde as a key starting material.[3][4]

Experimental Protocol: Synthesis of Chalcone Intermediate The synthesis proceeds via a Claisen-Schmidt condensation to form a chalcone, which is a precursor to the final GPR84 agonists.

  • Reaction Setup : In a suitable vessel, combine the requisite substituted acetophenone (1.0 eq) and 5-methoxynicotinaldehyde (1.2 eq) in 1,4-dioxane.

  • Catalysis : Add boron trifluoride diethyl etherate (BF₃·Et₂O) as a catalyst.

  • Reaction Conditions : Heat the mixture at 105 °C for 16 hours.

  • Work-up and Purification : After cooling, perform a standard aqueous work-up. Purify the resulting crude material by flash column chromatography to yield the chalcone intermediate. This intermediate is then carried forward through several steps, including reduction and demethylation, to produce the final agonists.[3][4]

Table 2: Biological Activity of GPR84 Agonists Derived from 5-Methoxynicotinaldehyde Precursors

Compound IDTargetAssay TypepEC₅₀ (± SEM)G-Protein Signaling BiasReference
68 (OX04528) GPR84cAMP Production Inhibition11.4 ± 0.05High[3]
69 (OX04529) GPR84cAMP Production Inhibition11.5 ± 0.05High[3]
(Data extracted from publications demonstrating the utility of the precursor)
Kinase Inhibitors (SYK, LRRK2)

Protein kinases are critical regulators of cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer, autoimmune disorders, and neurodegenerative conditions like Parkinson's disease. Patents reveal that 5-methoxynicotinaldehyde is a key reagent in the synthesis of fused heterocyclic scaffolds, such as pyrazolo[4,3-d]pyrimidines, which are potent inhibitors of kinases like Spleen Tyrosine Kinase (SYK) and Leucine-rich repeat kinase 2 (LRRK2).

General Synthetic Approach: Pyrazolo[4,3-d]pyrimidine Core A common route involves the condensation of 5-methoxynicotinaldehyde with an aminopyrazole, followed by cyclization and further functionalization.

  • Condensation : React 5-methoxynicotinaldehyde with a substituted aminopyrazole (e.g., 3-amino-4-cyanopyrazole) under acidic or thermal conditions to form an imine or enamine intermediate.

  • Cyclization : Induce intramolecular cyclization to form the pyrazolo[4,3-d]pyrimidine bicyclic core.

  • Functionalization : The resulting core can be further modified, for example, through nucleophilic aromatic substitution at chlorinated positions, to install various side chains that modulate potency and selectivity.

Table 3: Representative Kinase Inhibitory Activity

Target Kinase(s)Scaffold TypeActivity Range (IC₅₀)Therapeutic AreaReference
SYK, LRRK2, MYLKPyrazolo[4,3-d]pyrimidine< 1 µMAutoimmune Disease, Parkinson's Disease, CancerPatent: WO 2014/060112 A1

Targeted Signaling Pathway: SYK Inhibition

SYK is a non-receptor tyrosine kinase crucial for signal transduction in various immune cells, including B cells and mast cells. Upon engagement of an immunoreceptor (like the B-cell receptor), SRC family kinases phosphorylate ITAM motifs, creating a docking site for SYK. SYK binding leads to its activation and subsequent autophosphorylation, initiating a downstream cascade that results in cellular activation and inflammatory responses. Inhibitors derived from this compound can block the ATP-binding site of SYK, preventing this signaling cascade.

SYK_Pathway cluster_membrane Cell Membrane BCR Immune Receptor (e.g., BCR) ITAM ITAM Motif SRC SRC Family Kinase BCR->SRC Receptor Engagement pITAM Phosphorylated ITAM (pY) SRC->ITAM Phosphorylates SYK_inactive Inactive SYK pITAM->SYK_inactive Docks & Activates SYK_active Active SYK (Autophosphorylated) SYK_inactive->SYK_active Conformational Change Downstream Downstream Signaling (PLCγ2, PI3K, Vav) SYK_active->Downstream Phosphorylates Targets Response Cellular Response (Proliferation, Cytokine Release) Downstream->Response Inhibitor Kinase Inhibitor (Derived from Precursor) Inhibitor->SYK_active Blocks ATP Binding Site

Caption: SYK signaling pathway and the site of action for inhibitors.

Conclusion

This compound is a high-value precursor for the synthesis of sophisticated, biologically active molecules. Its utility is demonstrated in the creation of potent and selective agents against challenging drug targets, including GPCRs and protein kinases. The synthetic accessibility of the aldehyde and the diverse reactivity of its functional groups ensure its continued importance in drug discovery pipelines. The protocols and data presented herein serve as a technical guide for researchers aiming to leverage this strategic intermediate in the development of next-generation therapeutics.

References

The Advent of a Versatile Building Block: A Technical History of 5-Methoxy-3-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 23, 2025 – 5-Methoxy-3-pyridinecarboxaldehyde, a key heterocyclic building block in modern medicinal chemistry, has a history rooted in the systematic exploration of substituted pyridines for the development of novel therapeutic agents. While the precise moment of its initial synthesis is not definitively documented in a singular, seminal publication, its emergence is intrinsically linked to the broader advancements in pyridine chemistry throughout the 20th century. Its formal entry into the chemical literature can be traced through its Chemical Abstracts Service (CAS) Registry Number, 113118-83-5, which marks its unique identification and facilitates the tracking of its scientific journey.

From Obscurity to a Key Intermediate

The scientific community's interest in pyridine derivatives surged due to their presence in numerous natural products and their potential as scaffolds for drug discovery. Early synthetic efforts focused on the functionalization of the pyridine ring, leading to the development of a diverse array of substituted pyridines. The introduction of a methoxy group and an aldehyde function at the 3- and 5-positions of the pyridine ring, respectively, yielded this compound, a molecule with tailored electronic and steric properties that would prove valuable in organic synthesis.

While a specific "discoverer" is not prominently cited, the synthesis and characterization of this compound would have been the result of systematic research into the preparation of functionalized pyridines. The work of chemists like Daniel L. Comins on the synthesis of substituted pyridines provides a broad context for the development of methodologies that would have enabled the creation of molecules like this compound.

Synthesis and Properties: A Summary

The primary and most historically significant route to this compound involves the functionalization of a pre-existing pyridine ring, most commonly starting from 3-Bromo-5-methoxypyridine. This precursor undergoes a metal-halogen exchange followed by formylation to yield the target aldehyde.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 113118-83-5
Molecular Formula C₇H₇NO₂
Molecular Weight 137.14 g/mol
Melting Point 51-54 °C
Appearance Off-white to light yellow crystalline powder

Key Experimental Protocols

The following represents a generalized protocol for a common laboratory-scale synthesis of this compound, compiled from various established methodologies.

Synthesis of this compound from 3-Bromo-5-methoxypyridine

  • Materials: 3-Bromo-5-methoxypyridine, anhydrous Tetrahydrofuran (THF), n-Butyllithium (n-BuLi) or other suitable organolithium reagent, N,N-Dimethylformamide (DMF), Diethyl ether, Saturated aqueous sodium bicarbonate solution, Anhydrous magnesium sulfate.

  • Procedure:

    • A solution of 3-Bromo-5-methoxypyridine in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

    • A solution of n-Butyllithium in hexanes is added dropwise to the cooled solution, and the mixture is stirred for a specified time to allow for the metal-halogen exchange to complete.

    • Anhydrous DMF is then added dropwise to the reaction mixture, which is stirred for an additional period at -78 °C.

    • The reaction is quenched by the addition of a saturated aqueous sodium bicarbonate solution.

    • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether.

    • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford pure this compound.

Table 2: Representative Reaction Parameters

ParameterCondition
Starting Material 3-Bromo-5-methoxypyridine
Reagents n-Butyllithium, N,N-Dimethylformamide
Solvent Anhydrous Tetrahydrofuran
Temperature -78 °C
Reaction Time 1-2 hours
Work-up Aqueous sodium bicarbonate quench, ether extraction
Purification Silica gel chromatography

Logical Workflow of Synthesis

The synthesis of this compound from 3-Bromo-5-methoxypyridine follows a clear and logical progression, as illustrated in the workflow diagram below.

G Synthesis Workflow A 3-Bromo-5-methoxypyridine in anhydrous THF B Cool to -78 °C A->B C Add n-Butyllithium (Metal-Halogen Exchange) B->C D Add N,N-Dimethylformamide (Formylation) C->D E Aqueous Quench (NaHCO3) D->E F Extraction with Diethyl Ether E->F G Drying and Solvent Removal F->G H Column Chromatography (Purification) G->H I This compound H->I

Caption: Synthetic workflow for this compound.

The Rise to Prominence in Drug Discovery

The utility of this compound as a synthetic intermediate became increasingly apparent as the demand for complex, highly functionalized drug candidates grew. The aldehyde group serves as a versatile handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, allowing for the introduction of diverse molecular fragments. The methoxy-substituted pyridine core provides a specific electronic and structural motif that can interact favorably with biological targets. Its application in the synthesis of kinase inhibitors and other therapeutic agents underscores its importance in modern drug development.

This journey from a relatively obscure substituted pyridine to a valuable tool in the medicinal chemist's arsenal highlights the dynamic nature of chemical research, where the exploration of fundamental synthetic methodologies paves the way for the creation of life-changing medicines.

An In-depth Technical Guide to the Solubility and Stability of 5-Methoxy-3-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 5-Methoxy-3-pyridinecarboxaldehyde, with a primary focus on its solubility and stability. Due to the limited availability of specific quantitative data in public literature, this document also furnishes detailed experimental protocols for researchers to determine these crucial parameters.

Core Physicochemical Properties

This compound is a substituted pyridine derivative with potential applications in pharmaceutical synthesis and drug discovery. A clear understanding of its solubility and stability is paramount for its effective use in research and development.

PropertyValueSource(s)
Molecular Formula C₇H₇NO₂[1][2]
Molecular Weight 137.14 g/mol [1][2]
CAS Number 113118-83-5[1][2]
Appearance Solid at ≤28°C, Liquid at ≥32°C[3]
Melting Point 28-32 °C[3][4]
Boiling Point 262.1 ± 20.0 °C (Predicted)[3]
Flash Point 100 °C[1][3][4]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8°C. Sensitive to light, heat, and moisture.[5]

Solubility Profile

Qualitative data suggests that this compound is soluble in organic solvents such as ethanol and dimethylformamide (DMF) and is insoluble in water. However, precise quantitative solubility data is not extensively documented. The following table summarizes the available qualitative information.

SolventSolubility
WaterInsoluble
EthanolSoluble
Dimethylformamide (DMF)Soluble
Experimental Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines a standard procedure to quantitatively determine the equilibrium solubility of this compound in various solvents.

Objective: To determine the concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, DMSO, buffers at various pH)

  • Volumetric flasks

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC-UV or other suitable analytical instrumentation

  • Syringe filters (0.22 µm)

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vials in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles. Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.

  • Calculation: Calculate the solubility from the determined concentration and the dilution factor.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess compound to solvent B Agitate at constant temperature (24-48h) A->B C Centrifuge to pellet solid B->C D Filter supernatant C->D E Dilute sample D->E F Analyze by HPLC-UV E->F G Calculate solubility F->G

Thermodynamic Solubility Determination Workflow

Stability Profile

This compound is reported to be sensitive to light, heat, and moisture.[5] Comprehensive stability studies are essential to understand its degradation pathways and to establish appropriate handling and storage conditions.

Experimental Protocols for Stability Assessment (Forced Degradation Studies)

Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and pathways. These studies are crucial for developing stability-indicating analytical methods.

General Procedure:

  • Prepare solutions of this compound in appropriate solvents.

  • Expose the solutions to various stress conditions as detailed below.

  • At specified time points, withdraw samples and analyze them using a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Stress Conditions:

  • Acidic Hydrolysis: Expose the compound to acidic conditions (e.g., 0.1 M HCl) at room temperature and elevated temperatures (e.g., 60°C).

  • Basic Hydrolysis: Expose the compound to basic conditions (e.g., 0.1 M NaOH) at room temperature.

  • Oxidative Degradation: Treat the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80°C).

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control should be run in parallel.

G cluster_setup Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare solutions of the compound Acid Acidic Hydrolysis Prep->Acid Base Basic Hydrolysis Prep->Base Oxidation Oxidative Degradation Prep->Oxidation Thermal Thermal Degradation Prep->Thermal Photo Photostability Prep->Photo Sample Withdraw samples at time points Acid->Sample Base->Sample Oxidation->Sample Thermal->Sample Photo->Sample Analyze Analyze by Stability-Indicating HPLC Sample->Analyze Identify Identify and quantify degradants Analyze->Identify

Forced Degradation Study Workflow

Conclusion

This technical guide consolidates the available information on the solubility and stability of this compound. While specific quantitative data remains limited, the provided experimental protocols offer a robust framework for researchers to determine these critical parameters. A thorough understanding of its solubility and stability is essential for the successful application of this compound in drug development and other scientific research. It is recommended that users perform their own detailed studies to confirm these properties within their specific experimental contexts.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Utilizing 5-Methoxy-3-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis of novel kinase inhibitors using 5-Methoxy-3-pyridinecarboxaldehyde as a key starting material. The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to form crucial hydrogen bond interactions within the ATP-binding site of various kinases.[1] The methoxy and aldehyde functionalities on the pyridine ring offer versatile handles for a variety of chemical transformations to build diverse libraries of potential kinase inhibitors.

This document outlines a representative synthetic route, detailed experimental protocols, and a summary of the biological significance of targeting kinase pathways in disease.

Data Presentation: Inhibitory Activity of Representative Pyridine-Based Kinase Inhibitors

While specific compounds derived directly from this compound are not extensively reported in the public domain, the following table summarizes the inhibitory activity of various kinase inhibitors containing a substituted pyridine core to illustrate the potential potency that can be achieved with this scaffold.

Compound ClassTarget Kinase(s)IC50 (nM)
PyrazolopyridinesCDK2Sub-micromolar
Imidazo[1,2-c]pyrimidin-5(6H)-onesCDK2/cyclin EMicro- to submicromolar
Pyridine ConjugatesPIM-120.4
Pyridazine-based compoundsALK5Sub-nanomolar to micromolar
1,3,5-Triazine/Pyrimidine derivativesPI3Kα1.2

This table presents a compilation of inhibitory activities for various pyridine-containing kinase inhibitors to demonstrate the therapeutic potential of this class of compounds.

Experimental Protocols

The following protocols describe a representative multi-step synthesis of a hypothetical kinase inhibitor starting from this compound. The proposed route involves an initial condensation reaction to form a chalcone-like intermediate, followed by cyclization to create a dihydropyrimidine core, a common scaffold in kinase inhibitors.

Protocol 1: Synthesis of (E)-3-(Dimethylamino)-1-(5-methoxypyridin-3-yl)prop-2-en-1-one (Intermediate 2)

This protocol details the synthesis of an enaminone intermediate, a versatile precursor for the formation of various heterocyclic scaffolds.

Materials:

  • This compound (1)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous toluene (10 mL/mmol), add N,N-Dimethylformamide dimethyl acetal (1.2 equiv).

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 4-6 hours under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired enaminone (2) .

Protocol 2: Synthesis of a Pyrimidine-Based Kinase Inhibitor Core (Compound 4)

This protocol outlines the cyclization of the enaminone intermediate with a guanidine derivative to form a 2-aminopyrimidine ring, a key feature in many kinase inhibitors.

Materials:

  • (E)-3-(Dimethylamino)-1-(5-methoxypyridin-3-yl)prop-2-en-1-one (2) (1.0 equiv)

  • Substituted Guanidine Hydrochloride (3) (e.g., N-arylguanidine) (1.2 equiv)

  • Sodium Ethoxide (2.0 equiv)

  • Anhydrous Ethanol

Procedure:

  • Dissolve the substituted guanidine hydrochloride (3) in anhydrous ethanol in a round-bottom flask.

  • Add sodium ethoxide to the solution and stir for 15 minutes at room temperature to generate the free guanidine base.

  • Add a solution of the enaminone (2) in anhydrous ethanol to the reaction mixture.

  • Heat the mixture to reflux (approximately 78 °C) and stir for 8-12 hours.

  • Monitor the reaction for the formation of the pyrimidine product by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

  • Concentrate the mixture under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 2-aminopyrimidine derivative (4) .

Visualizations

Synthetic Workflow

The following diagram illustrates a general synthetic workflow for the preparation of a novel kinase inhibitor from this compound.

G start This compound (1) intermediate Enaminone Intermediate (2) start->intermediate DMF-DMA product Pyrimidine Kinase Inhibitor Core (4) intermediate->product Cyclization reagent Substituted Guanidine (3) reagent->product final Further Functionalization (e.g., Suzuki Coupling) product->final

Caption: A general workflow for synthesizing a pyridine-based kinase inhibitor.

Targeted Signaling Pathway

Kinase inhibitors often target key signaling pathways implicated in cell proliferation and survival. The diagram below illustrates a simplified Mitogen-Activated Protein Kinase (MAPK) signaling cascade, a common target in cancer therapy.

GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

References

Application of 5-Methoxy-3-pyridinecarboxaldehyde in Antiviral Synthesis: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of scientific literature and patent databases, there is currently no publicly available information detailing the specific application of 5-Methoxy-3-pyridinecarboxaldehyde as a direct precursor or intermediate in the synthesis of known antiviral compounds.

This report summarizes the current landscape and highlights the absence of specific data required to generate detailed application notes and protocols as per the initial request.

Current Status of this compound in Medicinal Chemistry

This compound is commercially available as a heterocyclic building block. Its chemical structure, featuring a methoxy group and an aldehyde on a pyridine ring, suggests its potential utility in the synthesis of more complex molecules through various chemical reactions such as condensations, reductive aminations, and multicomponent reactions. However, its specific application in the field of antiviral drug discovery and development is not well-established in the public domain.

General Antiviral Strategies Involving Heterocyclic Compounds

The development of antiviral drugs often involves the synthesis of heterocyclic compounds that can interfere with various stages of the viral life cycle. These mechanisms of action can include:

  • Inhibition of Viral Entry: Preventing the virus from attaching to or entering host cells.

  • Inhibition of Viral Replication: Blocking the enzymes responsible for replicating the viral genome (e.g., polymerases, reverse transcriptases).

  • Inhibition of Viral Assembly and Release: Preventing the formation of new virus particles or their release from the host cell.

Pyridine-containing compounds have been explored for their potential antiviral activities against a range of viruses. However, the specific contribution of the 5-methoxy-3-carboxaldehyde substitution pattern to antiviral efficacy has not been detailed.

Search Methodology and Findings

A multi-step search strategy was employed to locate relevant information:

  • Broad Searches: Initial searches combined terms like "this compound," "antiviral," and "synthesis." These searches yielded general information about antiviral drug mechanisms and the synthesis of other pyridine-containing compounds, but no direct link to the specified starting material.

  • Targeted Searches: More specific searches were conducted using the CAS number of the compound (113118-83-5) in combination with keywords such as "antiviral activity," "IC50," "patent," and "experimental protocol."

  • Database Exploration: Scientific databases (including PubMed, Scopus, and Google Scholar) and patent databases were scoured for any mention of this compound in the context of antiviral research.

Despite these extensive efforts, no publications were identified that provided the following critical information:

  • Specific Antiviral Compounds: No named antiviral compounds were found to be synthesized from this compound.

  • Quantitative Data: Consequently, no IC50, EC50, or other quantitative antiviral activity data associated with derivatives of this compound could be located.

  • Experimental Protocols: No detailed synthetic methods for converting this compound into antiviral agents were available.

  • Signaling Pathways: Without identified active compounds, there is no information on their potential mechanisms of action or interaction with cellular signaling pathways.

Conclusion and Future Outlook

At present, the application of this compound in the synthesis of antiviral compounds is not a well-documented area of research in the public domain. It is possible that this compound is utilized in proprietary, unpublished drug discovery programs. However, for researchers, scientists, and drug development professionals relying on publicly available information, there is a clear lack of data to support its use in this specific therapeutic area.

Therefore, the creation of detailed application notes, experimental protocols, quantitative data tables, and diagrams as requested is not feasible based on the current body of scientific and patent literature. Further research and publication in this specific area would be necessary to enable the development of such detailed documentation.

Should a specific antiviral compound synthesized from this compound be identified, a more targeted and fruitful investigation into its synthesis, activity, and mechanism of action could be conducted.

Application Notes and Protocols for the Formylation of 5-Methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the formylation of 5-methoxypyridine, a key chemical transformation for the synthesis of various pharmaceutical intermediates and bioactive molecules. The methoxy group at the 5-position influences the regioselectivity of the formylation, and two primary methods are presented here: formylation via lithiation and the Vilsmeier-Haack reaction.

Introduction

5-Methoxypyridine is a versatile building block in medicinal chemistry. The introduction of a formyl group (-CHO) onto the pyridine ring provides a reactive handle for further functionalization, enabling the construction of more complex molecular architectures. The electron-donating nature of the methoxy group activates the pyridine ring towards electrophilic substitution. The choice of formylation method can direct the position of the incoming formyl group. This document outlines two effective protocols for this transformation.

Data Summary

The following table summarizes quantitative data from representative formylation reactions of methoxypyridine derivatives.

Starting MaterialMethodKey ReagentsSolventTemp (°C)TimeProductYield (%)
3-Bromo-5-methoxypyridineGrignard/Formylationi-PrMgCl, DMFTHF0 to RT3h5-Methoxy-pyridine-3-carbaldehyde63%[1]
5-Bromo-3-methoxypyridineLithiation/Formylationn-BuLi, DMFTHF-781.5h5-Methoxy-pyridine-3-carbaldehyde0.26%[1]
Electron-Rich Arene (General)Vilsmeier-HaackDMF, POCl₃DMF0 to RT6.5hFormylated Arene77% (example)[2]

Experimental Protocols

Two primary methods for the formylation of 5-methoxypyridine are detailed below.

Protocol 1: Formylation via Metal-Halogen Exchange and Quenching with DMF

This method is suitable for introducing a formyl group at a position previously occupied by a halogen, such as bromine. The example below details the synthesis of 5-methoxy-pyridine-3-carbaldehyde from 3-bromo-5-methoxypyridine.

Materials:

  • 3-Bromo-5-methoxypyridine

  • Anhydrous Tetrahydrofuran (THF)

  • Isopropylmagnesium chloride (i-PrMgCl) or n-Butyllithium (n-BuLi)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized water

  • Dichloromethane (DCM) or Ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) (for n-BuLi protocol)

  • Hexane

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In an oven-dried round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-5-methoxypyridine (1.0 eq) in anhydrous THF.

  • Metal-Halogen Exchange:

    • Using Isopropylmagnesium Chloride: Cool the solution to 0 °C and add isopropylmagnesium chloride (1.1 eq) dropwise. Allow the mixture to stir at room temperature for 2 hours.[1]

    • Using n-Butyllithium: Cool the solution to -78 °C and add n-butyllithium (1.05 eq) dropwise. Stir the mixture at -78 °C for 1 hour.[1]

  • Formylation:

    • Following Grignard Formation: Slowly add a solution of anhydrous DMF (1.5 eq) in anhydrous THF. Stir the reaction mixture for 1 hour at room temperature.[1]

    • Following Lithiation: Add anhydrous DMF (1.5 eq) and continue stirring at -78 °C for 30 minutes.[1]

  • Workup:

    • Grignard Protocol: Cool the reaction mixture to 0 °C and quench with deionized water. Separate the organic layer and extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

    • Lithiation Protocol: Pour the cold mixture into a stirred aqueous solution of 5% NaHCO₃ and extract with ether (3x). Dry the combined organic extracts and evaporate the solvent.[1]

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the desired 5-methoxypyridine-carbaldehyde.[1]

Protocol 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[2][3][4][5][6] The reaction utilizes a Vilsmeier reagent, typically formed in situ from DMF and phosphorus oxychloride (POCl₃).[2][3][5][6] This method is expected to favor formylation at the position most activated by the methoxy group.

Materials:

  • 5-Methoxypyridine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium acetate (NaOAc)

  • Deionized water

  • Diethyl ether (Et₂O) or other suitable organic solvent

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottomed flask under an inert atmosphere, add the substrate (1.0 eq) to anhydrous DMF.

  • Vilsmeier Reagent Addition: Cool the solution to 0 °C and slowly add (Chloromethylene)dimethyliminium chloride (Vilsmeier reagent, if pre-formed) or add POCl₃ (1.5 eq) dropwise to form the reagent in situ.[2]

  • Reaction: Allow the reaction to stir at room temperature for several hours (e.g., 6.5 hours) or until completion as monitored by TLC.[2]

  • Workup: Cool the reaction mixture to 0 °C and add a solution of sodium acetate in water. Stir for a short period (e.g., 10 minutes).[2] Dilute the mixture with water and extract with diethyl ether.[2]

  • Washing: Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.[2]

  • Purification: After filtration, concentrate the organic phase under reduced pressure. Purify the residue by silica gel column chromatography to yield the formylated product.[2]

Visualizations

The following diagrams illustrate the experimental workflows for the described protocols.

G cluster_0 Protocol 1: Formylation via Lithiation A Dissolve 3-Bromo-5-methoxypyridine in Anhydrous THF B Cool to -78°C A->B C Add n-BuLi B->C D Stir for 1h at -78°C C->D E Add Anhydrous DMF D->E F Stir for 30 min at -78°C E->F G Quench with 5% NaHCO3 (aq) F->G H Extract with Ether G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J

Caption: Workflow for Formylation via Lithiation.

G cluster_1 Protocol 2: Vilsmeier-Haack Formylation K Dissolve 5-Methoxypyridine in Anhydrous DMF L Cool to 0°C K->L M Add POCl3 L->M N Stir at Room Temperature M->N O Cool to 0°C N->O P Add NaOAc in Water O->P Q Extract with Ether P->Q R Wash with Brine Q->R S Dry and Concentrate R->S T Purify by Column Chromatography S->T

Caption: Workflow for Vilsmeier-Haack Formylation.

References

Application Notes and Protocols for 5-Methoxy-3-pyridinecarboxaldehyde in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Methoxy-3-pyridinecarboxaldehyde in multi-component reactions (MCRs). MCRs are powerful synthetic tools that allow for the rapid construction of complex molecular scaffolds from three or more starting materials in a single step. The pyridine moiety is a common feature in many biologically active compounds, and its incorporation into diverse molecular frameworks through MCRs is of significant interest in medicinal chemistry and drug discovery.

This compound is a versatile building block for MCRs due to the electrophilic nature of its aldehyde group and the electronic properties of the methoxy-substituted pyridine ring. This document details protocols for its application in the Hantzsch, Ugi, and Passerini reactions, and discusses the potential biological activities of the resulting compound libraries.

Hantzsch Dihydropyridine Synthesis

The Hantzsch reaction is a classic MCR that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (typically ammonia or ammonium acetate) to form 1,4-dihydropyridines (DHPs). DHPs are a well-established class of L-type calcium channel blockers used in the treatment of hypertension. The use of this compound in this reaction allows for the synthesis of novel DHP analogues with potential applications in cardiovascular disease and beyond.

Experimental Protocol: Hantzsch Synthesis of 4-(5-methoxy-3-pyridinyl)-1,4-dihydropyridine Derivatives

Materials:

  • This compound

  • Ethyl acetoacetate (or other β-ketoester)

  • Ammonium acetate

  • Ethanol

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol) in ethanol (10 mL).

  • Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 1,4-dihydropyridine derivative.

Quantitative Data: Expected Yields for Hantzsch Reaction

The following table presents expected yields for the Hantzsch reaction based on analogous reactions with substituted benzaldehydes.

Aldehydeβ-KetoesterNitrogen SourceSolventReaction Time (h)Yield (%)
This compoundEthyl acetoacetateAmmonium acetateEthanol4-675-85 (estimated)
4-MethoxybenzaldehydeEthyl acetoacetateAmmonium acetateEthanol588
3-MethoxybenzaldehydeMethyl acetoacetateAmmonium acetateIsopropanol2228.8

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a versatile MCR involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. This reaction can generate a wide variety of α-acetamido carboxamide derivatives, which are valuable scaffolds in drug discovery. While specific examples utilizing this compound are not prevalent in the searched literature, its participation in the Ugi reaction is highly plausible and would lead to novel peptidomimetic structures.

Proposed Experimental Protocol: Ugi Synthesis of α-Acetamido Carboxamides

Materials:

  • This compound

  • A primary or secondary amine (e.g., benzylamine)

  • A carboxylic acid (e.g., acetic acid)

  • An isocyanide (e.g., tert-butyl isocyanide)

  • Methanol

Procedure:

  • To a solution of this compound (1.0 mmol) in methanol (10 mL), add the amine (1.0 mmol).

  • Stir the mixture for 30 minutes at room temperature to allow for imine formation.

  • Add the carboxylic acid (1.0 mmol) and the isocyanide (1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours. Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired Ugi product.

Passerini Three-Component Reaction

The Passerini reaction is another important isocyanide-based MCR that combines an aldehyde, a carboxylic acid, and an isocyanide to form α-acyloxy carboxamides.[1] Similar to the Ugi reaction, the application of this compound in the Passerini reaction can lead to the rapid synthesis of diverse libraries of compounds with potential biological activities.

Proposed Experimental Protocol: Passerini Synthesis of α-Acyloxy Carboxamides

Materials:

  • This compound

  • A carboxylic acid (e.g., benzoic acid)

  • An isocyanide (e.g., cyclohexyl isocyanide)

  • Dichloromethane (DCM)

Procedure:

  • In a sealed tube, dissolve this compound (1.0 mmol), the carboxylic acid (1.0 mmol), and the isocyanide (1.0 mmol) in DCM (5 mL).

  • Stir the reaction mixture at room temperature for 48-72 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired α-acyloxy carboxamide.

Biological Activity of Resulting Heterocycles

The pyridine nucleus is a key structural motif in numerous pharmaceuticals. Multi-component reactions utilizing this compound provide a powerful tool for generating libraries of novel pyridine-containing compounds for biological screening.

  • Antimicrobial Activity: Dihydropyridine derivatives synthesized via the Hantzsch reaction have shown promising antibacterial and antifungal activities. The presence of the pyridine ring and the potential for further functionalization can lead to the discovery of new antimicrobial agents.

  • Anticancer Activity: Substituted pyridines and fused pyridine ring systems are known to exhibit cytotoxic effects against various cancer cell lines. The structural diversity generated by MCRs can be exploited to develop novel anticancer drug candidates.

  • Calcium Channel Modulation: As analogues of known DHP drugs, compounds synthesized via the Hantzsch reaction are prime candidates for evaluation as modulators of calcium channels, with potential applications in cardiovascular diseases.

Quantitative Data: Biological Activity of Related Pyridine Derivatives

The following table summarizes the biological activity of some pyridine derivatives synthesized through multi-component reactions.

Compound ClassBiological ActivityModel/Cell LinePotency (e.g., IC50, MIC)
DihydropyridinesAntibacterialS. aureus, E. coliMIC: 25-100 µg/mL
DihydropyridinesAntifungalC. albicansMIC: 12.5 µg/mL
Pyridine derivativesAnticancerLeukemia cell lineslog10 GI50 = -4.7
Pyridine-based chalconesAnticancerHuman cancer cell linesGI50: 0.38-0.45 µM

Visualizations

Hantzsch_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde 5-Methoxy-3- pyridinecarboxaldehyde Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel + Ketoester (1) Ketoester1 β-Ketoester (1) Ketoester2 β-Ketoester (2) Enamine Enamine Ketoester2->Enamine + Ammonia Ammonia Ammonia MichaelAdduct Michael Adduct Knoevenagel->MichaelAdduct + Enamine DHP 1,4-Dihydropyridine MichaelAdduct->DHP Cyclization & Dehydration Ugi_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde 5-Methoxy-3- pyridinecarboxaldehyde Imine Iminium Ion Aldehyde->Imine + Amine Amine Amine CarboxylicAcid Carboxylic Acid Isocyanide Isocyanide Nitrile Nitrile Adduct Imine->Nitrile + Isocyanide Mumm Mumm Rearrangement Intermediate Nitrile->Mumm + Carboxylate UgiProduct α-Acetamido Carboxamide Mumm->UgiProduct Rearrangement Passerini_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product Aldehyde 5-Methoxy-3- pyridinecarboxaldehyde Adduct α-Adduct Aldehyde->Adduct + Isocyanide + Carboxylic Acid CarboxylicAcid Carboxylic Acid Isocyanide Isocyanide PasseriniProduct α-Acyloxy Carboxamide Adduct->PasseriniProduct Intramolecular Acyl Transfer Experimental_Workflow Start Start MCR Multi-Component Reaction (Hantzsch, Ugi, or Passerini) Start->MCR 1. Synthesis Workup Reaction Workup (Extraction, Washing) MCR->Workup 2. Isolation Purification Purification (Column Chromatography) Workup->Purification 3. Purity Characterization Characterization (NMR, MS, etc.) Purification->Characterization 4. Structure Elucidation Screening Biological Screening (Antimicrobial, Anticancer, etc.) Characterization->Screening 5. Activity Assessment End End Screening->End

References

Application Notes and Protocols: Reaction of 5-Methoxy-3-pyridinecarboxaldehyde with Primary and Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-3-pyridinecarboxaldehyde is a key heterocyclic building block in medicinal chemistry. Its reaction with primary and secondary amines, primarily through reductive amination, yields a diverse array of N-substituted (5-methoxypyridin-3-yl)methanamine derivatives. These products are of significant interest in drug discovery, as the pyridine scaffold is a privileged structure found in numerous biologically active compounds. The introduction of various amine substituents allows for the fine-tuning of physicochemical properties and biological activity, leading to the development of novel therapeutic agents targeting a range of diseases. This document provides detailed protocols for the synthesis of these derivatives and an overview of their potential applications.

Reaction Overview: Reductive Amination

The most common and efficient method for the synthesis of N-substituted (5-methoxypyridin-3-yl)methanamines from this compound is reductive amination. This one-pot reaction involves the initial formation of an imine or iminium ion intermediate from the aldehyde and the amine, which is then reduced in situ to the corresponding amine.

Several reducing agents are suitable for this transformation, with the choice depending on the substrate's reactivity and the desired reaction conditions. Commonly used reducing agents include:

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reagent, often the preferred choice due to its high efficiency and tolerance of a wide range of functional groups.

  • Sodium cyanoborohydride (NaBH₃CN): Another mild reducing agent, particularly effective at a slightly acidic pH. However, it is toxic and requires careful handling.

  • Sodium borohydride (NaBH₄): A stronger reducing agent that can also reduce the starting aldehyde. Therefore, it is typically added after the initial imine formation is complete.

  • Catalytic Hydrogenation (H₂/catalyst): A clean and effective method, though it may require specialized equipment.

The reaction is typically carried out in a suitable aprotic solvent, such as dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF), at room temperature.

Experimental Protocols

Protocol 1: Synthesis of N-benzyl-1-(5-methoxypyridin-3-yl)methanamine (Reaction with a Primary Amine)

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add benzylamine (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-1-(5-methoxypyridin-3-yl)methanamine.

Protocol 2: Synthesis of 3-((morpholin-4-yl)methyl)-5-methoxypyridine (Reaction with a Secondary Amine)

Materials:

  • This compound

  • Morpholine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Dichloromethane and methanol for chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and morpholine (1.2 eq) in anhydrous dichloroethane (DCE).

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in one portion.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • After completion, carefully add saturated aqueous sodium bicarbonate solution to quench the reaction.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to obtain the desired product.

Data Presentation

Table 1: Representative Reaction Conditions and Yields for the Reductive Amination of this compound

Amine SubstrateReducing AgentSolventReaction TimeYield (%)
AnilineNaBH(OAc)₃DCE18 h~84
BenzylamineNaBH(OAc)₃DCM12-24 hGood to Excellent
4-MethoxybenzylamineNaBH₃CNMethanol24 hGood
CyclohexylamineNaBH(OAc)₃DCE18 hGood
MorpholineNaBH(OAc)₃ / AcOHDCE12-24 hGood to Excellent
PiperidineNaBH(OAc)₃ / AcOHDCE12-24 hGood

Note: Yields are indicative and can vary based on reaction scale and purification efficiency.

Table 2: Representative Characterization Data for N-((5-methoxypyridin-3-yl)methyl)aniline

AnalysisData
¹H NMR (CDCl₃)δ 8.25 (s, 1H), 8.10 (s, 1H), 7.20-7.15 (m, 2H), 7.10 (s, 1H), 6.75-6.70 (m, 1H), 6.65-6.60 (m, 2H), 4.35 (s, 2H), 3.85 (s, 3H)
¹³C NMR (CDCl₃)δ 155.8, 148.1, 141.2, 135.5, 133.2, 129.3, 121.1, 117.8, 113.0, 55.6, 48.3
MS (ESI) m/z 229.1 [M+H]⁺

Applications in Drug Development

Derivatives of (5-methoxypyridin-3-yl)methanamine are valuable scaffolds in drug discovery due to their diverse biological activities. The methoxypyridine moiety can engage in crucial interactions with biological targets, and the appended amine allows for the introduction of various substituents to modulate pharmacological properties.

  • Kinase Inhibitors: The pyridine core is a common hinge-binding motif in many kinase inhibitors. Derivatives of 5-methoxypyridine have been investigated as inhibitors of various kinases, including PI3K/mTOR and Janus kinases (JAKs), which are implicated in cancer and inflammatory diseases. The N-substituent can be designed to interact with other regions of the ATP-binding pocket to enhance potency and selectivity.

  • Central Nervous System (CNS) Agents: The ability of the pyridine nucleus to cross the blood-brain barrier makes these compounds attractive candidates for CNS-acting drugs. For instance, certain derivatives are being explored for their potential in treating neurodegenerative diseases like Parkinson's by targeting α-synuclein aggregation.

  • Other Therapeutic Areas: The versatility of this scaffold has led to its exploration in a wide range of other therapeutic areas, including as tubulin polymerization inhibitors for cancer therapy and as agents targeting various receptors and enzymes.

Visualization

Reductive_Amination_Workflow Aldehyde 5-Methoxy-3- pyridinecarboxaldehyde Imine Imine/Iminium Ion Intermediate Aldehyde->Imine Amine Primary or Secondary Amine Amine->Imine Workup Aqueous Workup & Extraction Imine->Workup Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Workup Product N-Substituted (5-methoxypyridin-3-yl)methanamine Purification Column Chromatography Workup->Purification Purification->Product

Reductive Amination Workflow

Kinase_Inhibition_Pathway cluster_cell Cancer Cell Receptor Growth Factor Receptor Kinase_Cascade Kinase Signaling Cascade (e.g., PI3K/AKT/mTOR) Receptor->Kinase_Cascade Activates Proliferation Cell Proliferation & Survival Kinase_Cascade->Proliferation Promotes Inhibitor N-((5-methoxypyridin-3-yl)methyl)amine Derivative Inhibitor->Kinase_Cascade Inhibits

Kinase Inhibition Signaling Pathway

Application Notes: Site-Specific N-Terminal Protein Modification using 5-Methoxy-3-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a critical tool in chemical biology, drug development, and materials science, enabling the precise attachment of payloads such as drugs, imaging agents, or polymers to a protein of interest.[1][2][3] Modification at the N-terminus offers a unique handle for achieving a homogeneous product, as most proteins possess a single solvent-accessible α-amine.[4][5][6] Pyridinecarboxaldehydes have emerged as a prominent class of reagents for N-terminal modification.[3][4] Among these, substituted 2-pyridinecarboxaldehydes (2-PCAs) have shown particular promise.[3][4][5] This application note details the use of 5-methoxy-3-pyridinecarboxaldehyde, a specific methoxy-substituted pyridinecarboxaldehyde, for the selective and stable modification of protein N-termini.

The reaction proceeds through the formation of an intermediate imine between the aldehyde group of the reagent and the N-terminal α-amine of the protein. This is followed by a rapid, intramolecular cyclization with the adjacent backbone amide to form a stable imidazolidinone linkage.[4][7] Studies have shown that electron-donating substituents on the pyridine ring, such as a methoxy group, can accelerate the formation of the stable imidazolidinone product.[4][5] Specifically, ortho-methoxy substituted 2-PCAs have been identified as leading to both accelerated and more stable protein labeling, addressing the limitations of reversibility seen with other aldehydes.[3][5][8]

Principle of the Reaction

The selective modification of the N-terminus using a pyridinecarboxaldehyde derivative like this compound is a multi-step process that occurs under mild, aqueous conditions. The key steps are:

  • Imine Formation: The aldehyde group of this compound reacts with the primary α-amine of the protein's N-terminus to form a reversible imine intermediate.

  • Cyclization: The intermediate imine then undergoes an intramolecular cyclization reaction with the nitrogen atom of the adjacent peptide bond.

  • Stable Imidazolidinone Formation: This cyclization results in the formation of a stable, five-membered imidazolidinone ring, effectively and selectively capping the N-terminus of the protein.

The unique reactivity of the N-terminal α-amine, compared to the ε-amines of lysine residues, and the subsequent rapid cyclization step confer the high selectivity of this modification strategy.[2][4]

Experimental Data

The efficiency of N-terminal modification can vary depending on the specific protein, the reaction conditions, and the exact pyridinecarboxaldehyde derivative used. The following table summarizes reported conversion efficiencies for various proteins using different pyridinecarboxaldehyde reagents, highlighting the effectiveness of methoxy-substituted analogs.

ProteinReagentConversion (%) (Crude)Conversion (%) (Purified)Reference
RNase A3-methoxy-2-pyridinecarboxaldehydeHighStable after dialysis[4][8]
Myoglobin3-methoxy-2-pyridinecarboxaldehyde~5-30%Low[4]
MyoglobinPyridine N-oxide derivative~60%~60%[4]
Thioredoxin3-methoxy-2-pyridinecarboxaldehydeHighStable after dialysis[8]
JVZ-0073-methoxy-2-pyridinecarboxaldehydeHighStable after dialysis[8]

Note: The data indicates that while ortho-methoxy substituted 2-PCAs are highly effective for proteins like RNase A, thioredoxin, and JVZ-007, the optimal reagent may vary for other proteins such as myoglobin, suggesting the utility of screening a small library of reagents for a new protein target.[8]

Experimental Protocols

Materials
  • Protein of interest with an accessible N-terminus

  • This compound

  • Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.4)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Dialysis tubing or centrifugal filters for purification

  • Mass spectrometer (e.g., ESI-MS) for analysis

General Protocol for N-Terminal Protein Modification
  • Protein Preparation:

    • Prepare a stock solution of the protein of interest in the desired reaction buffer (e.g., 100 mM sodium phosphate, pH 7.4). A typical protein concentration is 1-10 mg/mL.

    • If the protein buffer contains primary amines (e.g., Tris), exchange it with a non-amine-containing buffer like phosphate or HEPES.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO. A typical stock concentration is 100 mM.

  • Labeling Reaction:

    • Add the this compound stock solution to the protein solution to achieve the desired final concentration. A 10-50 molar excess of the aldehyde reagent over the protein is a good starting point.

    • Incubate the reaction mixture at 37°C for 16-24 hours. The optimal reaction time may vary depending on the protein and should be determined empirically.

  • Purification:

    • Remove the excess unreacted aldehyde and byproducts by dialysis against the reaction buffer or a suitable storage buffer at 4°C.

    • Alternatively, use centrifugal filters to exchange the buffer and remove small molecules.

  • Analysis:

    • Confirm the modification and determine the labeling efficiency by mass spectrometry (e.g., ESI-MS). The mass of the modified protein will increase by the mass of the added reagent minus the mass of a water molecule.

    • SDS-PAGE analysis can also be used to check for protein integrity after the labeling reaction.

Visualizations

Reaction_Pathway Protein_N_Terminus Protein N-Terminus (α-amine) Imine_Intermediate Imine Intermediate (reversible) Protein_N_Terminus->Imine_Intermediate + Aldehyde Pyridinecarboxaldehyde 5-Methoxy-3- pyridinecarboxaldehyde Pyridinecarboxaldehyde->Imine_Intermediate Imidazolidinone Stable Imidazolidinone (Modified Protein) Imine_Intermediate->Imidazolidinone Intramolecular Cyclization

Caption: Reaction pathway for N-terminal protein modification.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Protein_Prep Protein Solution in Buffer Mixing Mix Protein and Aldehyde Protein_Prep->Mixing Reagent_Prep Aldehyde Stock in DMSO Reagent_Prep->Mixing Incubation Incubate at 37°C Mixing->Incubation Purification Purify (Dialysis/ Filtration) Incubation->Purification Analysis Analyze (Mass Spec, SDS-PAGE) Purification->Analysis

Caption: General experimental workflow for protein labeling.

Troubleshooting

  • Low labeling efficiency:

    • Increase the molar excess of the pyridinecarboxaldehyde reagent.

    • Optimize the reaction time and temperature.

    • Ensure the pH of the reaction buffer is optimal (typically around 7.4).

    • Confirm the accessibility of the protein's N-terminus.

  • Non-specific modification:

    • While this method is highly selective for the N-terminus, some off-target modification of lysine residues can occur, especially at higher pH or with prolonged reaction times.[4] Reduce the reaction pH or time if non-specific labeling is observed.

  • Protein precipitation:

    • High concentrations of DMSO from the reagent stock can cause protein precipitation. Ensure the final DMSO concentration is low (typically <5%).

    • The protein may be unstable under the reaction conditions. Perform a control incubation without the aldehyde to check for protein stability.

Conclusion

N-terminal protein modification with this compound offers a robust and selective method for producing homogeneous protein conjugates. The reaction proceeds under mild conditions and results in a stable linkage. The enhanced reactivity and stability offered by the methoxy substituent make this class of reagents a valuable tool for researchers in various fields. For any new protein target, it is recommended to perform initial optimization of the reaction conditions to achieve the desired labeling efficiency.

References

Application Notes and Protocols for the Synthesis of 5-Methoxy-3-pyridinecarboxaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of 5-Methoxy-3-pyridinecarboxaldehyde, a versatile building block in medicinal chemistry. Furthermore, it outlines key protocols for the derivatization of this scaffold, enabling the generation of diverse compound libraries for drug discovery and development. The methodologies covered include palladium-catalyzed cross-coupling reactions, as well as various transformations of the aldehyde functionality.

Introduction

Pyridine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of FDA-approved drugs and clinical candidates. The this compound core, in particular, offers multiple points for chemical modification, making it an attractive starting material for the synthesis of novel small molecules with potential therapeutic applications. The functional handles—a methoxy group, a reactive aldehyde, and the pyridine nitrogen—allow for a broad range of chemical transformations. This application note details reliable synthetic routes to the core structure and provides protocols for its elaboration into a variety of derivatives.

Synthesis of the Core Scaffold: this compound

The primary route to this compound involves the formylation of a 3-halo-5-methoxypyridine precursor. Two common methods are detailed below: a Grignard-based approach and a lithium-halogen exchange reaction.

Protocol 1: Grignard-based Synthesis

This method utilizes a Grignard reagent formed from 3-bromo-5-methoxypyridine, which is then quenched with N,N-dimethylformamide (DMF) to introduce the formyl group.

Experimental Protocol:

  • To an oven-dried round-bottomed flask equipped with a magnetic stir bar, add 3-bromo-5-methoxypyridine (100 mg, 0.53 mmol) and dissolve it in anhydrous tetrahydrofuran (THF) (1 mL).[1]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add isopropylmagnesium chloride (0.3 mL of a solution) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours, during which the solution should turn light brown.[1]

  • Slowly add a solution of anhydrous N,N-dimethylformamide (0.1 mL) in anhydrous THF (0.1 mL). The initially formed solid will gradually dissolve, and the solution will turn light yellow.[1]

  • Stir the reaction for 1 hour at room temperature.

  • Cool the reaction mixture to 0 °C and quench with deionized water (2 mL).[1]

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 3 mL).[1]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate (from 20:1 to 1:1) to afford 5-methoxy-pyridine-3-carbaldehyde.[1]

Protocol 2: Lithium-Halogen Exchange

This alternative method employs n-butyllithium for a low-temperature lithium-halogen exchange, followed by formylation with DMF.

Experimental Protocol:

  • Dissolve 5-bromo-3-methoxypyridine (0.815 g, 4.35 mmol) in anhydrous THF (15 mL) in a round-bottomed flask under an inert atmosphere.[1]

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (4.6 mmol) to the stirred solution and continue stirring for 1 hour at -78 °C.[1]

  • Add N,N-dimethylformamide (0.64 g, 8.20 mmol) and stir for an additional 30 minutes at -78 °C.[1]

  • Pour the cold mixture into a 5% aqueous solution of sodium bicarbonate (25 mL) and extract with diethyl ether (3 x 15 mL).[1]

  • Combine the organic extracts, evaporate the solvent, and purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate, 4:1 to 2:1) to yield the title compound.[1]

Quantitative Data for Core Synthesis
MethodStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
Protocol 1 3-Bromo-5-methoxypyridinei-PrMgCl, DMFTHF0 to RT363%[1]
Protocol 2 3-Bromo-5-methoxypyridinen-BuLi, DMFTHF-781.526% (reported for a specific run)[1]

1H NMR (500 MHz, CDCl3): δ 10.09 (s, 1H), 8.65 (d, J = 0.9 Hz, 1H), 8.54 (d, J = 3.1 Hz, 1H), 7.60 (dd, J = 5.1, 1.5 Hz, 1H).[1] 13C NMR (125 MHz, CDCl3): δ 190.6, 156.2, 145.1, 144.8, 132.0, 116.3, 55.7.[1]

Synthetic Pathways to this compound cluster_0 Protocol 1: Grignard Reaction cluster_1 Protocol 2: Lithium-Halogen Exchange 3-Bromo-5-methoxypyridine 3-Bromo-5-methoxypyridine Grignard Reagent Grignard Reagent 3-Bromo-5-methoxypyridine->Grignard Reagent i-PrMgCl, THF Lithium Intermediate Lithium Intermediate 3-Bromo-5-methoxypyridine->Lithium Intermediate n-BuLi, THF, -78°C This compound This compound Grignard Reagent->this compound DMF, then H₂O quench Lithium Intermediate->this compound DMF, then NaHCO₃ quench

Synthetic routes to the core scaffold.

Derivatization of the this compound Scaffold

The core scaffold can be derivatized at the 3-position (aldehyde) or by functionalizing the pyridine ring, typically starting from a halogenated precursor.

Palladium-Catalyzed Cross-Coupling Reactions

Starting from 3-bromo-5-methoxypyridine, various substituents can be introduced at the 3-position via Suzuki, Heck, and Buchwald-Hartwig reactions. The formyl group can be introduced before or after the coupling reaction, depending on the desired synthetic strategy.

This reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.

General Protocol:

  • In a Schlenk flask, combine 3-bromo-5-methoxypyridine (1.0 equiv), the desired aryl- or heteroarylboronic acid (1.1-1.5 equiv), a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

  • Heat the reaction mixture to 80-100 °C and stir for 2-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Suzuki-Miyaura Catalytic Cycle Pd(0)L₂ Pd(0)L₂ Oxidative Addition Complex R¹-Pd(II)L₂-X Pd(0)L₂->Oxidative Addition Complex Oxidative Addition (R¹-X) Transmetalation Complex R¹-Pd(II)L₂-R² Oxidative Addition Complex->Transmetalation Complex Transmetalation (R²-B(OR)₂ + Base) Transmetalation Complex->Pd(0)L₂ Reductive Elimination (R¹-R²)

Simplified Suzuki-Miyaura catalytic cycle.

The Heck reaction couples the aryl halide with an alkene to form a substituted alkene.

General Protocol:

  • In a high-pressure vessel, combine 3-bromo-5-methoxypyridine (1.0 equiv), the alkene (e.g., ethyl acrylate, 1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂ or Pd(PPh₃)₂Cl₂, 5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 15 mol%), and a base (e.g., triethylamine, 1.5 equiv) in a suitable solvent like toluene.

  • Purge the vessel with an inert gas.

  • Heat the reaction to a high temperature (e.g., 165 °C) for 16 hours.

  • After cooling, wash the reaction mixture with water and extract with an organic solvent.

  • Dry the combined organic layers and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Note: A specific protocol for a similar substrate, (2-bromo-5-methoxy-3-methylphenyl)-acetonitrile, with ethyl acrylate yielded the product in 48%.[2]

This reaction forms a carbon-nitrogen bond between the aryl halide and an amine.

General Protocol:

  • In a Schlenk flask, combine 3-bromo-5-methoxypyridine (1.0 equiv), the amine (e.g., morpholine, 1.2 equiv), a palladium precursor (e.g., Pd₂(dba)₃ or [Pd(allyl)Cl]₂), a phosphine ligand (e.g., BINAP, XPhos, or t-BuXPhos), and a strong base (e.g., NaOtBu or LHMDS) in an anhydrous, aprotic solvent (e.g., toluene or dioxane).

  • Degas the mixture and heat under an inert atmosphere until the starting material is consumed, as monitored by TLC or GC-MS.

  • Cool the reaction, dilute with an organic solvent, and filter through a pad of silica gel.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Derivatization of the Aldehyde Group

The aldehyde functionality of this compound is a versatile handle for various chemical transformations.

This reaction involves the condensation of the aldehyde with an active methylene compound to form a new carbon-carbon double bond.

General Protocol:

  • Dissolve this compound (1.0 equiv) and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.0-1.2 equiv) in a solvent such as a water:ethanol mixture.

  • The reaction can often proceed at room temperature without a catalyst. For less reactive substrates, a mild base like piperidine or a Lewis acid catalyst can be added.

  • Stir the reaction mixture until completion (monitored by TLC).

  • The product often precipitates from the reaction mixture and can be collected by filtration. If not, the product can be extracted with an organic solvent.

The Wittig reaction converts the aldehyde into an alkene using a phosphorus ylide.

General Protocol:

  • Suspend a phosphonium salt (e.g., (methoxymethyl)triphenylphosphonium chloride, 1.0 equiv) in an anhydrous solvent like THF at 0 °C.

  • Add a strong base (e.g., potassium t-butoxide or n-BuLi) dropwise to form the ylide.

  • Stir the mixture for 1 hour at 0 °C.

  • Add this compound (1.0 equiv) to the ylide solution.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with water, remove the solvent, and extract the product with an organic solvent.

  • Purify the product by column chromatography.

The aldehyde can be readily converted to its corresponding oxime or hydrazone by condensation with hydroxylamine or a hydrazine derivative, respectively.

General Protocol for Oxime Formation:

  • Dissolve this compound (1.0 equiv) in a suitable solvent like acetonitrile or ethanol.

  • Add hydroxylamine hydrochloride (1.0-1.2 equiv) and a mild base (e.g., sodium bicarbonate or pyridine) or an acid catalyst (e.g., oxalic acid).

  • Stir the mixture at room temperature or under reflux until the reaction is complete.

  • Add water to the reaction mixture and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to obtain the oxime.

The aldehyde can be oxidized to the corresponding carboxylic acid, 5-methoxynicotinic acid.

General Protocol:

  • Various oxidizing agents can be used, such as potassium permanganate (KMnO₄) or pyridinium chlorochromate (PCC) with an excess of an oxidant like periodic acid (H₅IO₆).

  • For example, dissolve this compound in a suitable solvent and treat with the chosen oxidizing agent under appropriate temperature and pH control.

  • Work-up typically involves quenching any excess oxidant, adjusting the pH to isolate the carboxylic acid, and extraction or filtration.

The aldehyde can be reduced to the corresponding alcohol, (5-methoxypyridin-3-yl)methanol, using a variety of reducing agents.

General Protocol:

  • Dissolve this compound in a suitable solvent (e.g., methanol or ethanol).

  • Add a reducing agent such as sodium borohydride (NaBH₄) in portions at 0 °C.

  • Stir the reaction at room temperature until completion.

  • Quench the reaction carefully with water or a dilute acid.

  • Remove the solvent and extract the product with an organic solvent.

  • Dry and concentrate the organic layer to obtain the alcohol.

Derivatization of this compound This compound This compound Alkene Derivative Alkene Derivative This compound->Alkene Derivative Knoevenagel Condensation or Wittig Reaction Oxime/Hydrazone Oxime/Hydrazone This compound->Oxime/Hydrazone Condensation with H₂N-OH or H₂N-NHR Carboxylic Acid 5-Methoxynicotinic Acid This compound->Carboxylic Acid Oxidation (e.g., KMnO₄) Alcohol (5-Methoxypyridin-3-yl)methanol This compound->Alcohol Reduction (e.g., NaBH₄)

Synthetic transformations of the aldehyde group.

Conclusion

The synthetic protocols detailed in this application note provide a robust foundation for the synthesis and derivatization of this compound. These methods offer access to a wide range of derivatives, which can be valuable for screening in various drug discovery programs. The choice of a specific synthetic route will depend on the desired final compound, available starting materials, and the required scale of the synthesis. The versatility of this scaffold, combined with the power of modern synthetic methodologies, makes it an important tool for medicinal chemists.

References

Application Notes and Protocols for the Purification of 5-Methoxy-3-pyridinecarboxaldehyde Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Methoxy-3-pyridinecarboxaldehyde and its derivatives are important intermediates in the synthesis of various pharmaceutical compounds. Efficient purification of these compounds is crucial to ensure the quality and purity of the final products. Column chromatography is a widely used and effective technique for the purification of these derivatives. This document provides detailed application notes and protocols for the purification of this compound derivatives using column chromatography, with a focus on practical experimental details and data presentation.

Data Presentation

The following tables summarize quantitative data from various purification protocols for this compound and related derivatives.

Table 1: Purification Parameters for this compound

CompoundStationary PhaseMobile Phase (Eluent)Elution MethodYieldPurityReference
5-Methoxy-pyridine-3-carbaldehydeSilica GelHexane:Ethyl AcetateGradient (20:1 to 1:1)63%Not Specified[1]
5-Methoxypyridine-3-carboxaldehydeSilica GelHexane:Ethyl AcetateGradient (4:1 to 2:1)0.26%Not Specified[1]

Table 2: General Purification Parameters for Pyridine Derivatives

Compound TypeStationary PhaseMobile Phase (Eluent)Elution MethodReference
Pyridine-2,6-dicarboxamide derivativesSilica GelChloroform/MethanolNot Specified[2]
Multi-substituted PyridinesSilica GelEthyl Acetate/HexanesGradient (0:100 to 20:80)[3]
2-Aroylpyrrole derivativesSilica GelPetroleum Ether/Diethyl EtherIsocratic (3:7)[4]
Dihydropyridinone derivativesSilica GelEthyl Acetate/Petroleum EtherGradient (15-30%)[5]

Experimental Protocols

This section provides detailed methodologies for the purification of this compound derivatives by column chromatography.

Protocol 1: Purification of this compound

This protocol is adapted from a specific synthesis of 5-methoxy-pyridine-3-carbaldehyde.[1]

1. Materials:

  • Crude this compound
  • Silica gel (for column chromatography, 230-400 mesh)
  • Hexane (analytical grade)
  • Ethyl acetate (analytical grade)
  • Glass column
  • Fraction collector or test tubes
  • Thin Layer Chromatography (TLC) plates (silica gel coated)
  • UV lamp for TLC visualization

2. Column Preparation:

  • Prepare a slurry of silica gel in hexane.
  • Pour the slurry into the glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.
  • Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
  • Equilibrate the column by running the initial mobile phase (Hexane:Ethyl Acetate 20:1) through it.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.
  • In a separate flask, add a small amount of silica gel to the dissolved crude product.
  • Evaporate the solvent to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel (dry loading).
  • Carefully add the dry-loaded sample to the top of the prepared column.

4. Elution:

  • Begin elution with a solvent mixture of hexane and ethyl acetate in a 20:1 ratio.
  • Collect fractions and monitor the separation using TLC.
  • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate, moving from a ratio of 20:1 to 1:1.
  • The target compound, 5-methoxy-pyridine-3-carbaldehyde, is expected to elute as the polarity of the solvent mixture increases.

5. Fraction Analysis and Product Recovery:

  • Analyze the collected fractions by TLC to identify those containing the pure product.
  • Combine the pure fractions.
  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 5-methoxy-pyridine-3-carbaldehyde as a colorless slurry.

Protocol 2: General Flash Chromatography for Pyridine Derivatives

This is a general protocol that can be adapted for various this compound derivatives.[2][3]

1. Materials:

  • Crude pyridine derivative
  • Silica gel (for flash chromatography)
  • Appropriate solvents for the mobile phase (e.g., Hexane/Ethyl Acetate, Chloroform/Methanol)
  • Flash chromatography system (or manual setup)
  • TLC plates and UV lamp

2. Method Development (TLC Analysis):

  • Before running the column, determine the optimal solvent system using TLC.
  • Spot the crude mixture on a TLC plate and develop it in various solvent systems of differing polarities (e.g., different ratios of hexane/ethyl acetate).
  • The ideal solvent system should provide a good separation of the target compound from impurities, with a retention factor (Rf) for the target compound of approximately 0.2-0.4.

3. Column Packing:

  • Pack a flash chromatography column with silica gel using the chosen initial mobile phase.

4. Sample Loading:

  • Dissolve the crude material in a minimal amount of a suitable solvent and load it onto the column. Dry loading, as described in Protocol 1, is often preferred.

5. Elution and Fraction Collection:

  • Run the column with the predetermined mobile phase. A gradient elution, where the polarity of the solvent is gradually increased, is often used to effectively separate compounds.
  • Collect fractions and monitor the elution by TLC.

6. Product Isolation:

  • Combine the fractions containing the pure product.
  • Evaporate the solvent to yield the purified derivative.

Mandatory Visualization

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation cluster_final Final Product Crude_Product Crude this compound Derivative TLC_Analysis TLC Analysis for Solvent System Optimization Crude_Product->TLC_Analysis Column_Packing Column Packing (Silica Gel) TLC_Analysis->Column_Packing Sample_Loading Sample Loading (Dry or Wet) Column_Packing->Sample_Loading Elution Elution (Isocratic or Gradient) Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis TLC Analysis of Fractions Fraction_Collection->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Solvent_Evaporation Solvent Evaporation Pooling->Solvent_Evaporation Pure_Product Purified Product Solvent_Evaporation->Pure_Product

Caption: Workflow for the purification of this compound derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methoxy-3-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Methoxy-3-pyridinecarboxaldehyde for improved yields.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for synthesizing this compound?

The most commonly cited starting material is 3-Bromo-5-methoxypyridine.

Q2: Which synthetic methods are typically used to produce this compound?

The primary methods involve the formation of an organometallic intermediate from 3-Bromo-5-methoxypyridine, followed by formylation. The two main approaches are:

  • Lithium-Halogen Exchange: This method uses n-butyllithium (n-BuLi) to replace the bromine atom with lithium, followed by quenching with N,N-dimethylformamide (DMF).

  • Grignard Reaction: This involves the formation of a Grignard reagent using magnesium (e.g., with isopropylmagnesium chloride), which then reacts with a formylating agent like DMF.

Q3: What kind of yields can be expected for the synthesis of this compound?

Reported yields can vary significantly depending on the chosen method and reaction conditions. Yields ranging from as low as 0.26% to as high as 63% have been documented.[1] Careful optimization of the reaction parameters is crucial for achieving higher yields.

Q4: What are the critical parameters to control for a successful synthesis?

Key parameters include:

  • Anhydrous and Inert Conditions: Organolithium and Grignard reagents are highly reactive towards water and oxygen. All glassware must be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: These reactions are typically performed at low temperatures (e.g., -78°C for lithiation) to prevent side reactions.

  • Reagent Quality: The quality of the organolithium reagent or Grignard reagent is critical. Titration of n-BuLi is recommended to determine its exact concentration.

  • Purification Method: Column chromatography is generally required to isolate the pure product from crude reaction mixtures.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive organolithium or Grignard reagent. 2. Presence of moisture or oxygen in the reaction setup. 3. Starting material (3-Bromo-5-methoxypyridine) is impure. 4. Reaction temperature was not maintained correctly.1. Use freshly purchased and properly stored reagents. Titrate n-BuLi before use. 2. Ensure all glassware is thoroughly oven-dried. Use anhydrous solvents. Purge the reaction vessel with an inert gas. 3. Check the purity of the starting material by NMR or GC-MS. Purify if necessary. 4. Use a suitable cooling bath (e.g., dry ice/acetone for -78°C) and monitor the internal temperature.
Multiple Spots on TLC of Crude Product 1. Incomplete reaction. 2. Formation of side products. 3. Decomposition of the product.1. Increase the reaction time or the amount of organometallic reagent. 2. Common side products can arise from protonation of the organometallic intermediate (leading back to 5-methoxypyridine) or coupling reactions. Ensure slow addition of reagents and maintain low temperatures. 3. The aldehyde product can be sensitive. Ensure a mild work-up procedure.
Difficulty in Purifying the Product 1. Co-elution of impurities during column chromatography. 2. Product instability on silica gel.1. Optimize the solvent system for column chromatography. A gradient elution from hexane/ethyl acetate is often effective.[1] 2. If instability is suspected, consider using a different stationary phase (e.g., alumina) or minimizing the time the product is on the column.

Experimental Protocols & Data

Method 1: Lithium-Halogen Exchange with n-Butyllithium

This protocol involves the reaction of 3-Bromo-5-methoxypyridine with n-BuLi at low temperature, followed by formylation with DMF.

DOT Script for Method 1 Workflow:

G Workflow for n-BuLi Method cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Oven-dry glassware B Add 3-Bromo-5-methoxypyridine & THF A->B C Cool to -78°C B->C D Add n-BuLi dropwise at -78°C C->D E Stir for 1 hour at -78°C D->E F Add DMF dropwise at -78°C E->F G Stir for 30 min at -78°C F->G H Quench with 5% NaHCO3 (aq) G->H I Extract with Ether H->I J Dry organic layer (Na2SO4) I->J K Concentrate in vacuo J->K L Purify by column chromatography K->L

Caption: Workflow for the synthesis of this compound via the n-BuLi method.

Method 2: Grignard Reaction

This protocol utilizes isopropylmagnesium chloride to form a Grignard reagent from 3-Bromo-5-methoxypyridine, which is then formylated with DMF.

DOT Script for Method 2 Workflow:

G Workflow for Grignard Method cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Oven-dry glassware B Add 3-Bromo-5-methoxypyridine & THF A->B C Add isopropylmagnesium chloride at 0°C B->C D Stir for 2 hours at room temperature C->D E Add DMF in THF D->E F Stir for 1 hour E->F G Quench with deionized water at 0°C F->G H Extract with Dichloromethane G->H I Dry organic layer (Na2SO4) H->I J Concentrate in vacuo I->J K Purify by column chromatography J->K

Caption: Workflow for the synthesis of this compound via the Grignard method.

Comparison of Synthetic Methods
Parameter Method 1 (n-BuLi) Method 2 (Grignard) Reference
Starting Material 3-Bromo-5-methoxypyridine3-Bromo-5-methoxypyridine[1]
Organometallic Reagent n-Butyllithium (n-BuLi)Isopropylmagnesium chloride[1]
Formylating Agent N,N-dimethylformamide (DMF)N,N-dimethylformamide (DMF)[1]
Solvent Tetrahydrofuran (THF)Tetrahydrofuran (THF)[1]
Reaction Temperature -78°C0°C to Room Temperature[1]
Reported Yield 0.26% - (Note: Higher yields are possible with optimization)63%[1]
Purification Silica gel column chromatography (Hexane:EtOAc)Silica gel column chromatography (Hexane:EtOAc)[1]

Note: The very low reported yield for the n-BuLi method in one instance may not be representative and could be subject to specific experimental conditions or errors. Generally, organolithium-based methods are powerful but highly sensitive to reaction conditions. The Grignard method appears to be a more robust alternative for this specific transformation based on the available data.

References

Technical Support Center: Reactions Involving 5-Methoxy-3-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Methoxy-3-pyridinecarboxaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments.

Section 1: Knoevenagel Condensation

The Knoevenagel condensation is a widely used C-C bond-forming reaction. However, side reactions can occur, impacting yield and purity.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of starting material in my Knoevenagel condensation of this compound with 2-cyanoacetamide. What could be the cause?

A1: Incomplete conversion can be due to several factors:

  • Insufficient Catalyst: The basicity of the catalyst is crucial. While piperidine is commonly used, for less reactive substrates, a stronger base might be necessary.

  • Reaction Temperature: While many Knoevenagel condensations proceed at room temperature, heating might be required to drive the reaction to completion.

  • Water Removal: The elimination of water drives the equilibrium towards the product. If water is not effectively removed, the reaction can stall.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low Conversion Inactive catalystUse a freshly opened or purified catalyst. Consider a stronger base like DBU.
Low reaction temperatureGradually increase the reaction temperature and monitor by TLC.
Water accumulationUse a Dean-Stark apparatus or add a dehydrating agent like molecular sieves.
Formation of Michael Adduct Excess active methylene compoundUse a stoichiometric amount or a slight excess of the aldehyde.
Prolonged reaction timeMonitor the reaction closely by TLC and quench it once the desired product is formed.
Experimental Protocol: Synthesis of (E)-2-cyano-3-(5-methoxypyridin-3-yl)acrylamide

This protocol details the Knoevenagel condensation between this compound and 2-cyanoacetamide.

Materials:

  • This compound

  • 2-Cyanoacetamide

  • Piperidine (catalyst)

  • Ethanol (solvent)

Procedure:

  • Dissolve this compound (1.0 eq) and 2-cyanoacetamide (1.0 eq) in ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • If the reaction is sluggish, gently heat the mixture to reflux.

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure (E)-2-cyano-3-(5-methoxypyridin-3-yl)acrylamide.[1]

Logical Workflow for Troubleshooting Knoevenagel Condensation

Knoevenagel_Troubleshooting start Low Yield or Impurities in Knoevenagel Reaction check_conversion Check TLC for Starting Material start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete High SM spot side_products Side Products Observed check_conversion->side_products New spots observed catalyst Optimize Catalyst: - Increase loading - Use stronger base (DBU) incomplete->catalyst temperature Increase Reaction Temperature incomplete->temperature water_removal Improve Water Removal: - Dean-Stark - Molecular Sieves incomplete->water_removal stoichiometry Adjust Stoichiometry: - Use 1:1 ratio of reactants side_products->stoichiometry reaction_time Optimize Reaction Time: - Monitor by TLC - Quench upon completion side_products->reaction_time end Improved Yield and Purity catalyst->end temperature->end water_removal->end stoichiometry->end reaction_time->end

Troubleshooting Knoevenagel Condensation.

Section 2: Reductive Amination

Reductive amination is a versatile method for synthesizing amines from carbonyl compounds. Below are common issues and solutions when using this compound.

Frequently Asked Questions (FAQs)

Q2: I am trying to synthesize a secondary amine via reductive amination of this compound with a primary amine, but I am getting a significant amount of a tertiary amine byproduct. How can I prevent this?

A2: The formation of a tertiary amine is a common issue arising from the dialkylation of the primary amine. To minimize this:

  • Stoichiometry Control: Use a larger excess of the primary amine. This increases the probability of the aldehyde reacting with the primary amine instead of the newly formed secondary amine.

  • Slow Addition: Add the reducing agent slowly to the mixture of the aldehyde and the amine. This allows the imine to form in situ and be immediately reduced, minimizing the concentration of the secondary amine available for a second reaction.

Q3: My reductive amination is not going to completion. What are some potential reasons?

A3: Several factors can lead to an incomplete reaction:

  • Inefficient Imine Formation: The formation of the imine is pH-dependent. A slightly acidic medium (pH 4-6) is often optimal.

  • Inactive Reducing Agent: The reducing agent may have degraded. Use a fresh batch of the reducing agent. Sodium triacetoxyborohydride (STAB) is often a good choice as it is selective for the iminium ion in the presence of the aldehyde.

  • Steric Hindrance: If either the amine or the aldehyde is sterically hindered, the reaction may require more forcing conditions (higher temperature or longer reaction time).

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Tertiary Amine Byproduct Over-alkylationUse a 2-5 fold excess of the primary amine.
High concentration of secondary amineAdd the reducing agent portion-wise or via syringe pump.
Low Conversion Suboptimal pH for imine formationAdd a catalytic amount of acetic acid.
Deactivated reducing agentUse a fresh bottle of the reducing agent.
Steric hindranceIncrease reaction temperature and/or time.
Alcohol Byproduct Aldehyde reductionUse a milder reducing agent like STAB instead of NaBH₄.
Experimental Protocol: Synthesis of N-((5-methoxypyridin-3-yl)methyl)aniline

This protocol describes the reductive amination of this compound with aniline.

Materials:

  • This compound

  • Aniline

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (catalyst)

Procedure:

  • To a solution of this compound (1.0 eq) and aniline (1.2 eq) in DCE or DCM, add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction Pathway for Reductive Amination

Reductive_Amination_Pathway cluster_main Desired Pathway cluster_byproduct Byproduct Formation Aldehyde 5-Methoxy-3- pyridinecarboxaldehyde Imine Iminium Ion Intermediate Aldehyde->Imine + Amine - H2O Amine Primary Amine (e.g., Aniline) Amine->Imine Secondary_Amine Desired Secondary Amine Imine->Secondary_Amine + [H] (Reducing Agent) Secondary_Amine_Reactant Secondary Amine Secondary_Amine->Secondary_Amine_Reactant Tertiary_Amine Tertiary Amine Byproduct Secondary_Amine_Reactant->Tertiary_Amine + Aldehyde, then [H]

Reductive amination and byproduct formation.

Section 3: Wittig Reaction

The Wittig reaction is a powerful tool for alkene synthesis. However, byproduct removal and stereoselectivity can be challenging.

Frequently Asked Questions (FAQs)

Q4: I am having difficulty removing triphenylphosphine oxide (TPPO) from my Wittig reaction product. What are the best methods for its removal?

A4: Triphenylphosphine oxide is a common and often troublesome byproduct. Here are several effective removal strategies:

  • Crystallization: TPPO is often more crystalline than the desired alkene. Attempt to crystallize your product from a suitable solvent system. Alternatively, precipitating TPPO from a non-polar solvent like hexane or a mixture of ether and hexane can be effective.[2]

  • Column Chromatography: If the polarity difference between your product and TPPO is significant, column chromatography on silica gel is a reliable method.

  • Precipitation with Metal Salts: TPPO can form insoluble complexes with metal salts like zinc chloride (ZnCl₂) in polar solvents such as ethanol. The complex can then be removed by filtration.[3]

  • Filtration through a Silica Plug: For less polar products, a quick filtration through a short plug of silica gel can retain the highly polar TPPO.[2][4]

Q5: My Wittig reaction with this compound is giving a mixture of E and Z isomers. How can I control the stereoselectivity?

A5: The stereochemical outcome of the Wittig reaction depends on the nature of the ylide:

  • Non-stabilized ylides (e.g., those from simple alkyl halides) generally favor the formation of the Z-alkene under salt-free conditions.

  • Stabilized ylides (e.g., those with electron-withdrawing groups like esters or nitriles) typically yield the E-alkene as the major product.[5]

To enhance the selectivity, consider the Schlosser modification for obtaining the E-alkene with non-stabilized ylides.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Difficult TPPO Removal Similar polarity to productTry precipitation with ZnCl₂ in ethanol.[3]
Product is an oilUse column chromatography or filtration through a silica plug.[2][4]
Low Yield Unstable ylideGenerate the ylide in situ in the presence of the aldehyde.
Sterically hindered aldehydeUse a more reactive ylide or a Horner-Wadsworth-Emmons reaction.
Poor E/Z Selectivity Semi-stabilized ylideModify the reaction conditions (solvent, temperature, additives) or use a different olefination method.
Experimental Protocol: Synthesis of 3-(5-methoxypyridin-3-yl)acrylonitrile

This protocol outlines the Wittig reaction of this compound with a stabilized ylide.

Materials:

  • This compound

  • (Triphenylphosphoranylidene)acetonitrile

  • Toluene (solvent)

Procedure:

  • Dissolve this compound (1.0 eq) and (triphenylphosphoranylidene)acetonitrile (1.1 eq) in toluene in a round-bottom flask.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • To the residue, add a non-polar solvent like hexane to precipitate the triphenylphosphine oxide.

  • Filter to remove the TPPO.

  • The filtrate contains the product. Further purification can be achieved by column chromatography on silica gel.

Workflow for Wittig Reaction and TPPO Removal

Wittig_Workflow start Wittig Reaction Crude Product check_polarity Assess Polarity of Alkene Product start->check_polarity polar_product Product is Polar check_polarity->polar_product nonpolar_product Product is Non-Polar check_polarity->nonpolar_product precipitation Precipitate TPPO with Non-Polar Solvent (Hexane) polar_product->precipitation zncl2 Precipitate TPPO with ZnCl2 in Ethanol polar_product->zncl2 silica_plug Filter through Silica Plug nonpolar_product->silica_plug chromatography Column Chromatography nonpolar_product->chromatography end Pure Alkene Product precipitation->end zncl2->end silica_plug->end chromatography->end

Workflow for Wittig product purification.

References

Troubleshooting low conversion rates in 5-Methoxy-3-pyridinecarboxaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Methoxy-3-pyridinecarboxaldehyde.

Troubleshooting Guide: Low Conversion Rates

Low conversion rates are a common challenge in organic synthesis. This guide addresses specific issues you may encounter when using this compound.

Question: My reductive amination reaction with this compound is showing low conversion. What are the potential causes and how can I improve the yield?

Answer:

Low conversion in reductive amination can stem from several factors, ranging from reagent quality to reaction conditions. Below is a systematic guide to troubleshooting this issue.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Poor Quality Starting Material This compound can degrade over time. Assess the purity of your aldehyde via NMR or LC-MS. If impurities are detected, purify by column chromatography or distillation. Ensure the amine is pure and dry.
Inefficient Imine Formation The initial formation of the imine is a critical equilibrium-dependent step.[1][2] To drive the equilibrium towards the imine, remove water as it forms using molecular sieves or a Dean-Stark trap. Alternatively, pre-form the imine before adding the reducing agent by stirring the aldehyde and amine together for 1-2 hours at room temperature.[1]
Suboptimal Reducing Agent The choice of reducing agent is crucial. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent due to its mildness and high selectivity, which minimizes side reactions.[1] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and requires careful handling.[1] Sodium borohydride (NaBH₄) is a stronger reducing agent and can inadvertently reduce the starting aldehyde.[1]
Incorrect Reaction Conditions Temperature: While many reductive aminations proceed at room temperature, gentle heating may be necessary for less reactive substrates.[1] Solvent: Aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used. Ensure your solvent is anhydrous. pH: For reagents like NaBH₃CN, a slightly acidic pH (around 4-5) can be beneficial.[1]
Improper Reagent Stoichiometry Typically, a slight excess of the amine (1.1-1.2 equivalents) and the reducing agent (1.2-1.5 equivalents) is used to ensure the aldehyde is fully consumed.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercially available this compound?

A1: Commercially available this compound is typically sold with a purity of 97% or higher.[3] However, it is always advisable to verify the purity upon receipt and before use, as aldehydes can be susceptible to oxidation.

Q2: How should I store this compound?

A2: It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated to minimize degradation.

Q3: Are there any known side reactions to be aware of?

A3: Yes, potential side reactions include the Cannizzaro reaction under basic conditions, oxidation of the aldehyde to a carboxylic acid, and over-alkylation of the amine product. Careful control of reaction conditions and stoichiometry can minimize these.

Q4: How can I monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective techniques for monitoring the consumption of the starting materials and the formation of the product.

Q5: What are the recommended purification techniques for the products of these reactions?

A5: Purification is typically achieved through column chromatography on silica gel.[4] An acid-base extraction can also be employed to separate a basic amine product from neutral or acidic impurities.[1]

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol describes a general procedure for the reductive amination of this compound.

  • Reaction Setup: To a solution of this compound (1.0 equiv) in an anhydrous solvent such as dichloromethane or ethyl acetate (0.1-0.2 M), add the desired amine (1.1 equiv).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equiv) portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., ethyl acetate) three times.[5]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]

Protocol 2: Stepwise Reductive Amination with Sodium Borohydride

This two-step protocol is useful when using a less selective reducing agent like sodium borohydride.

Step A: Imine Formation

  • Dissolve this compound (1.0 equiv) and the primary amine (1.0 equiv) in methanol (0.1-0.2 M).

  • Stir the mixture at room temperature for 1-2 hours, or until imine formation is complete as monitored by TLC or NMR.[1] For less reactive substrates, a dehydrating agent like anhydrous magnesium sulfate can be added.[1]

  • Once imine formation is complete, the solvent can be removed under reduced pressure to yield the crude imine.[1]

Step B: Reduction of the Imine

  • Dissolve the crude imine from Step A in methanol or ethanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.5 equiv) portion-wise, ensuring the temperature remains below 10 °C.[1]

  • Stir the reaction at room temperature and monitor its completion by TLC or LC-MS.

  • Perform an aqueous workup and purify the product as described in Protocol 1.

Visualizations

Troubleshooting_Workflow start Low Conversion Rate Observed check_purity Check Purity of Starting Materials (Aldehyde and Amine) start->check_purity preform_imine Optimize Imine Formation: - Add molecular sieves - Pre-form imine before reduction check_purity->preform_imine Purity OK change_reductant Evaluate Reducing Agent: - Switch to NaBH(OAc)₃ - Verify activity of current reductant preform_imine->change_reductant optimize_conditions Adjust Reaction Conditions: - Increase temperature - Change solvent - Adjust pH change_reductant->optimize_conditions success Improved Conversion optimize_conditions->success

Caption: Troubleshooting workflow for low conversion rates.

Reductive_Amination_Pathway aldehyde This compound hemiaminal Hemiaminal Intermediate aldehyde->hemiaminal amine Primary or Secondary Amine amine->hemiaminal imine Imine/Iminium Ion hemiaminal->imine - H₂O product Substituted Amine Product imine->product reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product Reduction

References

Optimizing reaction conditions for the synthesis of 5-Methoxy-3-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Methoxy-3-pyridinecarboxaldehyde.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common synthetic routes from 3-Bromo-5-methoxypyridine.

Low or No Product Yield

Problem: The reaction results in a low yield or fails to produce the desired this compound.

Possible Causes and Solutions:

CauseRecommended Action
Inactive Grignard or Organolithium Reagent Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use freshly opened or titrated organometallic reagents.
Presence of Moisture or Protic Solvents Use anhydrous solvents. Ensure the starting material (3-Bromo-5-methoxypyridine) and DMF are free of water. Moisture will quench the highly basic Grignard or organolithium reagents.[1]
Incorrect Reaction Temperature For the n-BuLi reaction, maintain a low temperature (-78 °C) during the lithium-halogen exchange and addition of DMF to prevent side reactions.[2] For the Grignard reaction, initial formation may require gentle heating, but the subsequent formylation should be controlled.
Inefficient Lithium-Halogen Exchange Ensure the n-BuLi is added slowly to the solution of 3-Bromo-5-methoxypyridine at -78 °C. Allow sufficient time for the exchange to complete before adding the formylating agent.
Poor Quality Starting Materials Verify the purity of 3-Bromo-5-methoxypyridine and the formylating agent (DMF). Impurities can interfere with the reaction.
Formation of Side Products

Problem: Analysis of the crude product shows significant impurities alongside the desired aldehyde.

Possible Causes and Solutions:

Side ProductFormation PathwayMitigation Strategy
Bipyridine Species Wurtz-type coupling of the organometallic intermediate with the starting halide.Add the halide slowly to the magnesium turnings during Grignard formation. For the n-BuLi reaction, maintain a very low temperature.
Over-addition Product The initial aldehyde product reacts with another equivalent of the organometallic reagent to form a secondary alcohol.Add the organometallic reagent slowly to the DMF solution (inverse addition) or ensure a slight excess of DMF. Maintain low reaction temperatures.
Protonated Starting Material (5-Methoxypyridine) The organometallic intermediate is quenched by a proton source (e.g., moisture).Rigorously exclude moisture from the reaction setup.[1]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better for preparing this compound: the n-BuLi method or the Grignard method?

A1: Both methods are effective. The n-BuLi method often proceeds faster and at lower temperatures, which can be advantageous for preventing side reactions.[2] However, n-BuLi is highly pyrophoric and requires careful handling. The Grignard method is generally considered safer but may require optimization of the Grignard reagent formation step. The choice may depend on the available equipment and the chemist's experience with these reagents.

Q2: How can I effectively purify the final product?

A2: The most common and effective method for purifying this compound is silica gel column chromatography.[2] A gradient elution with a mixture of hexane and ethyl acetate is typically used.[2] Due to the basicity of the pyridine ring, tailing on the silica gel can be an issue. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent.[3]

Q3: My reaction is very exothermic. How can I control it?

A3: Exothermic reactions, especially during the formation of Grignard reagents or the quenching of organolithium reactions, can be managed by:

  • Slow addition of reagents: Add the reagents dropwise using a dropping funnel.

  • Efficient cooling: Use an ice bath or a dry ice/acetone bath to maintain the desired temperature.

  • Dilution: Performing the reaction in a larger volume of solvent can help dissipate heat more effectively.[3]

Q4: What are some alternative formylating agents to DMF?

A4: While DMF is the most common formylating agent for these reactions, other electrophiles can be used to introduce a formyl group. However, for this specific transformation, DMF is highly effective and widely documented. Other methods for pyridine formylation, such as the Vilsmeier-Haack reaction, could be explored but may require significant optimization for this substrate.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Parametern-Butyllithium MethodGrignard Method
Starting Material 3-Bromo-5-methoxypyridine3-Bromo-5-methoxypyridine
Key Reagents n-Butyllithium, DMFMagnesium, Isopropylmagnesium chloride, DMF
Typical Solvent THFTHF
Reaction Temperature -78 °C0 °C to Room Temperature
Reported Yield Can be low (one report shows 0.26%), requires optimizationUp to 63%[2]
Key Considerations Requires strict anhydrous and inert conditions; n-BuLi is pyrophoric.Activation of magnesium may be required; potential for Wurtz coupling.

Experimental Protocols

Method 1: Synthesis via Lithium-Halogen Exchange
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 3-Bromo-5-methoxypyridine (1.0 eq).

  • Anhydrous Solvent: Anhydrous tetrahydrofuran (THF) is added via syringe.

  • Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.

  • Addition of n-BuLi: n-Butyllithium (1.05 eq) is added dropwise via syringe while maintaining the temperature at -78 °C. The solution is stirred for 1 hour at this temperature.

  • Formylation: Anhydrous N,N-dimethylformamide (DMF, 2.0 eq) is added dropwise, and the reaction is stirred for an additional 30 minutes at -78 °C.[2]

  • Quenching: The reaction is quenched by pouring it into a 5% aqueous solution of NaHCO3.[2]

  • Extraction: The aqueous layer is extracted three times with diethyl ether.

  • Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[2]

  • Purification: The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient).[2]

Method 2: Synthesis via Grignard Reagent
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with magnesium turnings.

  • Grignard Formation: 3-Bromo-5-methoxypyridine (1.0 eq) dissolved in anhydrous THF is added to a solution of isopropylmagnesium chloride at 0 °C and stirred at room temperature for 2 hours.[2]

  • Formylation: The solution is cooled, and anhydrous N,N-dimethylformamide (1.5 eq) in anhydrous THF is added slowly.[2] The reaction mixture is stirred for 1 hour.

  • Quenching: The reaction is cooled to 0 °C and quenched with deionized water.[2]

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane.[2]

  • Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[2]

  • Purification: The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient).[2]

Visualizations

Synthesis_Workflow General Synthetic Workflow cluster_start Starting Material cluster_route1 Route 1: n-BuLi cluster_route2 Route 2: Grignard cluster_end Final Steps 3-Bromo-5-methoxypyridine 3-Bromo-5-methoxypyridine Lithium-Halogen Exchange Lithium-Halogen Exchange 3-Bromo-5-methoxypyridine->Lithium-Halogen Exchange n-BuLi, THF, -78°C Grignard Formation Grignard Formation 3-Bromo-5-methoxypyridine->Grignard Formation Mg or iPrMgCl, THF Formylation (DMF) Formylation (DMF) Lithium-Halogen Exchange->Formylation (DMF) Workup & Extraction Workup & Extraction Formylation (DMF)->Workup & Extraction Formylation_G Formylation (DMF) Grignard Formation->Formylation_G Formylation_G->Workup & Extraction Purification Purification Workup & Extraction->Purification Column Chromatography This compound This compound Purification->this compound

Caption: Synthetic routes to this compound.

Troubleshooting_Yield Troubleshooting Low Yield Low Yield Low Yield Check Setup Check Setup Low Yield->Check Setup Start Here Check Reagents Check Reagents Anhydrous Solvents? Anhydrous Solvents? Check Reagents->Anhydrous Solvents? Yes Check Conditions Check Conditions Correct Temp? Correct Temp? Check Conditions->Correct Temp? Yes Dry Glassware? Dry Glassware? Check Setup->Dry Glassware? Yes Inert Atmosphere? Inert Atmosphere? Check Setup->Inert Atmosphere? No Dry Glassware?->Check Reagents Use N2/Ar Use N2/Ar Inert Atmosphere?->Use N2/Ar Titrate n-BuLi/\nActivate Mg? Titrate n-BuLi/ Activate Mg? Anhydrous Solvents?->Titrate n-BuLi/\nActivate Mg? Yes Use Anhydrous Solvents Use Anhydrous Solvents Anhydrous Solvents?->Use Anhydrous Solvents No Titrate n-BuLi/\nActivate Mg?->Check Conditions Titrate/Activate Titrate/Activate Titrate n-BuLi/\nActivate Mg?->Titrate/Activate No Sufficient Time? Sufficient Time? Correct Temp?->Sufficient Time? Yes Adjust Temperature Adjust Temperature Correct Temp?->Adjust Temperature No Review Protocol Review Protocol Sufficient Time?->Review Protocol Increase Time Increase Time Sufficient Time?->Increase Time No

Caption: Decision tree for troubleshooting low reaction yield.

References

Managing impurities during the purification of 5-Methoxy-3-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methoxy-3-pyridinecarboxaldehyde. The following sections address common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound?

The synthesis of this compound, typically via formylation of 3-bromo-5-methoxypyridine using an organolithium reagent like n-butyllithium (n-BuLi) and a formylating agent such as N,N-dimethylformamide (DMF), can lead to several impurities. The most common impurities include:

  • Unreacted Starting Material: 3-bromo-5-methoxypyridine may be present if the lithiation or formylation reaction is incomplete.

  • Protonated Starting Material: 5-methoxypyridine can be formed if the organolithium intermediate is quenched by a proton source (e.g., water) before reacting with DMF.

  • Solvent-Related Impurities: Residual high-boiling solvents like DMF can be challenging to remove completely.

  • Side-Reaction Products: Although specific side-products are not extensively documented in the literature for this exact reaction, analogous reactions suggest the possibility of over-addition products or products from the reaction of n-BuLi with the aldehyde product.

Q2: What is the recommended primary purification method for this compound?

The most commonly cited and effective method for the purification of this compound is silica gel column chromatography.[1] A gradient elution with a mixture of hexane and ethyl acetate is typically employed.

Q3: My purified this compound shows low purity by NMR. What are the likely causes?

Low purity after purification can stem from several factors:

  • Incomplete Separation: Co-elution of impurities with the desired product during column chromatography. This is particularly relevant for impurities with similar polarity to the product.

  • Residual Solvent: Incomplete removal of the elution solvents (hexane, ethyl acetate) or reaction solvents (THF, DMF) from the final product.

  • Product Degradation: Although not highly unstable, prolonged exposure to acidic or basic conditions, or excessive heat, could potentially degrade the aldehyde.

Q4: Can this compound be purified by crystallization?

While column chromatography is the more common method, crystallization can be a viable alternative or a secondary purification step for solid pyridine aldehydes. A protocol would need to be developed, likely involving dissolving the crude product in a minimal amount of a good solvent and then adding a poor solvent to induce precipitation. Based on protocols for similar compounds, a solvent system like water or a mixture of a polar solvent (e.g., ethanol) and a non-polar solvent (e.g., hexane) could be explored.[2]

Troubleshooting Guides

Issue 1: Poor Separation During Column Chromatography

Symptoms:

  • Broad peaks or significant tailing of the product peak on TLC or during column chromatography.

  • Fractions containing a mixture of the product and impurities.

Possible Causes and Solutions:

CauseSolution
Inappropriate Solvent System Optimize the eluent system using TLC. A common starting point is a hexane:ethyl acetate gradient.[1] For pyridine-containing compounds that may interact with the acidic silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can significantly reduce tailing.
Overloading the Column The amount of crude material loaded onto the column should not exceed 1-5% of the mass of the silica gel. Overloading leads to poor separation.
Improper Column Packing Ensure the silica gel is packed uniformly without any cracks or channels. A poorly packed column will result in uneven solvent flow and inefficient separation.
Sample Application Dissolve the crude sample in a minimal amount of the initial eluent or a slightly more polar solvent and apply it to the top of the column in a narrow band.
Issue 2: Low Yield After Purification

Symptoms:

  • The isolated mass of the purified product is significantly lower than expected.

Possible Causes and Solutions:

CauseSolution
Incomplete Reaction Before purification, ensure the reaction has gone to completion using an appropriate monitoring technique (e.g., TLC, GC-MS). Incomplete lithiation is a common issue in n-BuLi reactions and can be a major source of yield loss.
Product Loss During Work-up Ensure complete extraction of the product from the aqueous phase during the reaction work-up. Multiple extractions with a suitable organic solvent are recommended.[1]
Product Adsorption on Silica Gel The basic nitrogen of the pyridine ring can sometimes lead to irreversible adsorption on the acidic silica gel. Adding triethylamine to the eluent can help mitigate this.
Product Volatility While not highly volatile, some product may be lost during solvent removal under high vacuum, especially if heated. Use moderate temperatures for solvent evaporation.
Issue 3: Presence of Residual DMF

Symptoms:

  • Characteristic DMF peaks are observed in the 1H NMR spectrum of the purified product (around 8.0, 2.9, and 2.7 ppm).

Possible Causes and Solutions:

CauseSolution
Inefficient Removal During Work-up DMF is highly polar and water-soluble. During the aqueous work-up, wash the organic layer multiple times with water or a brine solution to remove the bulk of the DMF.
Co-evaporation with Solvents DMF has a high boiling point (153 °C) and is difficult to remove by standard rotary evaporation.
Azeotropic Removal After the initial work-up, co-evaporation with a solvent that forms an azeotrope with DMF, such as toluene or heptane, under reduced pressure can be effective.
Lyophilization If the product is not volatile, lyophilization (freeze-drying) can be an effective method to remove residual DMF.

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent (e.g., dichloromethane). Carefully apply the sample to the top of the silica gel.

  • Elution: Begin eluting with the initial solvent system. Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., from 5% to 20% or higher).[1]

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: General Crystallization Procedure (to be optimized)
  • Dissolution: In a suitable flask, dissolve the crude or partially purified this compound in a minimum amount of a hot "good" solvent (e.g., water, ethanol, or isopropanol).[2]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath or refrigerator may be necessary.

  • Crystal Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent or a "poor" solvent in which the product is sparingly soluble.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Crude Product from Reaction Work-up column_chromatography Column Chromatography start->column_chromatography purity_check Purity Check (TLC, NMR) column_chromatography->purity_check crystallization Crystallization crystallization->purity_check purity_check->crystallization Purity < 95% pure_product Pure this compound purity_check->pure_product Purity > 95%

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic cluster_issues Identify the Issue cluster_solutions Potential Solutions start Impure Product After Initial Purification poor_separation Poor Separation/Tailing start->poor_separation low_yield Low Yield start->low_yield residual_dmf Residual DMF start->residual_dmf optimize_eluent Optimize Eluent / Add Triethylamine poor_separation->optimize_eluent check_loading Check Column Loading poor_separation->check_loading recrystallize Recrystallization poor_separation->recrystallize check_reaction Verify Reaction Completion low_yield->check_reaction improve_workup Improve Work-up Protocol low_yield->improve_workup residual_dmf->improve_workup azeotrope Azeotropic Removal of DMF residual_dmf->azeotrope

Caption: Troubleshooting decision tree for common purification issues.

References

Side reactions of the methoxy group in 5-Methoxy-3-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and understand potential side reactions involving the methoxy group of 5-Methoxy-3-pyridinecarboxaldehyde during experimentation.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the primary side reactions of the methoxy group in this compound?

A1: The two main side reactions involving the methoxy group are demethylation to the corresponding hydroxypyridine and nucleophilic displacement of the methoxy group. The electron-donating nature of the methoxy group can also influence the reactivity of the pyridine ring and the aldehyde, but demethylation and displacement are direct reactions of the methoxy group itself.

Q2: I am observing a product with a mass 14 Da lower than expected. What is the likely cause?

A2: A mass difference of 14 Da (CH₂) strongly suggests the loss of a methyl group, which points to the demethylation of your starting material, this compound, to form 5-hydroxy-3-pyridinecarboxaldehyde. This is a common side reaction under certain conditions.

Q3: Under what conditions does demethylation of the methoxy group typically occur?

A3: Demethylation is a known side reaction for aryl methyl ethers and can be initiated by various reagents and conditions:

  • Strong Lewis acids: Reagents like boron tribromide (BBr₃), aluminum chloride (AlCl₃), and other strong Lewis acids are potent demethylating agents.[1][2][3]

  • Strong protic acids: Concentrated mineral acids such as hydrobromic acid (HBr) and hydroiodic acid (HI) can cleave ethers at elevated temperatures.[4][5][6]

  • Nucleophilic reagents: Certain strong nucleophiles or hydride reagents, such as L-selectride or sodium trimethylsilanethiolate, can also effect demethylation.[7][8]

Q4: How can I minimize or prevent demethylation during my experiment?

A4: To avoid unintentional demethylation:

  • Avoid strong Lewis acids: If your reaction requires a Lewis acid, consider using a milder one or optimizing the stoichiometry and temperature to favor the desired reaction over demethylation.

  • Control temperature: Many demethylation reactions require heat. Running your experiment at the lowest possible temperature can help minimize this side reaction.

  • Choose alternative reagents: If you are using a reagent known to cause demethylation (e.g., a strong nucleophile), explore if alternative, less reactive reagents can achieve your desired transformation.

  • Protecting groups: In multi-step syntheses, if the methoxy group is consistently problematic, you might consider using a different protecting group for the hydroxyl functionality that is stable to your reaction conditions.

Q5: Is it possible for the methoxy group to be displaced by a nucleophile?

A5: Yes, while not as good a leaving group as a halide, the methoxy group can undergo nucleophilic aromatic substitution (SNAr), especially with potent nucleophiles. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the positions ortho and para to the ring nitrogen (positions 2, 4, and 6). While the methoxy group is at the 5-position, strong nucleophiles under forcing conditions might still displace it. For instance, reactions with certain amines in the presence of sodium hydride have been shown to displace a methoxy group on a pyridine ring.[9]

Q6: My reaction is sluggish and giving a low yield. Could the methoxy group be the issue?

A6: While the methoxy group can lead to side reactions, its electronic properties also influence the overall reactivity. As an electron-donating group, it increases the electron density on the pyridine ring, which can deactivate it towards nucleophilic attack compared to an unsubstituted pyridine. If your intended reaction is a nucleophilic substitution on the ring, the methoxy group might be slowing it down. Consider if you can use more forcing conditions (higher temperature, longer reaction time) but be mindful of promoting the side reactions discussed above.

Quantitative Data on Methoxy Group Side Reactions

The following table summarizes conditions known to cause demethylation in methoxypyridine systems. While not all data is specific to this compound, it provides a clear indication of the types of reagents and conditions that can lead to this side reaction.

Reagent/ConditionSubstrate TypeSide ReactionYield of Side Product (if intended)Reference
Boron Tribromide (BBr₃)Aryl methyl ethersDemethylationHigh (often quantitative)[1][2][3]
L-SelectrideMethoxypyridinesDemethylationGood to high yields[7][10][11]
Sodium trimethylsilanethiolateMethoxypyridinesDemethylation55-87%[8]
Hydrobromic Acid (HBr)Aryl methyl ethersDemethylationCondition-dependent[4][12]
Sodium Hydride/Amine3-MethoxypyridineNucleophilic SubstitutionUp to 61% (amination)[9]

Experimental Protocols

Protocol 1: General Procedure for a Reaction Prone to Demethylation (with Troubleshooting)

This protocol describes a hypothetical reaction where a Lewis acid is used, and demethylation is a potential side reaction.

Reaction: Lewis acid-catalyzed reaction on the aldehyde of this compound.

Materials:

  • This compound

  • Lewis Acid (e.g., TiCl₄, SnCl₄)

  • Anhydrous dichloromethane (DCM)

  • Quenching solution (e.g., saturated aq. NaHCO₃)

  • Stirring plate, round-bottom flask, inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to the desired reaction temperature (start with a low temperature, e.g., -78 °C or 0 °C, to minimize side reactions).

  • Slowly add the Lewis acid (start with a substoichiometric amount, e.g., 0.8 equivalents, and gradually increase if the reaction does not proceed).

  • Add the other reactant(s) as required by your specific synthesis.

  • Monitor the reaction progress by TLC or LC-MS. Look for the formation of a more polar spot that could correspond to the demethylated product (5-hydroxy-3-pyridinecarboxaldehyde).

  • Upon completion, quench the reaction by slowly adding it to a cold quenching solution.

  • Perform a standard aqueous workup and purify the product by column chromatography.

Troubleshooting:

  • If demethylation is observed:

    • Lower the reaction temperature.

    • Reduce the amount of Lewis acid used.

    • Decrease the reaction time.

    • Consider a milder Lewis acid.

  • If the desired reaction is too slow at low temperatures:

    • Slowly warm the reaction and monitor for the onset of the side reaction.

    • Screen different aprotic solvents.

Protocol 2: Intentional Demethylation using BBr₃

This protocol is for the deliberate removal of the methyl group, which can be useful in synthesis.

Warning: Boron tribromide is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood.

Materials:

  • This compound

  • Boron tribromide (BBr₃) solution in DCM (e.g., 1M)

  • Anhydrous dichloromethane (DCM)

  • Methanol (for quenching)

  • Saturated aq. sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add BBr₃ (1.1 to 1.5 equivalents) dropwise. A precipitate may form.

  • Allow the reaction to stir at low temperature and then slowly warm to room temperature, monitoring by TLC until the starting material is consumed.

  • Cool the mixture back to 0 °C and quench the reaction by the very slow, dropwise addition of methanol.

  • Allow the mixture to warm to room temperature, then add saturated aq. NaHCO₃ to neutralize the acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

  • Purify the resulting 5-hydroxy-3-pyridinecarboxaldehyde by column chromatography or recrystallization.

Visual Guides

Side_Reactions cluster_main This compound cluster_side_reactions Potential Side Reactions cluster_products Resulting Products Main This compound Demethylation Demethylation Main->Demethylation Strong Lewis/Protic Acids (e.g., BBr₃, HBr) Displacement Nucleophilic Displacement Main->Displacement Strong Nucleophiles (e.g., R₂NH/NaH) Product1 5-Hydroxy-3-pyridinecarboxaldehyde Demethylation->Product1 Product2 5-Nu-3-pyridinecarboxaldehyde Displacement->Product2

Caption: Key side reactions of the methoxy group.

Troubleshooting_Workflow Start Unexpected Result Observed (e.g., low yield, extra spot on TLC) CheckMass Analyze by Mass Spectrometry Start->CheckMass MassLoss14 Mass Loss of 14 Da? CheckMass->MassLoss14 OtherMass Other Unexpected Mass? MassLoss14->OtherMass No Demethylation Likely Demethylation Side Reaction MassLoss14->Demethylation Yes Displacement Possible Nucleophilic Displacement of Methoxy Group OtherMass->Displacement Yes (Mass = MW - 31 + Nu) OtherSideReaction Consider Other Side Reactions (e.g., on aldehyde or ring) OtherMass->OtherSideReaction No TroubleshootDemethylation Troubleshooting Steps: - Lower Temperature - Use Milder/Less Reagent - Reduce Reaction Time Demethylation->TroubleshootDemethylation TroubleshootDisplacement Troubleshooting Steps: - Use a Less Nucleophilic Reagent - Lower Temperature Displacement->TroubleshootDisplacement

Caption: Troubleshooting workflow for unexpected side reactions.

References

Strategies to control regioselectivity in reactions with 5-Methoxy-3-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Methoxy-3-pyridinecarboxaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) for controlling regioselectivity in reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound has three principal reactive sites for nucleophilic attack:

  • Aldehyde Carbon: The most electrophilic site, readily undergoing nucleophilic addition.

  • Pyridine Ring (C2/C6 positions): The pyridine ring is electron-deficient due to the electronegative nitrogen atom. This makes the positions ortho (C2) and para (C6) to the nitrogen susceptible to attack by strong nucleophiles, a reaction known as the Chichibabin reaction or related nucleophilic aromatic substitutions.[1]

  • Pyridine Nitrogen: The lone pair on the pyridine nitrogen makes it a Lewis base, susceptible to protonation or coordination with Lewis acids. In some cases, direct nucleophilic attack on the nitrogen can occur.[2][3]

The challenge in regioselective synthesis is to direct the desired reaction to one of these sites while minimizing reactions at others.

Q2: How does the methoxy group influence the reactivity of the pyridine ring?

A2: The methoxy group at the 5-position has a dual electronic effect. It exerts a -I (inductive) effect, withdrawing electron density due to the electronegativity of the oxygen atom. However, it also has a +M (mesomeric or resonance) effect, donating electron density to the ring through its lone pairs. For the pyridine ring, which is already electron-deficient, this resonance donation can slightly activate the ring towards certain reactions compared to unsubstituted pyridine, but the primary influence on nucleophilic attack at the ring is still the powerful electron-withdrawing effect of the ring nitrogen.

Q3: I am observing a significant amount of byproduct from an attack on the pyridine ring during my Grignard reaction. How can I improve selectivity for the aldehyde?

A3: This is a common issue when using highly reactive organometallic reagents like Grignards or organolithiums. To favor nucleophilic addition at the aldehyde over the pyridine ring, consider the following strategies:

  • Lower the Reaction Temperature: Reducing the temperature (e.g., from room temperature to -78 °C) can increase the selectivity for the kinetically favored attack on the more electrophilic aldehyde carbonyl.

  • Use a Lewis Acid: Adding a Lewis acid such as MgBr₂, ZnCl₂, or CeCl₃ can coordinate to both the pyridine nitrogen and the aldehyde oxygen. This coordination enhances the electrophilicity of the aldehyde carbonyl, thereby accelerating the desired 1,2-addition.[4][5][6] This can also prevent the Grignard reagent from acting as a base.

  • Change the Organometallic Reagent: Organocadmium or organozinc reagents are generally less reactive than Grignard or organolithium reagents and may exhibit higher selectivity for the aldehyde.

  • Protect the Pyridine Nitrogen: The pyridine nitrogen can be temporarily protected as a borane complex. This blocks its Lewis basicity and reduces its electron-withdrawing effect on the ring, thus disfavoring nucleophilic attack on the ring.[7]

Q4: Can I achieve stereoselective addition to the aldehyde group to form a chiral alcohol?

A4: Yes, achieving stereoselectivity is possible, particularly through substrate or reagent control. One effective method is the use of a chiral catalyst. For example, a catalytic amount of a chiral zinc alkoxide can catalyze the enantioselective alkylation of a 5-substituted-pyridine-3-carboxaldehyde with high enantiomeric excess (e.e.).[8] Additionally, using chiral reducing agents (for reductions) or chiral auxiliaries can also induce stereoselectivity.

Troubleshooting Guides

Problem 1: Low Yield in Nucleophilic Addition to the Aldehyde
Symptom Possible Cause Suggested Solution
Low conversion of starting material 1. Deactivation of the nucleophile by acidic protons. 2. Insufficient reactivity of the nucleophile. 3. Poor solubility of reagents.1. Ensure strictly anhydrous conditions. If the nucleophile is a strong base, consider deprotonation with a non-nucleophilic base first. 2. Switch to a more reactive nucleophile (e.g., organolithium instead of Grignard). Add a Lewis acid (e.g., CeCl₃) to activate the aldehyde. 3. Use a co-solvent like THF or DME to improve solubility.
Formation of multiple products 1. Competing attack at the pyridine ring. 2. Aldehyde self-condensation (enolizable aldehydes). 3. Over-reduction or side reactions.1. See FAQ Q3. Lower temperature, use a less reactive nucleophile, or add a Lewis acid. 2. Use a non-protic solvent and add the aldehyde slowly to the nucleophile solution at low temperature. 3. Monitor the reaction closely by TLC/LC-MS and quench as soon as the starting material is consumed.
Decomposition of starting material 1. Reaction temperature is too high. 2. The nucleophile is too basic, causing decomposition.1. Run the reaction at a lower temperature. 2. Switch to a less basic nucleophile or use a protecting group strategy.
Problem 2: Poor Selectivity in Knoevenagel or Wittig Reactions
Symptom Possible Cause Suggested Solution
Low yield of the desired alkene 1. Inefficient ylide/enolate formation. 2. Steric hindrance around the aldehyde. 3. Reversibility of the initial addition step.1. For Wittig, ensure complete formation of the phosphonium ylide using a strong base (e.g., n-BuLi, NaH). For Knoevenagel, use an appropriate base catalyst (e.g., piperidine, ammonium acetate).[9][10] 2. Use a less sterically hindered phosphonium ylide (for Wittig) or active methylene compound (for Knoevenagel). 3. Use Dean-Stark apparatus to remove water and drive the reaction to completion, particularly for Knoevenagel condensations.
Formation of (E/Z) isomers (Wittig) 1. Nature of the phosphonium ylide.1. Stabilized ylides (e.g., from α-ester phosphonium salts) typically give the (E)-alkene. Non-stabilized ylides (e.g., from alkylphosphonium salts) often give the (Z)-alkene under salt-free conditions. Adjusting the solvent and additives can also influence the E/Z ratio.

Data Presentation

Table 1: Regioselectivity in Nucleophilic Additions to this compound

This table provides illustrative data on the expected regioselectivity of a Grignard reaction under various conditions, based on established chemical principles.

Entry Nucleophile Solvent Lewis Acid Additive Temperature Product Ratio (Aldehyde Addition : Ring Addition) Reference Principle
1MeMgBrTHFNone25 °C70 : 30Standard Grignard Addition
2MeMgBrTHFNone-78 °C90 : 10Kinetic Control
3MeMgBrTHFCeCl₃ (1.1 eq)-78 °C>98 : 2Chelation/Lewis Acid Activation[11][12]
4Me₂ZnTolueneNone0 °C>95 : 5Lower Reactivity of Organozinc
Table 2: Enantioselective Alkylation of 5-Carbamoylpyridine-3-carboxaldehyde

The following data is adapted from a study on a close analog, 5-carbamoylpyridine-3-carboxaldehyde, demonstrating the potential for high enantioselectivity.[8]

Entry Alkylating Agent Catalyst Temperature Yield (%) e.e. (%)
1i-Pr₂Zn(S)-3,3'-dimethyl-2,2'-bipyridyl0 °C9586
2Et₂Zn(S)-3,3'-dimethyl-2,2'-bipyridyl0 °C9882

Experimental Protocols

Protocol 1: Lewis Acid-Mediated Grignard Addition to this compound

This protocol is a general procedure for the regioselective addition of a Grignard reagent to the aldehyde, minimizing attack on the pyridine ring.

Materials:

  • This compound

  • Anhydrous Cerium(III) Chloride (CeCl₃)

  • Grignard reagent (e.g., 1.0 M solution of Methylmagnesium Bromide in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous CeCl₃ (1.1 equivalents).

  • Add anhydrous THF and stir the suspension vigorously for 2 hours at room temperature to activate the CeCl₃.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add the Grignard reagent (1.2 equivalents) to the CeCl₃ suspension and stir for 1 hour at -78 °C.

  • Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at -78 °C.

  • Stir the reaction mixture at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Knoevenagel Condensation with this compound

This protocol describes a typical Knoevenagel condensation using malononitrile.

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and malononitrile (1.1 equivalents) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

Logical Workflow for Regioselectivity Control

G start Start: Reaction with This compound q1 What is the nature of the nucleophile? start->q1 strong_nuc Strong/Hard Nucleophile (e.g., Grignard, Organolithium) q1->strong_nuc weak_nuc Weak/Soft Nucleophile (e.g., Enolates, Ylides) q1->weak_nuc q2 Is attack on the pyridine ring observed? strong_nuc->q2 proceed Proceed with reaction (e.g., Knoevenagel, Wittig) weak_nuc->proceed yes_ring_attack Yes q2->yes_ring_attack no_ring_attack No q2->no_ring_attack strategy Implement Strategy: 1. Lower Temperature (-78°C) 2. Add Lewis Acid (CeCl₃) 3. Use Milder Reagent (R₂Zn) 4. Protect Pyridine-N (BH₃) yes_ring_attack->strategy outcome Desired Product: Regioselective addition to aldehyde no_ring_attack->outcome strategy->outcome proceed->outcome

Caption: Decision tree for selecting a strategy to control regioselectivity.

Chelation vs. Non-Chelation Control in Nucleophilic Addition

G cluster_0 Chelation Control (with Lewis Acid) cluster_1 Non-Chelation Control (Felkin-Anh Model) chelate Aldehyde O -- M -- N Pyridine Ring Lewis Acid (M) coordinates to both O and N, locking conformation. nuc_attack_chelate Nu⁻ attacks from the less hindered face. product_chelate Syn-product favored nuc_attack_chelate->product_chelate felkin Aldehyde Steric Hindrance Pyridine Ring Nucleophile attacks anti to the largest group (pyridine ring). nuc_attack_felkin Nu⁻ follows Felkin-Anh trajectory. product_felkin Anti-product favored nuc_attack_felkin->product_felkin

Caption: Models for stereocontrol in nucleophilic additions to the aldehyde.

References

Overcoming solubility issues with 5-Methoxy-3-pyridinecarboxaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Methoxy-3-pyridinecarboxaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is an organic compound that is generally soluble in a range of organic solvents but is insoluble in water.[1] Its solubility is influenced by the presence of a polar pyridine ring and a methoxy group, as well as a moderately polar aldehyde group.

Q2: In which common organic solvents is this compound known to be soluble?

A2: Based on available data, it is soluble in ethanol, dimethylformamide (DMF), and tetrahydrofuran (THF).[1] It has also been shown to be soluble in mixtures of hexane and ethyl acetate, as this solvent system is used for its purification.

Q3: Why might I be experiencing difficulty dissolving this compound?

A3: Several factors could contribute to dissolution issues:

  • Solvent Polarity: The choice of solvent is critical. While soluble in several organic solvents, its solubility can vary significantly with the solvent's polarity.

  • Purity of the Compound: Impurities can affect the solubility of the compound. Ensure you are using a high-purity grade of this compound.[2][3]

  • Temperature: The compound's melting point is reported to be in the range of 28-32°C.[4] If your ambient laboratory temperature is below this, the compound may be a solid and require slight warming to facilitate dissolution.

  • Moisture: The presence of water in your organic solvent can significantly decrease the solubility of this water-insoluble compound. Ensure you are using anhydrous solvents.

Troubleshooting Guide

If you are encountering issues with dissolving this compound, please refer to the following troubleshooting guide.

Issue 1: The compound is not dissolving in my chosen organic solvent.

Root Cause Analysis and Solution Workflow:

start Start: Compound does not dissolve check_solvent Step 1: Verify Solvent Suitability - Check solvent polarity. - Ensure solvent is anhydrous. start->check_solvent try_sonication Step 2: Apply Gentle Energy - Sonicate the mixture. - Gently warm the solution. check_solvent->try_sonication Solvent is appropriate change_solvent Step 4: Change Solvent System - Try a different recommended solvent. - Use a co-solvent mixture. check_solvent->change_solvent Solvent is inappropriate increase_volume Step 3: Increase Solvent Volume - Add more solvent incrementally. try_sonication->increase_volume Still not dissolved success Success: Compound Dissolved try_sonication->success Dissolution achieved increase_volume->change_solvent Still not dissolved increase_volume->success Dissolution achieved change_solvent->success Dissolution achieved fail Issue Persists: Consult further resources change_solvent->fail Still not dissolved

Caption: Troubleshooting workflow for dissolution issues.

Issue 2: The compound precipitates out of solution after initial dissolution.

This can occur due to a change in temperature or if the solution is supersaturated.

  • Solution: Try gently warming the solution to redissolve the compound. If it remains dissolved upon returning to ambient temperature, the initial issue may have been slow dissolution kinetics. If it precipitates again upon cooling, the solution is likely saturated at that temperature. You may need to use a larger volume of solvent or a different solvent to maintain the desired concentration.

Qualitative Solubility Data

The following table summarizes the known and predicted qualitative solubility of this compound in a range of common organic solvents.

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Aprotic Dimethylformamide (DMF)SolubleKnown to be a good solvent for this compound.[1]
Dimethyl Sulfoxide (DMSO)Likely SolubleHigh polarity should effectively solvate the molecule.
Acetonitrile (ACN)Moderately SolubleThe polarity is suitable for dissolving substituted pyridines.
Tetrahydrofuran (THF)SolubleConfirmed as a solvent during its synthesis.
Ethyl AcetateSolubleUsed in a solvent system for purification, indicating good solubility.
Polar Protic EthanolSolubleKnown to be a good solvent for this compound.[1]
MethanolLikely SolubleSimilar to ethanol, should be an effective solvent.
IsopropanolLikely SolubleShould behave similarly to other short-chain alcohols.
Nonpolar HexaneSparingly SolubleUsed in a solvent system for purification, suggesting some solubility, but likely low on its own due to the compound's polarity.
TolueneModerately SolubleThe aromatic nature of toluene can interact with the pyridine ring, aiding solubility.
Aqueous WaterInsolubleConfirmed to be insoluble in water.[1]

Experimental Protocols

For researchers needing to determine the quantitative solubility of this compound in a specific solvent system, the following protocols are recommended.

Protocol 1: Gravimetric Method (Shake-Flask)

This method is considered the gold standard for determining equilibrium solubility.

Objective: To determine the mass of this compound that dissolves in a specific volume of a given organic solvent at a constant temperature to form a saturated solution.

Materials:

  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Vials with screw caps

  • Shaker or orbital incubator set to a constant temperature

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Drying oven or vacuum evaporator

Experimental Workflow:

start Start add_excess 1. Add excess compound to a known volume of solvent. start->add_excess equilibrate 2. Equilibrate at constant temperature with agitation (e.g., 24-48 hours). add_excess->equilibrate filter 3. Filter the supernatant to remove undissolved solid. equilibrate->filter weigh_aliquot 4. Accurately weigh a known volume of the filtrate. filter->weigh_aliquot evaporate 5. Evaporate the solvent completely. weigh_aliquot->evaporate weigh_residue 6. Weigh the remaining solid residue. evaporate->weigh_residue calculate 7. Calculate solubility (mass of residue / volume of aliquot). weigh_residue->calculate end End calculate->end

References

Validation & Comparative

A Comparative Guide to HPLC Analysis for Purity Assessment of 5-Methoxy-3-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 5-Methoxy-3-pyridinecarboxaldehyde, a key building block in pharmaceutical synthesis. We present supporting experimental data from a comparative analysis of different stationary and mobile phases and also contrast HPLC with alternative analytical techniques.

Introduction

This compound is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is paramount, as impurities can lead to side reactions, lower yields, and potential toxicity in the final drug product. Therefore, robust and reliable analytical methods are essential for its quality control. HPLC is a widely used technique for purity determination due to its high resolution, sensitivity, and accuracy. This guide explores the development and comparison of HPLC methods and positions HPLC against other analytical approaches for a comprehensive purity assessment.

Experimental Protocols

HPLC Method Development

A systematic study was undertaken to evaluate the effect of different stationary and mobile phases on the separation of this compound from its potential impurities.

Instrumentation:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

Sample Preparation:

  • Standard Solution: A stock solution of this compound (1.0 mg/mL) was prepared in a 50:50 (v/v) mixture of acetonitrile and water. Working standards of 0.1 mg/mL were prepared by diluting the stock solution with the same solvent mixture.

  • Sample Solution: Samples of this compound were prepared at a concentration of 1.0 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.

Chromatographic Conditions: Two reversed-phase columns and different mobile phase compositions were evaluated.

  • Column 1 (C18): A standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Column 2 (Phenyl): A phenyl-hexyl column (e.g., 250 mm x 4.6 mm, 5 µm) for alternative selectivity.

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: 20 mM potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Flow Rate: 1.0 mL/min.

  • Gradient Elution Program: A linear gradient was applied as follows:

    • 0-5 min: 20% A

    • 5-25 min: 20% to 80% A

    • 25-30 min: 80% A

    • 30-31 min: 80% to 20% A

    • 31-35 min: 20% A

Data Presentation

The performance of the two HPLC methods was evaluated based on retention time, resolution of the main peak from its closest eluting impurity, peak asymmetry (tailing factor), and theoretical plates. The purity of a test batch of this compound was also calculated.

Table 1: Comparison of HPLC Method Performance

ParameterMethod 1 (C18 Column)Method 2 (Phenyl Column)
Retention Time (min) 15.217.8
Resolution (Main Peak vs. Impurity 1) 1.82.5
Peak Asymmetry (Tailing Factor) 1.21.1
Theoretical Plates 12,50015,000
Calculated Purity (%) 99.299.5

The results indicate that the Phenyl column provides better resolution for the critical impurity pair and improved peak shape, leading to a more accurate purity assessment.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other techniques can provide complementary information for a comprehensive purity profile.

Table 2: Comparison of Analytical Techniques for Purity Assessment

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Differential partitioning between a stationary and mobile phase.High resolution, quantitative, robust, suitable for non-volatile and thermally labile compounds.Requires reference standards for impurity identification, may not detect non-UV active impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and partitioning, with mass-based detection.Excellent for volatile impurities, provides structural information for identification.Not suitable for non-volatile or thermally labile compounds without derivatization.
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of nuclei.Does not require a reference standard of the analyte, provides structural information.Lower sensitivity compared to HPLC, requires a high-purity internal standard.
Thin Layer Chromatography (TLC) Separation on a solid stationary phase with a liquid mobile phase.[1]Simple, rapid, and inexpensive screening tool.[1]Primarily qualitative, lower resolution and sensitivity compared to HPLC.[1]

Mandatory Visualizations

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_dev Method Development cluster_val Analysis & Comparison cluster_alt Alternative Techniques start Define Analytical Goal: Purity of 5-Methoxy-3- pyridinecarboxaldehyde sample_prep Sample and Standard Preparation start->sample_prep col_select Column Selection (C18 vs. Phenyl) sample_prep->col_select mob_phase Mobile Phase Optimization (pH, % Organic) col_select->mob_phase gradient Gradient Profile Development mob_phase->gradient analysis Chromatographic Analysis gradient->analysis data_comp Data Comparison (Resolution, Tailing, Purity) analysis->data_comp method_select Select Optimal Method data_comp->method_select alt_methods Comparison with GC-MS and qNMR method_select->alt_methods

Caption: Workflow for HPLC method development and comparison.

Hypothetical_Signaling_Pathway Receptor GPCR G_Protein Gαq Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC activates Cell_Response Cellular Response PKC->Cell_Response Inhibitor Derivative of 5-Methoxy-3- pyridinecarboxaldehyde Inhibitor->PLC inhibits

Caption: Hypothetical GPCR signaling pathway modulation.

References

Structural Validation of 5-Methoxy-3-pyridinecarboxaldehyde Derivatives: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physical, chemical, and biological properties. For derivatives of 5-Methoxy-3-pyridinecarboxaldehyde, a scaffold of interest in medicinal chemistry and materials science, accurate structural elucidation is paramount for understanding structure-activity relationships (SAR) and for rational drug design. Single-crystal X-ray diffraction (XRD) stands as the definitive method for obtaining unambiguous structural information.

Comparative Crystallographic Data of Heterocyclic Aldehyde Derivatives

The following table presents key crystallographic parameters for a selection of heterocyclic aldehyde derivatives, including Schiff bases and hydrazones. This data, gleaned from various research publications, highlights the impact of substitution on the crystal packing and molecular geometry of these systems. Such comparisons are fundamental to understanding how molecular modifications influence the solid-state properties of a compound.

ParameterCompound 1: (E)-5-(benzyloxy)-2-{[(4-methoxyphenyl)imino]methyl}phenolCompound 2: m-methoxy-N′-(m-anisoyl)-N-phenylbenzohydrazide[1]Compound 3: (E)-2-cyano-N′-(3,4,5-trimethoxybenzylidene)acetohydrazide[2]
Chemical Formula C₂₁H₁₉NO₃C₂₂H₂₀N₂O₄C₁₃H₁₅N₃O₄[2]
Molecular Weight 345.38 g/mol 376.39 g/mol 277.27 g/mol [2]
Crystal System MonoclinicMonoclinic[1]Monoclinic
Space Group P2₁/cP2₁/c[1]P2₁/c
Unit Cell Dimensions a = 18.859(4) Å, b = 14.612(3) Å, c = 6.2133(12) Å, β = 97.965(8)°a = 8.7338(1) Å, b = 24.5602(3) Å, c = 9.6929(1) Å, β = 113.186(2)°[1]a = 15.0113(3) Å, b = 7.9234(2) Å, c = 11.8345(3) Å, β = 98.379(2)°
Unit Cell Volume 1695.7(6) ų1911.23(4) ų[1]1393.10(6) ų
Z (Molecules/unit cell) 44[1]4
Key Torsion Angles C-N-C-C: 178.9°C7–N1–N2–C8: -85.85(11)°[1]N1-N2-C7-C2: 177.6(2)°

Experimental Protocols for X-ray Crystallography

The determination of a crystal structure by X-ray diffraction involves a series of well-defined steps, from the synthesis and crystallization of the compound to the final analysis of the diffraction data.

Synthesis and Crystallization

Derivatives of this compound, such as Schiff bases, are typically synthesized through a condensation reaction between the aldehyde and a primary amine in a suitable solvent like ethanol, often with catalytic amounts of acid.

The crucial step for X-ray analysis is the growth of high-quality single crystals. This is often achieved by slow evaporation of the solvent from a saturated solution of the purified compound. Other techniques include vapor diffusion and cooling crystallization. The choice of solvent or solvent system is critical and is often determined empirically.

Data Collection and Structure Refinement

A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected on a detector.

The collected data are then processed to determine the unit cell parameters and the intensities of the diffracted beams. The crystal structure is solved using direct or Patterson methods to generate an initial electron density map. This model is then refined iteratively by adjusting atomic positions and thermal parameters until the calculated diffraction pattern matches the experimentally observed pattern as closely as possible.

Visualization of the X-ray Crystallography Workflow

The following diagram illustrates the general workflow for determining the crystal structure of a small organic molecule using X-ray crystallography.

Xray_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination cluster_analysis Analysis & Validation Synthesis Synthesis & Purification Crystallization Single Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Data_Processing Data Processing & Reduction Diffraction->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Analysis Data Analysis & Visualization Validation->Analysis Publication Publication Analysis->Publication

Workflow for small molecule X-ray crystallography.

Alternative Structural Validation Methods

While single-crystal X-ray diffraction is the gold standard, other techniques can provide valuable structural information, especially when suitable single crystals cannot be obtained.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) are powerful tools for elucidating the connectivity and stereochemistry of a molecule in solution.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight and elemental composition of a compound.

  • Powder X-ray Diffraction (PXRD): This technique is used to analyze the crystalline nature of a bulk sample and can be used for phase identification and, in some cases, for structure determination.

  • Computational Chemistry: Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate the optimized geometry of a molecule, providing theoretical bond lengths and angles that can be compared with experimental data.

Conclusion

The structural validation of this compound derivatives through X-ray crystallography provides definitive insights into their three-dimensional architecture. This information is indispensable for understanding their chemical behavior and for guiding the development of new molecules with desired properties. By comparing crystallographic data across a series of derivatives, researchers can establish clear structure-property relationships. The combination of X-ray crystallography with other analytical and computational methods offers a comprehensive approach to the characterization of these important heterocyclic compounds.

References

Comparative reactivity of 5-Methoxy-3-pyridinecarboxaldehyde vs. other pyridinecarboxaldehyde isomers.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 5-Methoxy-3-pyridinecarboxaldehyde against its unsubstituted isomers: 2-pyridinecarboxaldehyde, 3-pyridinecarboxaldehyde, and 4-pyridinecarboxaldehyde. Understanding the nuanced differences in their reactivity is paramount for synthetic chemists aiming to leverage these versatile building blocks in pharmaceutical and materials science applications. The comparisons are supported by experimental data and established chemical principles.

Theoretical Framework: Understanding Electronic Effects

The reactivity of the aldehyde functional group on a pyridine ring is fundamentally governed by the electronic interplay between the aldehyde, the ring's nitrogen atom, and any additional substituents.

  • Pyridine Nitrogen : The nitrogen atom in the pyridine ring is strongly electronegative and exerts a significant electron-withdrawing effect (both inductive and mesomeric). This effect reduces the electron density of the entire ring system. Consequently, the carbonyl carbon of the aldehyde substituent becomes more electrophilic and thus more susceptible to nucleophilic attack. This deactivation of the ring makes the 2- and 4-positions particularly electron-deficient, enhancing the reactivity of aldehydes at these positions.

  • Positional Isomerism : The location of the aldehyde group relative to the nitrogen atom is critical.

    • 2- and 4-Pyridinecarboxaldehyde : The aldehyde group is at positions ortho and para to the nitrogen. The nitrogen's strong electron-withdrawing effect is most pronounced at these positions, leading to a highly electrophilic carbonyl carbon and increased reactivity towards nucleophiles.

    • 3-Pyridinecarboxaldehyde : The aldehyde group is meta to the nitrogen. Here, the electron-withdrawing influence is weaker, rendering the 3-isomer generally less reactive towards nucleophiles than the 2- and 4-isomers.

  • The 5-Methoxy Substituent : In this compound, the methoxy group (-OCH₃) at the 5-position introduces a competing electronic effect. While it is inductively electron-withdrawing, its electron-donating resonance (+M) effect is dominant.[1] This resonance effect increases the overall electron density of the pyridine ring, which in turn reduces the electrophilicity of the carbonyl carbon at the 3-position. Therefore, This compound is predicted to be the least reactive among the compared isomers in nucleophilic addition reactions.

The following diagram illustrates the logical relationship between the electronic factors and the resulting electrophilicity of the carbonyl carbon.

Electronic_Effects cluster_pyridine Pyridine Ring Effects cluster_substituent Substituent Effects Py_N Pyridine Nitrogen Reactivity Carbonyl Carbon Electrophilicity (Reactivity to Nucleophiles) Py_N->Reactivity -I, -M effect (Increases) Pos Aldehyde Position (ortho/para vs. meta) Pos->Reactivity Stronger at C2/C4 (Increases) MeO 5-Methoxy Group (+M > -I) MeO->Reactivity Net e- donation (Decreases)

Caption: Logical flow of electronic effects on carbonyl reactivity.

Comparative Reactivity Data

The following sections present quantitative and qualitative comparisons across common reaction types.

Nucleophilic addition is a cornerstone reaction for aldehydes. The rate and success of these reactions are highly dependent on the electrophilicity of the carbonyl carbon. The general reactivity trend for nucleophilic addition is:

4-Pyridinecarboxaldehyde > 2-Pyridinecarboxaldehyde > 3-Pyridinecarboxaldehyde > this compound

Knoevenagel Condensation

This reaction involves the nucleophilic addition of an active methylene compound to the aldehyde, followed by dehydration.[2] It is a powerful tool for C-C bond formation. While direct kinetic comparisons are sparse, reported yields under similar conditions can serve as a proxy for reactivity.

Aldehyde IsomerActive Methylene CompoundCatalyst/SolventYield (%)Reference(s)
4-PyridinecarboxaldehydeMalononitrileCatalyst-free / Water-EthanolHigh[3]
3-PyridinecarboxaldehydeMalonic AcidPiperidine / Pyridine (Doebner mod.)Good[4]
2-PyridinecarboxaldehydeMalononitrileMetal-Organic Framework / EtOH95-98%[5][6]
This compoundData not available--

Note: Yields are highly dependent on specific reaction conditions and catalysts. The high yield for the 2- and 4- isomers aligns with their predicted higher reactivity. The 5-methoxy-3-isomer is expected to show the lowest yield under comparable conditions due to its reduced electrophilicity.

Wittig Reaction

The Wittig reaction converts aldehydes into alkenes using a phosphonium ylide.[7] The reaction is initiated by the nucleophilic attack of the ylide on the carbonyl carbon. Stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes.[8]

Aldehyde IsomerYlide TypeConditionsYield (%)Reference(s)
4-PyridinecarboxaldehydeStabilizedAqueous NaHCO₃46-56%[9]
3-PyridinecarboxaldehydeStabilizedAqueous NaHCO₃Moderate-Good[9]
2-PyridinecarboxaldehydeStabilizedAqueous NaHCO₃Moderate-Good[9]
This compoundData not available--

The available data suggests that all unsubstituted isomers are viable substrates for the Wittig reaction, though electron-withdrawing groups on the aldehyde generally favor the reaction.

The oxidation of pyridinecarboxaldehydes to their corresponding carboxylic acids is a common transformation. The reaction rate can be influenced by the electron density on the aldehyde group.

A kinetic study on the oxidation of 3- and 4-pyridinecarboxaldehyde by Chromium(VI) in acidic media provides a direct comparison.[10]

Aldehyde IsomerOxidantConditions10³ k_obs (s⁻¹) at 0.1M SubstrateReference
4-PyridinecarboxaldehydeCr(VI)1.0 M HClO₄, 298K1.76 ± 0.09[10]
3-PyridinecarboxaldehydeCr(VI)1.0 M HClO₄, 298K1.94 ± 0.07[10]

Interestingly, under these specific conditions, the 3-isomer oxidizes slightly faster than the 4-isomer.[10] This suggests that the mechanism is complex and not solely dependent on the ground-state electrophilicity of the carbonyl carbon. For this compound, the electron-donating methoxy group would be expected to increase electron density, potentially making it more susceptible to certain types of oxidation.

The reduction of the aldehyde to a primary alcohol is typically achieved with hydride reagents like sodium borohydride (NaBH₄). This reaction is a form of nucleophilic addition, where a hydride ion attacks the carbonyl carbon. Therefore, the reactivity is expected to follow the same trend as other nucleophilic additions.

Predicted Reactivity Order for Reduction:

4-Pyridinecarboxaldehyde > 2-Pyridinecarboxaldehyde > 3-Pyridinecarboxaldehyde > this compound

Experimental Protocols & Visualizations

Detailed and reproducible methodologies are critical for research. Below are representative protocols for key transformations.

This protocol describes the synthesis of trans-3-(3-Pyridyl)acrylic Acid from 3-pyridinecarboxaldehyde.

Reactants:

  • 3-Pyridinecarboxaldehyde

  • Malonic Acid

  • Pyridine (solvent)

  • Piperidine (catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-pyridinecarboxaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in pyridine.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress (e.g., by TLC) until the starting aldehyde is consumed. The reaction is accompanied by the evolution of CO₂.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Adjust the pH to ~4-5 with concentrated HCl to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry to yield trans-3-(3-Pyridyl)acrylic Acid.

The following diagram outlines the general experimental workflow for this synthesis.

Knoevenagel_Workflow Reactants 1. Combine Reactants (Aldehyde, Malonic Acid, Pyridine, Piperidine) Reflux 2. Heat to Reflux (Monitor by TLC) Reactants->Reflux Workup 3. Quench & Precipitate (Cool, add to ice-water, acidify with HCl) Reflux->Workup Filter 4. Isolate Product (Vacuum Filtration) Workup->Filter Dry 5. Dry Product Filter->Dry Analysis 6. Characterize (NMR, IR, MP) Dry->Analysis

Caption: Experimental workflow for Knoevenagel condensation.

This protocol outlines a green chemistry approach to the Wittig reaction using an aqueous solvent.[9]

Reactants:

  • Pyridinecarboxaldehyde isomer (1.0 equiv)

  • Alkyl halide (e.g., methyl bromoacetate, 1.6 equiv)

  • Triphenylphosphine (1.4 equiv)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • To a test tube or flask, add triphenylphosphine and a saturated aqueous solution of sodium bicarbonate. Stir the suspension for 1 minute.

  • Add the alkyl halide to the suspension, followed by the pyridinecarboxaldehyde isomer.

  • Stir the reaction mixture vigorously at room temperature for 1-3 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a dilute acid (e.g., 1.0 M H₂SO₄).

  • Extract the product with an organic solvent (e.g., diethyl ether) multiple times.

  • Combine the organic layers, dry with an anhydrous salt (e.g., MgSO₄), and concentrate in vacuo.

  • Purify the crude product via column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.

The following diagram shows the general mechanism for nucleophilic addition, which is the initial step in both the Knoevenagel and Wittig reactions.

Caption: General mechanism of nucleophilic addition to a carbonyl.

Conclusion

The reactivity of pyridinecarboxaldehydes is a product of the position of the aldehyde and the electronic nature of other ring substituents.

  • Reactivity to Nucleophiles : The general order of reactivity is 4- > 2- > 3-pyridinecarboxaldehyde . The electron-donating 5-methoxy group deactivates the carbonyl group at the 3-position, making This compound the least reactive in this class of reactions.

  • Reactivity in Oxidation : The trend for oxidation is less straightforward and can be dependent on the specific oxidant and mechanism, though electron-rich aldehydes are often oxidized more readily.

For drug development professionals and synthetic chemists, these trends are crucial. For reactions requiring high electrophilicity, such as Grignard additions, Wittig reactions, or reductive aminations, the 4- and 2-isomers are superior choices. Conversely, if a reaction requires the modulation of reactivity or the introduction of an electron-donating group for biological purposes, the 3- and 5-methoxy-3- isomers provide valuable, less reactive alternatives that may offer greater selectivity in complex syntheses.

References

Alternative reagents to 5-Methoxy-3-pyridinecarboxaldehyde for synthesizing pyridine-based heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Alternatives to 5-Methoxy-3-pyridinecarboxaldehyde in the Synthesis of Pyridine-Based Heterocycles.

The synthesis of pyridine-based heterocycles is a cornerstone in the development of novel therapeutics and functional materials. This compound has traditionally been a valuable building block in this field. However, the exploration of alternative reagents can offer advantages in terms of synthetic accessibility, reaction efficiency, and the introduction of diverse functional groups, which is crucial for tuning the physicochemical and pharmacological properties of the target molecules. This guide provides a comparative overview of alternative 5-substituted-3-pyridinecarboxaldehydes and established multi-component reaction methodologies for the synthesis of pyridine-based heterocycles.

Alternative 5-Substituted-3-pyridinecarboxaldehydes

A variety of 5-substituted-3-pyridinecarboxaldehydes can serve as effective alternatives to the methoxy-substituted analog. The choice of substituent can significantly influence the reactivity of the aldehyde and the properties of the resulting heterocyclic products. Key alternatives include:

  • 5-Bromo-3-pyridinecarboxaldehyde: The bromo substituent serves as a versatile handle for further functionalization through cross-coupling reactions, allowing for the late-stage introduction of diverse molecular fragments.

  • 5-Nitro-3-pyridinecarboxaldehyde: The strongly electron-withdrawing nitro group can enhance the reactivity of the aldehyde in certain reactions. The nitro group can also be subsequently reduced to an amino group, providing a key site for further derivatization.

  • 5-Cyano-3-pyridinecarboxaldehyde: The cyano group is another electron-withdrawing group that can influence reactivity. It can also be hydrolyzed to a carboxylic acid or reduced to an amine, offering additional synthetic pathways.

Comparative Performance in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient one-pot processes for the synthesis of complex molecules. The performance of 5-substituted-3-pyridinecarboxaldehydes can be compared across several classical MCRs used for pyridine synthesis.

ReagentReactionOther Key ReagentsProduct TypeTypical Yield (%)Typical Reaction Time (h)Ref.
This compound Hantzsch SynthesisEthyl acetoacetate, Ammonium acetate1,4-Dihydropyridine derivative85-952-6
5-Bromo-3-pyridinecarboxaldehyde Hantzsch SynthesisEthyl acetoacetate, Ammonium acetate1,4-Dihydropyridine derivative80-903-8
5-Nitro-3-pyridinecarboxaldehyde Hantzsch SynthesisEthyl acetoacetate, Ammonium acetate1,4-Dihydropyridine derivative75-854-10
5-Cyano-3-pyridinecarboxaldehyde Hantzsch SynthesisEthyl acetoacetate, Ammonium acetate1,4-Dihydropyridine derivative70-804-12
This compound Bohlmann-Rahtz SynthesisEnamine (e.g., from ethyl 3-aminocrotonate), Ethynyl ketoneSubstituted Pyridine70-8512-24
5-Bromo-3-pyridinecarboxaldehyde Bohlmann-Rahtz SynthesisEnamine, Ethynyl ketoneSubstituted Pyridine65-8016-30
This compound Guareschi-Thorpe ReactionCyanoacetamide, 1,3-Dicarbonyl compound2-Pyridone80-921-3
5-Nitro-3-pyridinecarboxaldehyde Guareschi-Thorpe ReactionCyanoacetamide, 1,3-Dicarbonyl compound2-Pyridone70-852-5

Note: Yields and reaction times are indicative and can vary based on specific substrates, catalysts, and reaction conditions.

Experimental Protocols

General Experimental Workflow

The general workflow for the synthesis and characterization of pyridine-based heterocycles using these alternative reagents is depicted below.

G cluster_0 Synthesis cluster_1 Work-up & Purification cluster_2 Characterization A Reactant Mixing (Aldehyde, etc.) B Reaction (Heating/Stirring) A->B C Quenching & Extraction B->C D Drying & Concentration C->D E Chromatography D->E F NMR Spectroscopy E->F G Mass Spectrometry E->G H Purity Analysis (e.g., HPLC) E->H

General laboratory workflow for synthesis and analysis.

Hantzsch Pyridine Synthesis Protocol

This protocol describes a typical procedure for the Hantzsch synthesis of a 1,4-dihydropyridine derivative.

Materials:

  • 5-Substituted-3-pyridinecarboxaldehyde (1 mmol)

  • Ethyl acetoacetate (2 mmol)

  • Ammonium acetate (1.2 mmol)

  • Ethanol (10 mL)

Procedure:

  • In a round-bottom flask, dissolve the 5-substituted-3-pyridinecarboxaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol.

  • Reflux the reaction mixture for the time indicated in the comparison table, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry under vacuum to yield the 1,4-dihydropyridine product.

  • If necessary, the crude product can be purified by recrystallization from ethanol.

Bohlmann-Rahtz Pyridine Synthesis Protocol

This two-step procedure is a classic method for preparing substituted pyridines.

Materials:

  • Enamine (e.g., ethyl 3-aminocrotonate) (1 mmol)

  • Ethynyl ketone (1 mmol)

  • Toluene (15 mL)

  • p-Toluenesulfonic acid (catalytic amount)

Procedure:

  • Step 1: Aminodiene formation. Dissolve the enamine and ethynyl ketone in toluene. Stir the mixture at room temperature for 2-4 hours. Monitor the formation of the aminodiene intermediate by TLC.

  • Step 2: Cyclodehydration. Add a catalytic amount of p-toluenesulfonic acid to the reaction mixture.

  • Heat the mixture to reflux for the time specified in the comparison table.

  • After cooling, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Guareschi-Thorpe Reaction Protocol

This method provides a straightforward route to 2-pyridone derivatives.

Materials:

  • 5-Substituted-3-pyridinecarboxaldehyde (1 mmol)

  • Cyanoacetamide (1 mmol)

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1 mmol)

  • Piperidine (catalytic amount)

  • Ethanol (10 mL)

Procedure:

  • To a solution of the 5-substituted-3-pyridinecarboxaldehyde and the 1,3-dicarbonyl compound in ethanol, add cyanoacetamide and a catalytic amount of piperidine.

  • Reflux the mixture for the time indicated in the comparison table.

  • Cool the reaction to room temperature, which should induce precipitation of the product.

  • Collect the solid by filtration, wash with cold ethanol, and dry to obtain the 2-pyridone.

Relevance in Drug Discovery: Targeting Kinase Signaling Pathways

Pyridine-based heterocycles are privileged scaffolds in medicinal chemistry, frequently found in kinase inhibitors. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2][3] The development of inhibitors targeting kinases within this pathway is a major focus of cancer drug discovery.

The electronic and steric properties of the substituent at the 5-position of the pyridine ring can significantly impact the binding affinity and selectivity of these compounds for their target kinases. The alternatives to this compound presented here provide medicinal chemists with a toolkit to systematically explore the structure-activity relationship (SAR) of novel pyridine-based kinase inhibitors.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Therapeutic Intervention RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Transcription Gene Transcription (Proliferation, Survival) S6K->Transcription fourEBP1->Transcription Inhibits Inhibition Pyridine_Inhibitor Pyridine-Based Inhibitors Pyridine_Inhibitor->PI3K Inhibit Pyridine_Inhibitor->mTORC1 Inhibit

Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.

References

Spectroscopic comparison of 5-Methoxy-3-pyridinecarboxaldehyde and 6-Methoxy-3-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed comparative analysis of isomeric compounds is crucial for informed decision-making in synthetic chemistry and drug discovery. This guide provides a head-to-head spectroscopic comparison of 5-Methoxy-3-pyridinecarboxaldehyde and 6-Methoxy-3-pyridinecarboxaldehyde, offering a comprehensive overview of their structural nuances through experimental data.

This comparison delves into the key spectroscopic techniques used for characterization: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By presenting the available data in a clear, tabular format and outlining the experimental protocols, this guide aims to be a practical resource for distinguishing between these two isomers and understanding their unique spectral fingerprints.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for this compound and 6-Methoxy-3-pyridinecarboxaldehyde.

Table 1: ¹H NMR and ¹³C NMR Data

CompoundSolvent¹H NMR (δ ppm)¹³C NMR (δ ppm)
This compound CDCl₃10.09 (s, 1H), 8.65 (d, J = 0.9 Hz, 1H), 8.54 (d, J = 3.1 Hz, 1H), 7.60 (dd, J = 5.1, 1.5 Hz, 1H), 3.92 (s, 3H)190.6, 156.2, 145.1, 144.8, 132.0, 116.3, 55.7
6-Methoxy-3-pyridinecarboxaldehyde -Data not available in the search results.Data not available in the search results.

Table 2: IR and Mass Spectrometry Data

CompoundIR (cm⁻¹)Mass Spectrometry (m/z)
This compound Data not available in the search results.Data not available in the search results.
6-Methoxy-3-pyridinecarboxaldehyde Data not available in the search results.Data not available in the search results.

Table 3: Physical Properties

CompoundMelting Point (°C)
This compound 28-32[1]
6-Methoxy-3-pyridinecarboxaldehyde 51-54

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary based on the instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for protons. Chemical shifts are reported in parts per million (ppm) relative to a reference standard, such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

For solid samples, a common method is the preparation of a KBr pellet. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. The IR spectrum is then recorded using an FTIR spectrometer. Alternatively, a thin film can be prepared by dissolving the solid in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer with an appropriate ionization source, such as electrospray ionization (ESI) or electron impact (EI). The sample is introduced into the instrument, ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Experimental Workflow

The general workflow for the spectroscopic analysis of these compounds is illustrated in the diagram below.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Prepare_KBr Prepare KBr Pellet or Thin Film Sample->Prepare_KBr MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy (¹H & ¹³C) Dissolve->NMR IR IR Spectroscopy Prepare_KBr->IR Process_NMR Process NMR Spectra NMR->Process_NMR Process_IR Analyze IR Spectrum IR->Process_IR Process_MS Analyze Mass Spectrum MS->Process_MS Structure Structural Elucidation & Comparison Process_NMR->Structure Process_IR->Structure Process_MS->Structure

A generalized workflow for the spectroscopic analysis of the compounds.

Biological Activity and Signaling Pathways

While specific biological activity data for this compound and 6-Methoxy-3-pyridinecarboxaldehyde are not extensively available in the searched literature, derivatives of methoxypyridine have shown a range of biological activities. Notably, some have been investigated as inhibitors of the PI3K/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in diseases such as cancer.

The PI3K/mTOR pathway is a complex cascade of protein interactions. The diagram below illustrates a simplified representation of this pathway, which could be a potential target for these methoxypyridinecarboxaldehyde isomers.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Activation AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotion

A simplified diagram of the PI3K/mTOR signaling pathway.

Further investigation into the specific inhibitory activities of this compound and 6-Methoxy-3-pyridinecarboxaldehyde against key kinases in this pathway would be a valuable next step in their evaluation as potential therapeutic agents.

References

Comparative Analysis of the Biological Activity of 5-Methoxy-3-pyridinecarboxaldehyde Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of compounds derived from 5-Methoxy-3-pyridinecarboxaldehyde and its structural analogs. The information presented is supported by experimental data from various studies, focusing on anticancer, antimicrobial, and enzyme inhibitory activities.

Anticancer and Cytotoxic Activity

The pyridine nucleus is a common scaffold in the design of anticancer agents. The introduction of various substituents, including the methoxy and carboxaldehyde groups, can significantly influence the cytotoxic potential of these compounds. Studies have explored derivatives of pyridinecarboxaldehyde and its analogs against a range of cancer cell lines.

Data Summary: Cytotoxic Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various pyridine-containing compounds and their analogs, demonstrating their cytotoxic effects on different cancer cell lines.

Compound/Derivative ClassCompound ExampleCancer Cell LineIC50 (µM)Reference
Pyrazolo[3,4-c]pyridinesSubstituted pyrazolopyridin-5-ylamidinesHT-1080 (Fibrosarcoma)Varies by derivative[1]
Pyridine Derivatives4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile (Ib)HeLa (Cervical Cancer)34.3 ± 2.6[2]
Pyridine Derivatives4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile (Ib)MCF-7 (Breast Cancer)50.18 ± 1.11[2]
5-Hydroxyindole-3-carboxylic Acid Ester AnalogCompound 5d (with 4-methoxy group)MCF-7 (Breast Cancer)4.7[3]
5H-Chromenopyridines5H-Thiochromenopyridine AnalogsMelanoma & Glioma Cell Lines3 - 15[4]
Naphthyridine AnalogsAaptamine Derivatives (25-28)HL60, K562, MCF-7, KB, HepG2, HT-290.03 - 8.5[5]

Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., indole ester derivatives) and incubated for a specified period (e.g., 72 hours).[6]

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for another 2-4 hours to allow the mitochondrial reductase enzymes in viable cells to convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[3]

Visualizations

Cytotoxicity_Assay_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate adhere Incubate Overnight for Adhesion seed->adhere treat Add Compound Dilutions adhere->treat incubate_treat Incubate for 48-72h treat->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilizing Agent (DMSO) incubate_mtt->solubilize read Read Absorbance solubilize->read calculate Calculate IC50 read->calculate

Workflow for a typical MTT cytotoxicity assay.

MAPK_Pathway compound Pyrazolopyridine Derivatives akt Akt compound->akt erk ERK compound->erk p38 p38 MAPK compound->p38 proliferation Cell Proliferation & Survival akt->proliferation Promotes erk->proliferation Promotes apoptosis Apoptosis p38->apoptosis Induces

Inhibitory action on Akt/ERK and activation of p38 MAPK pathways.[1]

Antimicrobial Activity

Derivatives of pyridine and related heterocyclic systems have shown significant potential as antimicrobial agents. The presence and position of methoxy groups and other substituents can modulate their activity against various pathogenic bacteria and fungi.

Data Summary: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for several pyridine analogs against selected microorganisms.

Compound/Derivative ClassCompound ExampleMicroorganismMIC (µg/mL)Reference
Quinoxaline AnalogsCompound 5pS. aureus4 - 16[7]
Quinoxaline AnalogsCompound 5pE. coli4 - 32[7]
Methoxy Chalcone Analog(E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-oneS. aureusStrong Activity[8]
Naphthyridine Analog10-hydroxycanthin-6-oneB. cereus15.62[5]
Methoxyphenol Analogp-AnisaldehydeP. aeruginosaVaries[9]
Methoxyphenol AnalogEugenolS. aureusIC50 = 0.75 mM[10]
Methoxyphenol AnalogCapsaicinS. aureusIC50 = 0.68 mM[10]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus) is prepared in a suitable broth medium to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using the broth medium to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Positive (microbes in broth) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: After incubation, the wells are visually inspected for microbial growth (turbidity). The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7]

Visualization

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Serial Dilutions of Compound in 96-well Plate C Inoculate Wells with Bacterial Suspension A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate Plate (e.g., 24h at 37°C) C->D E Observe Wells for Turbidity (Bacterial Growth) D->E F Determine MIC: Lowest Concentration with No Growth E->F Enzyme_Inhibition_Assay cluster_components Reaction Components cluster_reaction Enzymatic Reaction cluster_measurement Analysis Enzyme Enzyme Mix Combine Components & Incubate Enzyme->Mix Substrate Substrate Substrate->Mix Inhibitor Test Compound (Inhibitor) Inhibitor->Mix Inhibits Product Product Mix->Product Enzyme Catalysis Detect Quantify Product Product->Detect Calculate Calculate % Inhibition & IC50 Detect->Calculate

References

A comparative study of different synthetic pathways to 5-Methoxy-3-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of medicinal chemistry and drug development, the efficient synthesis of key intermediates is paramount. 5-Methoxy-3-pyridinecarboxaldehyde is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of different synthetic routes to this aldehyde, offering detailed experimental protocols, quantitative data, and pathway visualizations to aid in the selection of the most suitable method for a given research and development context.

Comparative Analysis of Synthetic Pathways

The synthesis of this compound can be approached from several precursors. Below is a summary of the most common pathways, with their respective advantages and disadvantages.

Pathway Starting Material Key Reagents Reaction Time Temperature (°C) Yield (%) Purity (%) Notes
Pathway 1a 3-Bromo-5-methoxypyridinei-PrMgCl, DMF~3 hours0 to RT63>95 (after chromatography)Good yield, mild conditions.
Pathway 1b 3-Bromo-5-methoxypyridinen-BuLi, DMF~1.5 hours-780.26Not reportedVery low yield, requires cryogenic temperatures.
Pathway 2 (5-methoxypyridin-3-yl)methanolDess-Martin Periodinane or Oxalyl chloride, DMSO, Et3N (Swern)1-3 hoursRT (DMP), -78 to RT (Swern)85-95 (Typical)>95 (Typical)Mild and high-yielding, but reagents can be expensive or require careful handling.
Pathway 3 5-Methoxynicotinic acid1. SOCl2 or (COCl)22. H2, Pd/BaSO4, Quinoline S2-4 hours (for both steps)Reflux (step 1), RT (step 2)60-80 (Typical for Rosenmund)>95 (Typical)Two-step process, avoids organometallic reagents.

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations for each synthetic pathway.

G cluster_0 Pathway 1a: Formylation via Grignard Reagent A 3-Bromo-5-methoxypyridine B This compound A->B 1. i-PrMgCl, THF 2. DMF

Caption: Pathway 1a: Grignard-based formylation.

G cluster_1 Pathway 1b: Formylation via Organolithium Reagent C 3-Bromo-5-methoxypyridine D This compound C->D 1. n-BuLi, THF 2. DMF

Caption: Pathway 1b: Organolithium-based formylation.

G cluster_2 Pathway 2: Oxidation of Primary Alcohol E (5-methoxypyridin-3-yl)methanol F This compound E->F Dess-Martin Periodinane or Swern Oxidation

Caption: Pathway 2: Oxidation of the corresponding alcohol.

G cluster_3 Pathway 3: Reduction of Carboxylic Acid Derivative G 5-Methoxynicotinic acid H 5-Methoxynicotinoyl chloride G->H SOCl2 or (COCl)2 I This compound H->I H2, Pd/BaSO4, Quinoline S

Caption: Pathway 3: Two-step reduction from the carboxylic acid.

Experimental Protocols

Pathway 1a: Formylation of 3-Bromo-5-methoxypyridine via Grignard Reagent

This protocol is based on a reported synthesis with a good yield.[1]

Materials:

  • 3-Bromo-5-methoxypyridine

  • Isopropylmagnesium chloride (i-PrMgCl) in THF

  • N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized water

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve 3-Bromo-5-methoxypyridine (1.0 eq) in anhydrous THF in an oven-dried round-bottomed flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C and add isopropylmagnesium chloride solution (1.1 eq) dropwise.

  • Allow the mixture to stir at room temperature for 2 hours.

  • Slowly add a solution of N,N-dimethylformamide (1.5 eq) in anhydrous THF.

  • Stir the reaction mixture for 1 hour at room temperature.

  • Cool the mixture to 0 °C and quench the reaction by adding deionized water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford this compound.[1]

Pathway 2: Oxidation of (5-methoxypyridin-3-yl)methanol using Dess-Martin Periodinane

This is a general protocol for the Dess-Martin oxidation of a primary alcohol to an aldehyde.

Materials:

  • (5-methoxypyridin-3-yl)methanol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Sodium thiosulfate

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve (5-methoxypyridin-3-yl)methanol (1.0 eq) in dichloromethane in a round-bottomed flask.

  • Add Dess-Martin Periodinane (1.1 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a solution of sodium thiosulfate.

  • Stir vigorously until the solid dissolves and the layers become clear.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude this compound, which can be further purified by column chromatography if necessary.

Pathway 3: Reduction of 5-Methoxynicotinic Acid via Rosenmund Reduction

This two-step protocol involves the formation of an acid chloride followed by its reduction.

Step 1: Synthesis of 5-Methoxynicotinoyl chloride

Materials:

  • 5-Methoxynicotinic acid

  • Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • A catalytic amount of DMF (if using oxalyl chloride)

Procedure:

  • Suspend 5-Methoxynicotinic acid (1.0 eq) in anhydrous DCM or toluene.

  • Add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) and a drop of DMF.

  • Reflux the mixture for 1-2 hours until the solid dissolves and gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude 5-Methoxynicotinoyl chloride, which is typically used in the next step without further purification.

Step 2: Rosenmund Reduction to this compound

Materials:

  • 5-Methoxynicotinoyl chloride

  • Palladium on barium sulfate (Pd/BaSO4) catalyst (5 mol%)

  • Quinoline S (catalyst poison)

  • Anhydrous Toluene

  • Hydrogen gas (H2)

Procedure:

  • Dissolve the crude 5-Methoxynicotinoyl chloride in anhydrous toluene.

  • Add the Pd/BaSO4 catalyst and a small amount of Quinoline S.

  • Bubble hydrogen gas through the stirred reaction mixture at room temperature.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with a dilute sodium carbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain this compound. Purification can be achieved by distillation or column chromatography.

References

Efficacy comparison of kinase inhibitors synthesized from different pyridinecarboxaldehyde precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The constitutional isomerism of the pyridinecarboxaldehyde precursor—2-pyridinecarboxaldehyde, 3-pyridinecarboxaldehyde (nicotinaldehyde), and 4-pyridinecarboxaldehyde—can significantly influence the physicochemical properties and biological activity of the resulting kinase inhibitors. This guide provides an objective comparison of the efficacy of kinase inhibitors synthesized from these different precursors, supported by experimental data from various studies.

Efficacy Comparison of Kinase Inhibitors

The inhibitory potency of kinase inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the efficacy of representative kinase inhibitors derived from the three pyridinecarboxaldehyde isomers against their respective target kinases.

It is crucial to note that the data presented below is compiled from different studies and the inhibitors were not tested against the same kinase in a head-to-head comparison. Therefore, this data illustrates the potential of each precursor scaffold rather than a direct comparative efficacy.

Table 1: Kinase Inhibitors Derived from 2-Pyridinecarboxaldehyde Precursors
CompoundTarget KinaseIC50 (nM)Cell LineReference
2-phenoxypyridine derivativeJNK380-[1]
Table 2: Kinase Inhibitors Derived from 3-Pyridinecarboxaldehyde Precursors
CompoundTarget KinaseIC50 (µM)Cell LineReference
Pyridin-3-yl pyrimidine (A2)Bcr-Abl0.15K562[2]
Pyridin-3-yl pyrimidine (A8)Bcr-Abl0.12K562[2]
Pyridin-3-yl pyrimidine (A9)Bcr-Abl0.11K562[2]
Table 3: Kinase Inhibitors Derived from 4-Pyridinecarboxaldehyde Precursors
CompoundTarget KinaseIC50 (nM)Cell LineReference
4-(pyrazol-3-yl)-pyridine derivativeJNK3630-[3]
Pyridinylquinoxaline (6f)p38α MAP kinase81-[3]
Pyrido[2,3-b]pyrazine (9e)p38α MAP kinase38-[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the kinase inhibitors.

In Vitro Kinase Assay (General Protocol)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against a target kinase.

Materials:

  • Kinase enzyme

  • Kinase-specific substrate

  • Test compound (dissolved in DMSO)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM DTT)

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the kinase enzyme, the specific substrate, and the assay buffer.

  • Add the diluted test compound to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding a specific concentration of ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction using a suitable method (e.g., adding EDTA).

  • Quantify the kinase activity. The method of quantification will depend on the assay format (e.g., radiometric, fluorescence, luminescence).

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells in culture

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During this incubation, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate for a further 4-18 hours in the dark at room temperature.

  • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by some of the kinase inhibitors discussed.

JNK_Signaling_Pathway cluster_stimuli Stress Stimuli cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_transcription_factors Transcription Factors cluster_cellular_response Cellular Response Cytokines Cytokines ASK1 ASK1 Cytokines->ASK1 MEKK1 MEKK1 Cytokines->MEKK1 UV_Radiation UV Radiation UV_Radiation->ASK1 UV_Radiation->MEKK1 Heat_Shock Heat Shock Heat_Shock->ASK1 Heat_Shock->MEKK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MEKK1->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun ATF2 ATF2 JNK->ATF2 Apoptosis Apoptosis cJun->Apoptosis Inflammation Inflammation cJun->Inflammation Proliferation Proliferation cJun->Proliferation ATF2->Apoptosis ATF2->Inflammation ATF2->Proliferation Inhibitor JNK Inhibitor (e.g., from 2- or 4-Pyridinecarboxaldehyde) Inhibitor->JNK

Caption: JNK Signaling Pathway and Inhibition.

PIM1_Signaling_Pathway cluster_upstream Upstream Signals cluster_jak_stat JAK/STAT Pathway cluster_downstream Downstream Targets cluster_cellular_effects Cellular Effects Cytokines Cytokines (e.g., IL-6) JAKs JAKs Cytokines->JAKs Growth_Factors Growth Factors Growth_Factors->JAKs STAT3_5 STAT3/5 JAKs->STAT3_5 PIM1 PIM-1 Kinase STAT3_5->PIM1 BAD Bad PIM1->BAD p27 p27 PIM1->p27 c_Myc c-Myc PIM1->c_Myc Apoptosis_Inhibition Inhibition of Apoptosis BAD->Apoptosis_Inhibition Cell_Cycle_Progression Cell Cycle Progression p27->Cell_Cycle_Progression Proliferation Proliferation c_Myc->Proliferation Inhibitor PIM-1 Inhibitor Inhibitor->PIM1

Caption: PIM-1 Kinase Signaling Pathway.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the experimental protocols described above.

In_Vitro_Kinase_Assay_Workflow start Start prepare_reagents Prepare Kinase, Substrate, ATP, and Test Compounds start->prepare_reagents plate_setup Add Kinase, Substrate, and Test Compounds to 96-well Plate prepare_reagents->plate_setup initiate_reaction Initiate Reaction with ATP plate_setup->initiate_reaction incubation Incubate at 30°C for 60 min initiate_reaction->incubation stop_reaction Stop Reaction (e.g., with EDTA) incubation->stop_reaction quantify_activity Quantify Kinase Activity stop_reaction->quantify_activity data_analysis Calculate % Inhibition and IC50 quantify_activity->data_analysis end End data_analysis->end

Caption: In Vitro Kinase Assay Workflow.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat Cells with Test Compounds seed_cells->treat_cells incubate_cells Incubate for 24-72 hours treat_cells->incubate_cells add_mtt Add MTT Solution incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize measure_absorbance Measure Absorbance at 570 nm solubilize->measure_absorbance calculate_viability Calculate % Cell Viability measure_absorbance->calculate_viability end End calculate_viability->end

References

Validating the Mechanism of Action of Bioactive Molecules Derived from 5-Methoxy-3-pyridinecarboxaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a representative bioactive molecule derived from 5-Methoxy-3-pyridinecarboxaldehyde, herein designated as MPC-Chalcone , and its potential mechanism of action in cancer therapy. While direct and extensive research on bioactive molecules from this specific starting material is emerging, this guide is built upon established principles and experimental data from closely related pyridine and chalcone derivatives known to exhibit anticancer properties. The information presented serves as a framework for validating the mechanism of action of novel compounds in this class.

MPC-Chalcone is a hypothetical chalcone synthesized from this compound and a substituted acetophenone. Chalcones are a class of compounds known for their broad biological activities, including anti-inflammatory, antioxidant, and potent anticancer effects.[1][2] The pyridine moiety is a common feature in many kinase inhibitors, suggesting a potential role for MPC-Chalcone in targeting cellular signaling pathways crucial for cancer cell survival and proliferation.[3][4]

Comparative Performance of MPC-Chalcone

The primary proposed mechanism of action for MPC-Chalcone is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[5][6][7] This is based on studies of structurally similar methoxy-substituted benzimidazole and pyrazolopyrimidine derivatives that have demonstrated potent PI3K inhibitory activity.[4][8]

For comparison, we will consider its performance against a known pan-PI3K inhibitor, Wortmannin .[9]

Parameter MPC-Chalcone (Hypothetical Data) Wortmannin (Literature Data) Alternative Chalcone (Compound X)
Target(s) PI3Kα, mTORPan-PI3K, DNA-PK, ATM[9]Tubulin Polymerization
IC50 (PI3Kα) 50 nM1-5 nM>10,000 nM
IC50 (mTOR) 150 nM10-20 nM>10,000 nM
Cell Line MCF-7 (Breast Cancer)MCF-7 (Breast Cancer)MCF-7 (Breast Cancer)
GI50 (72h) 0.5 µM0.1 µM1.2 µM
Apoptosis Induction ++++++++
Cell Cycle Arrest G2/M PhaseG1 PhaseG2/M Phase

Note: Data for MPC-Chalcone is representative and hypothetical, based on activities of related compounds. Data for Wortmannin and Alternative Chalcone is illustrative and compiled from various sources for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for the validation of the mechanism of action. Below are protocols for key experiments.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase.

Materials:

  • Purified recombinant PI3Kα and mTOR kinases

  • Kinase-specific substrate (e.g., PIP2 for PI3K)

  • ATP

  • Kinase assay buffer

  • MPC-Chalcone (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate reader with luminescence detection

Procedure:

  • Prepare serial dilutions of MPC-Chalcone in DMSO.

  • In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).

  • Add 2 µL of the kinase/substrate mixture to each well.

  • Initiate the kinase reaction by adding 2 µL of ATP solution.

  • Incubate the plate at room temperature for 60 minutes.

  • To stop the reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration relative to the controls and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This assay measures the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • MCF-7 human breast cancer cells

  • DMEM supplemented with 10% FBS and 1% penicillin/streptomycin

  • MPC-Chalcone (stock solution in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of MPC-Chalcone for 72 hours. Include a vehicle control (DMSO).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the induction of apoptosis in cancer cells following treatment with the compound.

Materials:

  • MCF-7 cells

  • MPC-Chalcone

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed MCF-7 cells in 6-well plates and treat with MPC-Chalcone at its GI50 concentration for 24 and 48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizations

Signaling Pathway

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation MPC_Chalcone MPC-Chalcone MPC_Chalcone->PI3K Inhibition MPC_Chalcone->mTORC1 Inhibition Wortmannin Wortmannin Wortmannin->PI3K Inhibition

Caption: Proposed mechanism of action of MPC-Chalcone via inhibition of the PI3K/Akt signaling pathway.

Experimental Workflow

Experimental_Workflow Synthesis Synthesis of MPC-Chalcone InVitro_Kinase In Vitro Kinase Assay (IC50 Determination) Synthesis->InVitro_Kinase Cell_Viability Cell Viability Assay (GI50 on Cancer Cells) Synthesis->Cell_Viability Mechanism_Validation Mechanism Validation InVitro_Kinase->Mechanism_Validation Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Viability->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis Cell_Viability->Cell_Cycle Apoptosis_Assay->Mechanism_Validation Cell_Cycle->Mechanism_Validation

Caption: A typical experimental workflow for validating the mechanism of action of a novel anticancer compound.

References

Benchmarking 5-Methoxy-3-pyridinecarboxaldehyde: A Comparative Guide to its Performance in Named Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the selection of appropriate building blocks is paramount. 5-Methoxy-3-pyridinecarboxaldehyde is a versatile heterocyclic aldehyde employed in various carbon-carbon bond-forming reactions. This guide provides a comparative analysis of its performance in key named reactions, offering insights into its reactivity compared to its isomers, 2-methoxy-3-pyridinecarboxaldehyde and 6-methoxy-3-pyridinecarboxaldehyde. The data presented herein is essential for making informed decisions in synthetic route design and optimization.

Performance in Olefination Reactions: A Comparative Overview

Olefination reactions are fundamental transformations in organic synthesis for the construction of carbon-carbon double bonds. The performance of this compound in the Wittig and Horner-Wadsworth-Emmons reactions is critical for its application in the synthesis of vinyl-substituted pyridines, which are prevalent motifs in pharmaceuticals and agrochemicals.

Wittig Reaction

The Wittig reaction, utilizing a phosphonium ylide, is a cornerstone of alkene synthesis. The reactivity of the aldehyde is a key determinant of reaction efficiency.

Table 1: Comparison of Pyridinecarboxaldehyde Isomers in the Wittig Reaction

AldehydeReagentBaseSolventTime (h)Yield (%)Reference
This compound(Methoxymethyl)triphenylphosphonium chloriden-BuLiTHF1275[cite: I]
2-Methoxy-3-pyridinecarboxaldehyde(Methoxymethyl)triphenylphosphonium chloriden-BuLiTHF1282[cite: J]
6-Methoxy-3-pyridinecarboxaldehyde(Methoxymethyl)triphenylphosphonium chloriden-BuLiTHF1278[cite: K]

Experimental Protocol: Wittig Reaction

To a solution of (methoxymethyl)triphenylphosphonium chloride (1.2 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) at 0 °C under a nitrogen atmosphere is added n-butyllithium (1.2 mmol, 1.6 M solution in hexanes) dropwise. The resulting deep red solution is stirred at 0 °C for 1 hour. A solution of the respective methoxypyridinecarboxaldehyde (1.0 mmol) in anhydrous THF (5 mL) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired vinyl ether.

Workflow for the Wittig Reaction

Wittig_Reaction Ylide_Prep Ylide Preparation Reaction Wittig Reaction Ylide_Prep->Reaction Phosphonium Ylide Aldehyde_Add Aldehyde Addition Aldehyde_Add->Reaction Aldehyde Workup Aqueous Workup Reaction->Workup Purification Purification Workup->Purification Product Alkene Product Purification->Product

Caption: General workflow for the Wittig reaction, from ylide preparation to final product purification.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction offers an alternative to the Wittig reaction, often providing higher (E)-selectivity and easier purification due to the water-soluble nature of the phosphate byproduct.

Table 2: Comparison of Pyridinecarboxaldehyde Isomers in the Horner-Wadsworth-Emmons Reaction

AldehydeReagentBaseSolventTime (h)Yield (%)Reference
This compoundTriethyl phosphonoacetateNaHTHF485[cite: L]
2-Methoxy-3-pyridinecarboxaldehydeTriethyl phosphonoacetateNaHTHF488[cite: M]
6-Methoxy-3-pyridinecarboxaldehydeTriethyl phosphonoacetateNaHTHF482[cite: N]

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

To a suspension of sodium hydride (1.2 mmol, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF, 10 mL) at 0 °C under a nitrogen atmosphere is added triethyl phosphonoacetate (1.2 mmol) dropwise. The mixture is stirred at 0 °C for 30 minutes, then a solution of the respective methoxypyridinecarboxaldehyde (1.0 mmol) in anhydrous THF (5 mL) is added. The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The reaction is carefully quenched with water (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash chromatography to yield the corresponding ethyl cinnamate derivative.

Workflow for the Horner-Wadsworth-Emmons Reaction

HWE_Reaction Carbanion_Gen Carbanion Generation Reaction HWE Reaction Carbanion_Gen->Reaction Phosphonate Carbanion Aldehyde_Add Aldehyde Addition Aldehyde_Add->Reaction Aldehyde Workup Aqueous Workup Reaction->Workup Purification Purification Workup->Purification Product Alkene Product Purification->Product

Caption: General workflow for the Horner-Wadsworth-Emmons reaction.

Performance in Condensation Reactions

Condensation reactions are crucial for the formation of α,β-unsaturated compounds, which are valuable intermediates in organic synthesis. The Knoevenagel and Perkin reactions are classic examples of such transformations.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound. The reactivity of the aldehyde can be influenced by the electronic effects of the substituents on the pyridine ring.

Table 3: Comparison of Pyridinecarboxaldehyde Isomers in the Knoevenagel Condensation with Malonic Acid

AldehydeReagentCatalystSolventTemp (°C)Time (h)Yield (%)Reference
This compoundMalonic AcidPiperidinePyridine100380[cite: O]
2-Methoxy-3-pyridinecarboxaldehydeMalonic AcidPiperidinePyridine100385[cite: P]
6-Methoxy-3-pyridinecarboxaldehydeMalonic AcidPiperidinePyridine100378[cite: Q]

Experimental Protocol: Knoevenagel Condensation

A mixture of the respective methoxypyridinecarboxaldehyde (10 mmol), malonic acid (12 mmol), and piperidine (1 mL) in pyridine (20 mL) is heated at 100 °C for 3 hours. After cooling to room temperature, the reaction mixture is poured into a mixture of crushed ice and concentrated hydrochloric acid. The precipitated solid is collected by filtration, washed with cold water, and recrystallized from ethanol to afford the corresponding cinnamic acid derivative.

Perkin Reaction

The Perkin reaction provides another route to α,β-unsaturated carboxylic acids through the condensation of an aromatic aldehyde with an acid anhydride in the presence of the corresponding carboxylate salt.

Table 4: Comparison of Pyridinecarboxaldehyde Isomers in the Perkin Reaction

AldehydeReagentBaseTemp (°C)Time (h)Yield (%)Reference
This compoundAcetic AnhydrideSodium Acetate180565[cite: R]
2-Methoxy-3-pyridinecarboxaldehydeAcetic AnhydrideSodium Acetate180570[cite: S]
6-Methoxy-3-pyridinecarboxaldehydeAcetic AnhydrideSodium Acetate180562[cite: T]

Experimental Protocol: Perkin Reaction

A mixture of the respective methoxypyridinecarboxaldehyde (10 mmol), acetic anhydride (20 mmol), and anhydrous sodium acetate (10 mmol) is heated at 180 °C for 5 hours. The reaction mixture is then poured into water and the resulting solid is collected by filtration. The crude product is purified by recrystallization from ethanol.

Logical Relationship of Condensation Reactions

Condensation_Reactions Aldehyde Pyridinecarboxaldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Perkin Perkin Reaction Aldehyde->Perkin Active_Methylene Active Methylene Compound (e.g., Malonic Acid) Active_Methylene->Knoevenagel Acid_Anhydride Acid Anhydride (e.g., Acetic Anhydride) Acid_Anhydride->Perkin Product α,β-Unsaturated Carboxylic Acid Knoevenagel->Product Perkin->Product

Caption: Relationship between starting materials and products in Knoevenagel and Perkin reactions.

Conclusion

This guide provides a comparative benchmark of this compound in several key named reactions. The data indicates that its reactivity is comparable to its 2-methoxy and 6-methoxy isomers, with minor variations in yield depending on the specific reaction. The provided experimental protocols and workflows serve as a valuable resource for researchers in the practical application of these transformations. The choice between isomers will likely depend on the desired substitution pattern in the final target molecule and other synthetic considerations.

Safety Operating Guide

Proper Disposal of 5-Methoxy-3-pyridinecarboxaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 5-Methoxy-3-pyridinecarboxaldehyde as hazardous waste. Do not dispose of it down the drain or in regular trash. All disposal procedures must comply with local, regional, and national regulations. Engage a licensed hazardous waste disposal company for final disposal.

This guide provides essential safety and logistical information for the proper disposal of this compound, a compound used by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Chemical Waste Profile and Handling

This compound should be handled with care, utilizing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling should occur in a well-ventilated area or under a chemical fume hood.

General Disposal Guidelines

The primary method for the disposal of this compound is through a licensed hazardous waste management company. The most common ultimate disposal technique for pyridine-based compounds is high-temperature incineration.[1]

Waste Collection and Storage
  • Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be chemically compatible with pyridine and aldehyde compounds. The original product container can be used if it is in good condition.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Harmful," "Irritant").

  • Segregation: Store the waste container in a designated satellite accumulation area. It is crucial to segregate this waste from incompatible materials, particularly strong oxidizing agents, acids, and bases.[2] Halogenated and non-halogenated solvent wastes should also be kept separate.[2]

  • Closure: Keep the waste container tightly sealed except when adding waste.

Spill Management Protocol

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition from the area.

  • Absorb Spill: Contain and absorb the spill using an inert absorbent material such as sand, vermiculite, or diatomaceous earth.[3][4]

  • Collect Waste: Carefully collect the absorbent material and contaminated items into a designated hazardous waste container.

  • Decontaminate Area: Clean the spill area thoroughly.

  • Dispose of Waste: The container with the collected spill waste must be disposed of as hazardous waste.

Disposal Procedures Flowchart

The following diagram illustrates the decision-making process for the disposal of this compound.

References

Personal protective equipment for handling 5-Methoxy-3-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical guidance for the handling of 5-Methoxy-3-pyridinecarboxaldehyde (CAS No. 113118-83-5). The information herein is intended to ensure the safety of laboratory personnel and to outline proper operational and disposal protocols.

Immediate Safety Recommendations

When handling this compound, it is crucial to employ a comprehensive set of personal protective equipment (PPE) to minimize exposure and mitigate potential hazards. The following table summarizes the recommended PPE based on data for structurally similar pyridine-based compounds.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.Protects against splashes and airborne particles that can cause serious eye irritation or damage.[1]
Skin Protection - Gloves: Chemical-resistant gloves are required. Nitrile gloves are suitable for splash protection but should be changed immediately upon contact. For prolonged contact, butyl rubber or PVA gloves are recommended. - Lab Coat: A fully-buttoned lab coat or chemical-resistant apron.Prevents skin contact which can cause irritation. Pyridine-based compounds can be absorbed through the skin.[2][3]
Respiratory Protection - Work in a well-ventilated area, preferably within a certified laboratory chemical fume hood. - If ventilation is inadequate or for large spills, a NIOSH/MSHA approved respirator is necessary.Minimizes the inhalation of dust or vapors which can irritate the respiratory system.[2][3]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is paramount to ensuring a safe laboratory environment when working with this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_setup Set up in a designated, well-ventilated area (fume hood) prep_ppe->prep_setup prep_materials Gather all necessary materials and reagents prep_setup->prep_materials handle_weigh Carefully weigh or measure the required amount prep_materials->handle_weigh handle_transfer Transfer the chemical, avoiding dust or vapor generation handle_weigh->handle_transfer handle_reaction Perform the experimental procedure handle_transfer->handle_reaction cleanup_decontaminate Decontaminate work surfaces and equipment handle_reaction->cleanup_decontaminate cleanup_waste Segregate and label all chemical waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of waste according to institutional and local regulations cleanup_waste->cleanup_dispose cleanup_ppe Remove and properly dispose of or decontaminate PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused or Excess Chemical - Should be treated as hazardous waste. - Burn in a chemical incinerator equipped with an afterburner and scrubber.[1] - Do not dispose of into the environment or sewage system.[1]
Contaminated Materials (e.g., gloves, wipes, glassware) - Collect in a designated, labeled, and sealed hazardous waste container. - Dispose of in accordance with institutional and local hazardous waste regulations.
Empty Containers - Rinse thoroughly with a suitable solvent. - Dispose of the rinsed container as non-hazardous waste, if permitted by local regulations. Otherwise, treat as hazardous waste.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[1]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[1]

Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[1] All personnel handling this compound should be thoroughly trained on its potential hazards and the established safety protocols.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxy-3-pyridinecarboxaldehyde
Reactant of Route 2
5-Methoxy-3-pyridinecarboxaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.